Divinylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(ethenyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUBFMWIQJSEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998298 | |
| Record name | 1,1-Diethenylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77011-74-6 | |
| Record name | Divinylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethenylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
divinylcyclohexane chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Divinylcyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₁₀H₁₆) is a cyclic diolefin of significant interest in polymer science and organic synthesis. As a versatile cross-linking agent and monomer, its utility is deeply rooted in its distinct chemical and physical properties, which are heavily influenced by its isomeric form. This guide provides a comprehensive exploration of the core attributes of this compound, focusing on its molecular structure, thermophysical characteristics, spectroscopic signature, and chemical reactivity. By synthesizing data from authoritative sources with practical, field-proven insights, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.
Molecular Structure and Isomerism: The Foundation of Functionality
The nominal structure of this compound, with a molecular weight of approximately 136.23 g/mol , belies a significant structural diversity.[1] The functionality and reactivity of a specific this compound sample are dictated by the arrangement of the two vinyl groups on the cyclohexane ring. Understanding these isomeric forms is critical for predicting reaction outcomes and material properties.
The primary isomers are defined by the substitution pattern on the cyclohexane core:
-
1,1-Divinylcyclohexane: A geminal diolefin where both vinyl groups are attached to the same carbon atom.
-
1,2-Divinylcyclohexane: A vicinal diolefin with vinyl groups on adjacent carbons. This isomer can exist as cis and trans diastereomers.
-
1,3-Divinylcyclohexane: Vinyl groups are separated by a methylene group. This isomer also exhibits cis-trans isomerism.
-
1,4-Divinylcyclohexane: The vinyl groups are positioned opposite each other on the ring, leading to cis and trans isomers.
The spatial relationship between the vinyl groups in these isomers directly impacts their steric availability and electronic interactions, which in turn governs their reactivity in polymerization and other chemical transformations. For instance, the proximity of the vinyl groups in cis-1,2-divinylcyclohexane can facilitate intramolecular cyclization reactions, a pathway less favored in the trans isomer or the 1,4-isomer.
Caption: Positional isomers of this compound.
Physical and Thermophysical Properties
The physical state and behavior of this compound are crucial for its handling, storage, and application in various processes. While experimental data for every isomer is sparse, computed properties and data from analogous compounds provide valuable insights. These properties often vary between isomers due to differences in molecular symmetry and intermolecular forces.
Table 1: Key Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | ~136.23 g/mol | [1] |
| XLogP3-AA (Octanol/Water Partition Coeff.) | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 136.125200510 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
Spectroscopic Characterization: Identifying the Isomers
A multi-spectroscopic approach is indispensable for the unambiguous identification and purity assessment of this compound isomers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The vinyl protons typically appear in the downfield region (δ 4.8-6.0 ppm) with complex splitting patterns (geminal, vicinal cis, and vicinal trans couplings). The protons on the cyclohexane ring resonate further upfield (δ 1.2-2.5 ppm). The integration and multiplicity of these signals are key to differentiating isomers.
-
¹³C NMR: The carbon spectrum shows distinct signals for the sp²-hybridized vinyl carbons (~110-145 ppm) and the sp³-hybridized ring carbons (~25-45 ppm). The number of unique signals directly reflects the symmetry of the isomer.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:
-
~3080 cm⁻¹: =C-H stretch of the vinyl groups.
-
~2850-2950 cm⁻¹: C-H stretch of the cyclohexane ring.
-
~1640 cm⁻¹: C=C stretch of the vinyl groups.
-
~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of monosubstituted alkenes (vinyl groups).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 136 corresponding to the molecular weight.
-
Fragmentation: Common fragmentation pathways include the loss of vinyl or ethyl groups and retro-Diels-Alder reactions, which can be specific to certain isomers.
Caption: Workflow for isomeric analysis of this compound.
Chemical Reactivity and Applications
The chemistry of this compound is dominated by the two vinyl groups, making it a valuable bifunctional monomer.
Polymerization
The primary application of this compound is in polymerization, where it acts as a cross-linking agent to create three-dimensional polymer networks. This is crucial in the production of ion-exchange resins, monoliths for chromatography, and thermoset plastics. The choice of isomer can influence the resulting polymer's network density, rigidity, and thermal stability.
-
Anionic Polymerization: Divinylbenzene, an aromatic analogue, can undergo living anionic polymerization to form soluble polymers under certain conditions.[6] Similar controlled polymerizations may be achievable with this compound.
-
ADMET Polymerization: Acyclic diene metathesis (ADMET) is a powerful tool for creating polymers from dienes. Divinylglycol, a related C-6 diene, has been studied for its reactivity in ADMET, suggesting a potential route for this compound polymerization.[7]
-
Thiol-ene Addition: The vinyl groups are highly susceptible to radical-mediated thiol-ene "click" reactions, providing an efficient method for creating cross-linked networks or for surface functionalization.[7]
Other Reactions
Beyond polymerization, the vinyl groups can undergo a variety of classic alkene reactions, such as hydrogenation to form diethylcyclohexane, halogenation, hydrohalogenation, and epoxidation, opening avenues for its use as a synthetic intermediate.
Experimental Protocols
Protocol 1: Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the isomers of this compound in a mixture.
Rationale: GC is an ideal technique for separating volatile isomers based on differences in their boiling points and interactions with the stationary phase. Coupling it with MS allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.
Methodology:
-
Sample Preparation: Dilute the this compound mixture (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (1 mL) in a GC vial.
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 5 minutes.
-
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention times and relative peak areas of the separated isomers.
-
Examine the mass spectrum for each peak to confirm the molecular ion (m/z 136) and compare the fragmentation pattern to reference spectra for isomer identification.
-
Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount. Information derived from safety data sheets (SDS) for analogous compounds like divinylbenzene and cyclohexane provides a strong basis for safe laboratory practices.[8][9]
-
Hazards: this compound is expected to be a flammable liquid and vapor.[8] It may cause skin and eye irritation.[9] Inhalation of vapors may lead to respiratory irritation or dizziness.[8][10]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Ground/bond container and receiving equipment to prevent static discharge.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid contact with skin, eyes, and clothing.[8]
-
-
Storage Conditions:
Conclusion
This compound is a molecule whose simple formula conceals a rich isomeric complexity. This structural diversity is the key to its varied properties and applications, particularly in the realm of polymer chemistry. For researchers and developers, a thorough understanding of the distinct characteristics of each isomer—from its physical properties and spectroscopic fingerprint to its specific reactivity—is essential for harnessing its full potential in the design of advanced materials and synthetic pathways.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018691, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572069, 1,2-Dimethyl-3,5-divinylcyclohexane. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572341, Cyclohexane, 1,5-dimethyl-2,3-divinyl-. Retrieved from [Link].
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Global Safety Management, Inc. (2014). Safety Data Sheet: Cyclohexane. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of cis-1,2-Divinylcyclobutane (CAS 16177-46-1). Retrieved from [Link].
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CORE (2019). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. Retrieved from [Link].
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ResearchGate (2023). Living Anionic Polymerization of Divinylbenzene Derivatives. Retrieved from [Link].
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An In-depth Technical Guide to the Molecular Structure and Isomers of Divinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Divinylcyclohexane, a cyclic diolefin, presents a fascinating case study in stereoisomerism and conformational analysis, with significant implications for polymer science and advanced drug delivery systems. This technical guide provides a comprehensive exploration of the molecular structure, isomers, and key chemical properties of this compound. We will delve into the nuances of its positional and stereoisomers, including a detailed conformational analysis. Furthermore, this guide will outline synthetic strategies for accessing specific isomers, present key spectroscopic data for their characterization, and discuss their reactivity, with a particular focus on their role as cross-linking agents in the formation of hydrogels for controlled drug release applications.
Introduction: The Structural Diversity of this compound
This compound (DVC) is a group of cyclic organic compounds with the chemical formula C₁₀H₁₆. The core structure consists of a cyclohexane ring substituted with two vinyl (-CH=CH₂) groups. The versatility of DVC arises from the various possible arrangements of these vinyl groups around the ring, leading to a rich landscape of constitutional and stereoisomers. Understanding the distinct properties of each isomer is paramount for harnessing their potential in materials science and pharmaceutical applications.
The primary constitutional isomers of this compound are defined by the relative positions of the two vinyl substituents on the cyclohexane ring:
-
1,1-Divinylcyclohexane
-
1,2-Divinylcyclohexane
-
1,3-Divinylcyclohexane
-
1,4-Divinylcyclohexane
Beyond these positional isomers, the 1,2-, 1,3-, and 1,4-disubstituted isomers also exhibit stereoisomerism, existing as cis and trans diastereomers. This guide will systematically explore the structure and properties of these isomers, providing a foundational understanding for their application.
Isomeric Landscape of this compound
The isomeric complexity of this compound is a key determinant of its chemical behavior. A thorough understanding of each isomer's three-dimensional structure is essential for predicting its reactivity and physical properties.
Positional Isomers
The four positional isomers of this compound each possess unique structural characteristics that influence their chemical reactivity and potential applications.
-
1,1-Divinylcyclohexane: In this isomer, both vinyl groups are attached to the same carbon atom. This geminal arrangement leads to distinct reactivity patterns compared to its disubstituted counterparts.
-
1,2-Divinylcyclohexane: The vinyl groups are on adjacent carbon atoms. This arrangement allows for the existence of cis and trans stereoisomers.
-
1,3-Divinylcyclohexane: The vinyl groups are separated by one methylene group on the cyclohexane ring. This isomer also exists as cis and trans stereoisomers.
-
1,4-Divinylcyclohexane: The vinyl groups are positioned on opposite sides of the cyclohexane ring. Like the 1,2- and 1,3-isomers, it has cis and trans forms.
Stereoisomers and Conformational Analysis
The stereochemistry of the 1,2-, 1,3-, and 1,4-divinylcyclohexane isomers is critical to their overall shape and energy. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the energetic penalties associated with axial versus equatorial placement of the bulky vinyl groups.
In general, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial positions to avoid steric hindrance from 1,3-diaxial interactions.
-
cis-Isomers: In the cis configuration, both vinyl groups are on the same face of the ring. In a chair conformation, this necessitates one vinyl group being in an axial position and the other in an equatorial position (e.g., cis-1,2- and cis-1,4-divinylcyclohexane), or both being in equatorial positions (cis-1,3-divinylcyclohexane).
-
trans-Isomers: In the trans configuration, the vinyl groups are on opposite faces of the ring. This allows for both vinyl groups to occupy equatorial positions in the more stable chair conformation for trans-1,2- and trans-1,4-divinylcyclohexane, minimizing steric strain. For trans-1,3-divinylcyclohexane, one group must be axial and the other equatorial.
The energetic preference for diequatorial conformations generally makes the trans isomers of 1,2- and 1,4-divinylcyclohexane more stable than their cis counterparts. Conversely, for 1,3-divinylcyclohexane, the cis isomer with a diequatorial arrangement is more stable.
Synthesis of this compound Isomers
The synthesis of specific this compound isomers often requires carefully chosen strategies to control both regioselectivity and stereoselectivity.
General Synthetic Approaches
A common precursor for many this compound isomers is the corresponding di-functionalized cyclohexane. For instance, di-alcohols or di-halides can be converted to the divinyl compound through elimination reactions.
Protocol 1: Synthesis of trans-1,2-Divinylcyclohexane via Elimination
-
Starting Material: trans-1,2-Bis(hydroxymethyl)cyclohexane.
-
Step 1: Tosylation. The diol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to convert the hydroxyl groups into good leaving groups (tosylates).
-
Step 2: Elimination. The resulting ditosylate is treated with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to induce a double E2 elimination, yielding trans-1,2-divinylcyclohexane.
-
Purification: The product is purified by distillation under reduced pressure.
Synthesis of 1,1-Divinylcyclohexane
1,1-Divinylcyclohexane can be prepared from cyclohexanone through a Wittig reaction or by the addition of vinyl Grignard reagents followed by dehydration.
Protocol 2: Synthesis of 1,1-Divinylcyclohexane via Grignard Reaction
-
Starting Material: Cyclohexanone.
-
Step 1: Grignard Addition. Cyclohexanone is reacted with two equivalents of vinylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures.
-
Step 2: Aqueous Workup. The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield 1,1-divinylcyclohexan-1-ol.
-
Step 3: Dehydration. The tertiary alcohol is then dehydrated using a mild acid catalyst, such as oxalic acid or by heating with iodine, to afford 1,1-divinylcyclohexane.
-
Purification: The product is purified by fractional distillation.
Spectroscopic Characterization
The identification and differentiation of this compound isomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of this compound isomers.
-
¹H NMR: The chemical shifts and coupling constants of the vinyl protons (typically in the range of 4.8-6.0 ppm for the terminal protons and 5.5-6.5 ppm for the internal proton) provide information about the electronic environment and connectivity. The protons on the cyclohexane ring appear in the upfield region (1.0-2.5 ppm), and their multiplicity can help determine the stereochemistry.
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. For example, the highly symmetric trans-1,4-divinylcyclohexane will show fewer signals than the less symmetric cis-1,2-divinylcyclohexane. The chemical shifts of the vinyl carbons (around 110-115 ppm for the terminal CH₂ and 135-145 ppm for the internal CH) are characteristic.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| cis-1,2-Divinylcyclohexane | Vinyl H: ~4.9-5.8Ring H: ~1.2-2.2 | Vinyl C: ~114, 142Ring C: ~26, 30, 40 |
| trans-1,2-Divinylcyclohexane | Vinyl H: ~4.9-5.8Ring H: ~1.0-2.0 | Vinyl C: ~113, 144Ring C: ~27, 34, 44 |
| 1,4-Divinylcyclohexane (mixture) | Vinyl H: ~4.9-5.8Ring H: ~1.3-1.9 | Vinyl C: ~112, 145Ring C: ~29, 36 |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in this compound.
-
C=C Stretch: A characteristic absorption band for the carbon-carbon double bond of the vinyl group is typically observed around 1640 cm⁻¹.
-
=C-H Stretch: The stretching vibration of the sp² C-H bonds of the vinyl group appears above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹).
-
C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorptions in the 910-990 cm⁻¹ region.
-
C-H Stretch (alkane): The stretching vibrations of the sp³ C-H bonds of the cyclohexane ring are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[1][2]
Reactivity and Applications in Polymer Science
The two vinyl groups in this compound make it a valuable monomer for polymerization and as a cross-linking agent. The reactivity of the vinyl groups can be influenced by their position and stereochemistry on the cyclohexane ring.
Radical Polymerization
This compound can undergo radical polymerization to form cross-linked polymers. The presence of two polymerizable groups leads to the formation of a three-dimensional network structure. The kinetics of polymerization can be influenced by the accessibility of the vinyl groups, which is dictated by the isomer's conformation. For instance, vinyl groups in equatorial positions are generally more sterically accessible and may exhibit higher reactivity in polymerization reactions.
Application as a Cross-linker in Hydrogels for Drug Delivery
A significant application of this compound is as a cross-linking agent in the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications, including controlled drug delivery.[3]
By incorporating this compound into a hydrogel formulation, the degree of cross-linking can be controlled, which in turn dictates the hydrogel's properties, such as swelling ratio, mechanical strength, and drug release kinetics. A higher concentration of the this compound cross-linker generally leads to a more tightly cross-linked network, resulting in a lower swelling ratio and a slower, more sustained release of an encapsulated drug.[4][5]
Experimental Protocol: Synthesis of a this compound-Cross-linked Hydrogel for Controlled Drug Release
-
Monomer Solution Preparation: A solution is prepared containing a primary monomer (e.g., hydroxyethyl methacrylate, HEMA), a cross-linking agent (e.g., 1,4-divinylcyclohexane), a model drug, and a photoinitiator in a suitable solvent (e.g., a mixture of water and ethanol).
-
Molding: The monomer solution is poured into a mold of the desired shape and dimensions.
-
Photopolymerization: The mold is exposed to UV light for a specified time to initiate polymerization and cross-linking, resulting in the formation of the drug-loaded hydrogel.
-
Washing and Swelling: The hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator. The hydrogel is then allowed to swell to equilibrium in a buffer solution.
-
Drug Release Study: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
The release of biologics, such as proteins and peptides, from hydrogel delivery systems is an area of active research. This compound-cross-linked hydrogels can be designed to protect these sensitive therapeutic agents from degradation and provide their sustained release over an extended period.[6][7]
Conclusion
This compound is a molecule of significant interest due to its rich isomerism and its utility in polymer chemistry and drug delivery. The positional and stereochemical variations among its isomers give rise to a range of three-dimensional structures and conformations, which in turn dictate their physical and chemical properties. A thorough understanding of the synthesis, characterization, and reactivity of these isomers is crucial for their effective application. In particular, the use of this compound as a cross-linking agent in hydrogels offers a promising avenue for the development of advanced drug delivery systems capable of providing controlled and sustained release of therapeutic agents. Future research in this area will likely focus on the development of novel synthetic routes to access isomerically pure divinylcyclohexanes and the rational design of this compound-based polymers and hydrogels with tailored properties for specific biomedical applications.
References
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Chemistry LibreTexts. (2019, August 11). 11.8: Physical Properties of Organic Compounds. Retrieved from [Link]
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The Strategic Synthesis of cis-1,2-Divinylcyclohexane and its Derivatives: A Technical Guide for Advanced Chemical R&D
Abstract
This technical guide provides an in-depth exploration of the synthetic methodologies for obtaining cis-1,2-divinylcyclohexane and its functionalized derivatives. This scaffold is a valuable building block in organic synthesis, particularly for the construction of complex cyclic systems and as a monomer in advanced polymer synthesis. This document details several key synthetic strategies, including the Wittig reaction, Cope rearrangement, Diels-Alder cycloaddition, and organometallic cross-coupling reactions. Each section provides a thorough examination of the reaction mechanism, stereochemical control, and detailed experimental protocols. Furthermore, this guide discusses the derivatization of the vinyl moieties and the application of these compounds in ring-opening metathesis polymerization (ROMP), offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical entity.
Introduction: The Significance of the cis-1,2-Divinylcyclohexane Scaffold
The cis-1,2-divinylcyclohexane framework, with its two reactive vinyl groups held in a specific spatial orientation on a cyclohexane ring, presents a unique and powerful tool for synthetic chemists.[1] This arrangement facilitates a range of intramolecular reactions and serves as an ideal monomer for cyclopolymerization, leading to polymers with unique bicyclic repeating units.[1] The ability to control the stereochemistry of the cyclohexane ring and further functionalize the vinyl groups opens avenues for the creation of complex molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis.[1] This guide aims to provide a detailed overview of the primary synthetic routes to this versatile building block and its derivatives, empowering researchers to harness its full potential.
Key Synthetic Methodologies
The Wittig Reaction: A Classic Approach to Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[2][3] This method is particularly well-suited for the synthesis of cis-1,2-divinylcyclohexane from the corresponding cis-1,2-dicarbaldehyde.
Causality of Experimental Choices: The choice of a non-stabilized ylide, such as methylenetriphenylphosphorane, is crucial for favoring the formation of the cis (or Z)-alkene, which is a key requirement for the target molecule.[1] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[1][3] The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]
Experimental Protocol: Synthesis of cis-1,2-Divinylcyclohexane via the Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (2.2 equivalents), dropwise to the suspension while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep red or orange, indicating the formation of the ylide.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve cis-cyclohexane-1,2-dicarbaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the solution of the dialdehyde dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure cis-1,2-divinylcyclohexane.[2] The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent mixture prior to chromatography.[2]
Diagram: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction for the synthesis of cis-1,2-divinylcyclohexane.
The Cope Rearrangement: A Thermally Driven Isomerization
The Cope rearrangement is a[3][3]-sigmatropic rearrangement of a 1,5-diene. While cis-1,2-divinylcyclohexane itself can undergo a Cope rearrangement, this principle can be applied in a reverse sense, where a suitably substituted 1,5-diene can be thermally induced to rearrange and form the divinylcyclohexane skeleton.[1] More synthetically valuable is the reductive Cope rearrangement, where a thermodynamically unfavorable rearrangement is driven forward by a subsequent reduction step.[5]
Causality of Experimental Choices: The stereochemistry of the starting 1,5-diene is critical, as the Cope rearrangement is stereospecific. The reaction proceeds through a concerted, cyclic transition state, often favoring a chair-like conformation to minimize steric interactions.[6] The release of ring strain can be a significant thermodynamic driving force in certain substrates, such as in the rearrangement of divinylcyclopropanes.[7][8]
Experimental Protocol: Reductive Cope Rearrangement for a 1,2,4-Trisubstituted Cyclohexane [5]
This protocol illustrates the concept, which can be adapted for the synthesis of this compound derivatives.
-
Substrate Preparation: Synthesize the requisite 1,5-diene precursor with the desired substitution pattern.
-
Rearrangement and Reduction: In a suitable reaction vessel, dissolve the 1,5-diene (1.0 equivalent) in a solvent such as toluene.
-
Heat the solution to the desired temperature (e.g., 80-120 °C) to facilitate the Cope rearrangement.[9]
-
After a set period or upon reaching equilibrium, cool the reaction mixture.
-
Introduce a reducing agent, such as sodium borohydride in the presence of a suitable proton source, to chemoselectively reduce a specific functional group, thereby trapping the rearranged product and driving the equilibrium forward.
-
Work-up and Purification: Quench the reduction and perform a standard aqueous work-up. The resulting functionalized cyclohexane can then be purified by column chromatography.
Diagram: Cope Rearrangement
Caption: General mechanism of the Diels-Alder reaction.
Organometallic Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of cis-1,2-divinylcyclohexane and its derivatives. [10]Reactions like the Suzuki and Negishi couplings are particularly useful for introducing vinyl groups.
2.4.1 Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. [11][12] Causality of Experimental Choices: This reaction offers high functional group tolerance and uses relatively non-toxic and stable organoboron reagents. [12]The choice of palladium catalyst, ligand, and base is critical for achieving high yields and stereoselectivity. [13] Experimental Protocol: General Procedure for Suzuki Coupling to Introduce a Vinyl Group [13][14]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the cis-1,2-dihalocyclohexane or cis-1,2-bis(triflyloxy)cyclohexane (1.0 equivalent), vinylboronic acid or its ester (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate or cesium carbonate (3.0 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Reaction: Heat the mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
2.4.2 Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate, also typically catalyzed by palladium or nickel complexes. [10][15] Causality of Experimental Choices: Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for milder reaction conditions. [16]However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.
Experimental Protocol: General Procedure for Negishi Coupling to Introduce a Vinyl Group
-
Organozinc Preparation: Prepare the vinylzinc reagent by reacting vinyl bromide or iodide with activated zinc dust in an anhydrous solvent like THF.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the cis-1,2-dihalocyclohexane (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.
-
Add the freshly prepared vinylzinc reagent dropwise to the solution of the dihalide at room temperature.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with saturated aqueous ammonium chloride and perform a standard extractive work-up.
-
Purification: Purify the crude product by column chromatography.
Diagram: Catalytic Cycle of Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Derivatization and Applications
The two vinyl groups of cis-1,2-divinylcyclohexane are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. These include, but are not limited to, epoxidation, dihydroxylation, hydrogenation, and hydroboration-oxidation. The ability to selectively functionalize one vinyl group while leaving the other intact is a significant synthetic challenge that can potentially be addressed using catalyst-controlled methodologies. [1]
Ring-Opening Metathesis Polymerization (ROMP)
A primary application of cis-1,2-divinylcyclohexane and its derivatives is in the field of polymer chemistry, specifically through ring-opening metathesis polymerization (ROMP). [1]The cis configuration of the vinyl groups makes it an excellent monomer for cyclopolymerization, where alternating intramolecular cyclization and intermolecular propagation steps lead to the formation of polymers containing bicyclic repeating units. [1] Causality of Experimental Choices: The choice of metathesis catalyst, such as Grubbs' or Schrock's catalysts, is critical for controlling the polymerization. [17][18][19]Reaction conditions, including monomer concentration and temperature, can be tuned to favor either polymerization or ring-closing metathesis (RCM) to form a larger ring system. [20][21]Low monomer concentrations generally favor RCM.
Experimental Protocol: General Procedure for ROMP of a cis-1,2-Divinylcyclohexane Derivative
-
Monomer Preparation: The cis-1,2-divinylcyclohexane derivative monomer must be of high purity.
-
Polymerization: In a glovebox or under a strictly inert atmosphere, dissolve the monomer in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Add a solution of a suitable ROMP catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent.
-
Allow the polymerization to proceed at room temperature or with gentle heating. The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Diagram: ROMP of cis-1,2-Divinylcyclohexane
Caption: Simplified representation of the ring-opening metathesis polymerization process.
Summary of Synthetic Strategies
| Synthetic Method | Key Precursor(s) | Key Reagents | Advantages | Limitations |
| Wittig Reaction | cis-1,2-Dicarbaldehyde | Phosphorus ylide, strong base | Reliable, good yields, well-established | Stoichiometric byproduct (phosphine oxide) can complicate purification. |
| Cope Rearrangement | Substituted 1,5-dienes | Heat | Atom economical, stereospecific | Can be thermodynamically unfavorable; may require high temperatures. |
| Diels-Alder Reaction | Conjugated diene, cis-dienophile | Heat or Lewis acid | Excellent stereocontrol, forms the ring and introduces functionality simultaneously | Limited by the availability of suitable dienes and dienophiles. |
| Suzuki Coupling | cis-1,2-Dihalo- or ditriflyloxy-cyclohexane, vinylboronic acid | Pd catalyst, base | High functional group tolerance, stable reagents | Requires pre-functionalized cyclohexane core. |
| Negishi Coupling | cis-1,2-Dihalo- or ditriflyloxy-cyclohexane, vinylzinc reagent | Pd or Ni catalyst | High reactivity, milder conditions possible | Air- and moisture-sensitive organozinc reagents. |
Conclusion
The synthesis of cis-1,2-divinylcyclohexane and its derivatives offers a rich field of study with significant practical applications. This guide has detailed several robust synthetic methodologies, each with its own set of advantages and considerations. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and available starting materials. From the classic Wittig olefination to modern organometallic cross-coupling and powerful pericyclic reactions, the synthetic chemist has a versatile toolkit for accessing this valuable scaffold. The subsequent derivatization and polymerization of these molecules underscore their importance as building blocks for advanced materials and potentially for the development of novel therapeutics.
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A Comparison of the Cope Rearrangements of cis -1,2-Divinylcyclopropane, cis -2,3-Divinylaziridine, cis -2,3-Divinyloxirane, cis -2,3-Divinylphosphirane, and cis- 2,3-Divinylthiirane: A DFT Study - ResearchGate. [Link]
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The Diverse Reactivity and Mechanistic Pathways of Divinylcyclohexane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinylcyclohexane, a cyclic diolefin existing as 1,2-, 1,3-, and 1,4- isomers, presents a versatile platform for a multitude of chemical transformations. The spatial arrangement of the two vinyl groups on the cyclohexane ring dictates the molecule's conformational preferences and, consequently, its reactivity and the stereochemical outcomes of its reactions. This guide provides a comprehensive exploration of the reactivity and reaction mechanisms of this compound isomers, offering insights into their behavior in polymerization, cyclization, and addition reactions. Understanding these fundamental aspects is crucial for harnessing the potential of divinylcyclohexanes as building blocks in the synthesis of complex molecules, polymers, and novel materials relevant to drug development and other advanced applications.
Isomeric Landscape and Conformational Dynamics
The reactivity of this compound is intrinsically linked to the substitution pattern of the vinyl groups on the cyclohexane ring. The 1,2-, 1,3-, and 1,4-isomers each possess unique conformational possibilities that influence the accessibility of the vinyl groups for reaction.
-
1,2-Divinylcyclohexane: The vicinal arrangement of the vinyl groups allows for potential through-space interactions and can influence the stereochemical course of reactions. The relative orientation of the two vinyl groups (cis or trans) further diversifies its reactivity.
-
1,3-Divinylcyclohexane: In this isomer, the vinyl groups are separated by a methylene group. The cis isomer, in particular, is pre-disposed to intramolecular reactions due to the proximity of the two vinyl functionalities.
-
1,4-Divinylcyclohexane: With the vinyl groups positioned at opposite ends of the ring, this isomer is less prone to intramolecular reactions and often behaves as a bifunctional monomer in polymerization reactions.
The cyclohexane ring itself exists in a dynamic equilibrium of chair and boat conformations. The energetic preference for equatorial positioning of the bulky vinyl groups plays a significant role in determining the dominant conformation and, therefore, the steric environment around the reactive double bonds.
Polymerization Reactions: Building Macromolecular Architectures
This compound isomers are valuable monomers for the synthesis of polymers with cyclic structures incorporated into the main chain or as cross-linking agents. The mode of polymerization and the resulting polymer architecture are highly dependent on the isomer and the polymerization conditions.
Cyclopolymerization of cis-1,3-Divinylcyclohexane
One of the most well-studied polymerization reactions of this compound is the cyclopolymerization of the cis-1,3-isomer. This process involves an alternating sequence of intramolecular and intermolecular propagation steps, leading to the formation of a polymer with bicyclic repeating units.
Mechanism:
The polymerization is typically initiated by a Ziegler-Natta catalyst. The initiator adds to one of the vinyl groups, generating a propagating species. Due to the spatial proximity of the pendant vinyl group, an intramolecular cyclization occurs, forming a six-membered ring and a new propagating center. This is followed by an intermolecular addition to another monomer molecule, continuing the polymer chain growth. Spectroscopic data confirms that the resulting soluble polymers contain little residual unsaturation and are composed of bicyclo[3.3.1]nonane units.[1]
Experimental Protocol: Cyclopolymerization of cis-1,3-Divinylcyclohexane [1]
-
Monomer Synthesis: cis-1,3-Divinylcyclohexane is prepared via a Wittig reaction on the corresponding cis-1,3-diformylcyclohexane.
-
Polymerization Setup: A reaction vessel is charged with the Ziegler catalyst components (e.g., triethylaluminum and titanium tetrachloride) in a suitable anhydrous solvent under an inert atmosphere.
-
Monomer Addition: A solution of cis-1,3-divinylcyclohexane in the same solvent is added to the catalyst mixture.
-
Reaction: The reaction is allowed to proceed at a controlled temperature for a specified time.
-
Termination and Isolation: The polymerization is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated, washed, and dried to yield a soluble, cyclized polymer.
Cationic and Anionic Polymerization
While less specific information is available for this compound itself, the principles of cationic and anionic polymerization of related divinyl compounds, such as divinylbenzene, provide valuable insights.
-
Cationic Polymerization: Initiated by Lewis or protic acids, this method can lead to the polymerization of the vinyl groups.[2][3][4][5] The presence of two vinyl groups can result in cross-linking, leading to insoluble network polymers. However, under controlled conditions, soluble polymers with pendant vinyl groups may be obtained. The mechanism involves the formation of a carbocation intermediate, which then propagates by adding to monomer units.[2][3][4][5]
-
Anionic Polymerization: This technique, often employing organolithium initiators, can also be used to polymerize this compound. Similar to cationic polymerization, cross-linking is a significant challenge. However, by carefully controlling reaction conditions, such as temperature and the use of specific additives, it is possible to achieve selective polymerization of one vinyl group, yielding a soluble polymer with pendant reactive vinyl groups.
Free Radical Polymerization
Free radical polymerization, initiated by compounds like peroxides or azo compounds, offers another route to polymerize this compound isomers.[6][7][8][9][10] This method typically leads to highly cross-linked, insoluble materials due to the high reactivity of the radical species with both vinyl groups. The process involves initiation, propagation, and termination steps, with the growing radical chain adding across the double bonds of the monomer.[6][7][8][9][10]
Cyclization Reactions: Crafting Ring Systems
The presence of two vinyl groups within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of new ring systems.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[11][12][13][14] In the case of this compound, one of the vinyl groups can act as a diene (if it can adopt an s-cis conformation) and the other as a dienophile, leading to an intramolecular [4+2] cycloaddition. More commonly, a this compound isomer can react with an external dienophile. For example, 1,4-divinylcyclohexane, where the vinyl groups can be considered as isolated, can potentially have one vinyl group participate as a dienophile. For a this compound to act as a diene, the two double bonds must be conjugated, which is not the case for the standard isomers. However, rearrangement or isomerization under reaction conditions could potentially lead to a conjugated system capable of undergoing a Diels-Alder reaction. The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a concerted, suprafacial manner.[11][12][13][14]
Table 1: Key Features of this compound Isomers in Reactions
| Isomer | Key Structural Feature | Predominant Reactivity | Potential Products |
| 1,2-Divinylcyclohexane | Vicinal vinyl groups | Polymerization, Addition Reactions | Linear or cross-linked polymers, diols, epoxides |
| 1,3-Divinylcyclohexane | Spatially proximate vinyl groups (cis) | Cyclopolymerization, Intramolecular cyclizations | Polymers with bicyclic units, fused ring systems |
| 1,4-Divinylcyclohexane | Distal vinyl groups | Cross-linking polymerization, bifunctional monomer reactions | Cross-linked networks, polymers with pendant vinyl groups |
Addition Reactions: Functionalizing the Cyclohexane Core
The vinyl groups of this compound undergo a variety of addition reactions, providing a means to introduce new functional groups and create complex molecular architectures.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[15][16][17] In the case of this compound, this reaction can be used to introduce hydroxyl groups at the terminal carbons of the vinyl groups. The reaction of both vinyl groups would lead to a tetraol.
Mechanism:
-
Hydroboration: Borane (BH₃) adds across the double bond in a concerted fashion. The boron atom adds to the less substituted carbon, and a hydride shifts to the more substituted carbon.
-
Oxidation: The resulting organoborane is then oxidized with hydrogen peroxide in the presence of a base. The boron atom is replaced by a hydroxyl group with retention of stereochemistry.[15][16][17]
Experimental Protocol: Hydroboration-Oxidation of a this compound Isomer
-
Hydroboration: To a solution of the this compound isomer in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, a solution of borane-THF complex is added dropwise at 0 °C. The reaction is then stirred at room temperature for several hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
Work-up: The reaction mixture is stirred at room temperature for a few hours, and then the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the corresponding tetraol.
Epoxidation
Epoxidation involves the conversion of the carbon-carbon double bonds into epoxide rings. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. The epoxidation of both vinyl groups in this compound would result in a diepoxide.
Mechanism:
The epoxidation with a peroxy acid is a concerted reaction where the oxygen atom of the peroxy acid is transferred to the alkene. The transition state is believed to be a "butterfly" shape, leading to the syn-addition of the oxygen atom.
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Historical Context: From Butadiene to a Cyclohexene Framework
An In-Depth Technical Guide to the Foundational Literature and Studies on Divinylcyclohexane Synthesis
Executive Summary: The synthesis of divinylcyclohexanes, particularly 4-vinylcyclohexene, represents a cornerstone in the application of pericyclic reactions in organic chemistry. This guide provides a detailed exploration of the early literature, focusing on the foundational thermal dimerization of 1,3-butadiene. This reaction, a classic example of the Diels-Alder cycloaddition, was a subject of intense kinetic and mechanistic study in the early- to mid-20th century. We will examine the core reaction mechanism, competing pathways, foundational experimental protocols, and the key insights derived from this early work. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the historical and chemical principles underlying this fundamental transformation.
The ability to construct complex cyclic molecules from simple acyclic precursors is a central theme in organic synthesis. The journey to understanding and controlling the synthesis of this compound is intrinsically linked to one of the most powerful reactions in the chemist's toolkit: the Diels-Alder reaction. First reported by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition provides an elegant and atom-economical method for forming six-membered rings.[1][2][3]
One of the earliest and most-studied examples of this reaction is the dimerization of 1,3-butadiene.[4] Early investigations, such as the seminal 1939 paper by Kistiakowsky and Ransom, delved into the kinetics of this thermally induced process, establishing it as a second-order reaction.[5] These foundational studies demonstrated that heating butadiene gas or liquid under pressure yields predominantly 4-vinylcyclohexene (VCH), a stable this compound isomer.[5][6] This process occurs without the need for a catalyst, relying solely on thermal energy to overcome the activation barrier.[4][7] The commercial production of 4-vinylcyclohexene later evolved to include catalytic methods to improve efficiency and control.[8]
The Core Synthesis: Thermal Dimerization of 1,3-Butadiene
The thermal conversion of 1,3-butadiene into 4-vinylcyclohexene is the archetypal synthesis of a this compound derivative. The reaction's elegance lies in its simplicity, where two molecules of the same starting material react with each other in different capacities.
The [4+2] Cycloaddition Mechanism
In this reaction, one molecule of 1,3-butadiene acts as the conjugated diene (the 4π-electron component), while a second molecule acts as the dienophile (the 2π-electron component).[1][3] These two molecules approach each other in a specific orientation, leading to a concerted, pericyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously, resulting in the cyclohexene ring.
Reaction Products and Selectivity
While 4-vinylcyclohexene is the major product of the thermal dimerization, it is not the only one.[4] Competing cycloaddition pathways lead to the formation of key byproducts. The distribution of these products is highly dependent on reaction conditions, particularly temperature.
-
4-Vinylcyclohexene (VCH): The primary product, formed via a [4+2] Diels-Alder cycloaddition.[4][9]
-
1,5-Cyclooctadiene (COD): A significant byproduct, particularly at higher temperatures.[4][9] Its formation is thought to proceed through a diradical intermediate.[10]
-
1,2-Divinylcyclobutane (DVCB): A minor product resulting from a [2+2] cycloaddition, which is also believed to involve a diradical pathway.[4][10]
Furthermore, early studies noted that at a sufficient concentration of the initial dimer, 4-vinylcyclohexene can itself act as a dienophile and react with another molecule of butadiene.[5] This subsequent Diels-Alder reaction leads to the formation of a trimer, identified as an octahydro diphenyl derivative.[4][5]
Early Kinetic and Mechanistic Studies
The work of Kistiakowsky and Ransom in 1939 was pivotal. By studying the dimerization of butadiene in the gas phase at temperatures between 446 and 660 K, they determined the rate constant for the formation of the dimer.[5] Their data suggested that the reaction proceeds via an activated complex, and their statistical calculations of the entropy of this complex supported a resonating free radical structure, providing early insights into the reaction mechanism.[5] While the modern understanding favors a concerted pericyclic pathway for the Diels-Alder reaction, these early explorations of diradical character were essential in developing the full picture of butadiene's reactivity.
Foundational Experimental Protocol: Thermal Synthesis of 4-Vinylcyclohexene
The following protocol is a representation of the methods described in early literature for the thermal, non-catalytic dimerization of butadiene in a closed system.[5] This method highlights the fundamental requirements for achieving the synthesis.
Objective: To synthesize 4-vinylcyclohexene via the thermal dimerization of 1,3-butadiene.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Thick-walled Pyrex reaction tube with a magnetic "break-off" seal
-
High-vacuum line
-
Dewar flasks, liquid nitrogen, dry ice/acetone slush
-
High-temperature oil bath with automatic temperature regulation
-
Fractional distillation apparatus
Step-by-Step Methodology:
-
Apparatus Preparation: A thick-walled Pyrex reaction tube is thoroughly cleaned, dried, and attached to a high-vacuum line.
-
Reagent Transfer: A known quantity of 1,3-butadiene is cryogenically transferred into the reaction tube. This is achieved by cooling the Pyrex tube in a liquid nitrogen bath to condense the butadiene gas from its storage cylinder.
-
Sealing the Vessel: Once the desired amount of butadiene is transferred, the reaction tube is sealed off under vacuum using a torch to create a self-contained reaction vessel.
-
Thermal Reaction: The sealed tube is placed in a pre-heated, thermostatically controlled oil bath. The temperature is maintained for a duration dictated by the desired conversion rate (e.g., temperatures ranging from 150°C to over 400°C for periods of several hours to days).[5][8][9]
-
Reaction Quenching & Product Recovery: After the designated reaction time, the tube is carefully removed from the oil bath and cooled to room temperature, and then further chilled in a dry ice/acetone bath.
-
Isolation of Products: The reaction tube's "break-off" seal is broken within a closed fractionation apparatus.[5] Unreacted butadiene monomer, being the most volatile component, is removed by gentle warming and collected in a cold trap.
-
Purification and Analysis: The remaining liquid, containing the dimer and trimer products, is subjected to fractional distillation to separate the 4-vinylcyclohexene from less volatile trimers and any polymeric residue. The refractive index and other physical properties of the collected fractions are measured to confirm their identity.[5]
Caption: Experimental workflow for the thermal synthesis of 4-vinylcyclohexene.
Mechanistic Insights and Visualizations
The dimerization of butadiene is a textbook case for illustrating pericyclic reaction theory.
The Diels-Alder Pathway to 4-Vinylcyclohexene
The formation of VCH occurs through a concerted [4+2] cycloaddition. The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) overlap, leading to the formation of the six-membered ring in a single step through a cyclic transition state.
Caption: The concerted [4+2] Diels-Alder mechanism for butadiene dimerization.
Summary of Early Findings on Butadiene Dimerization
The early research established the fundamental behavior of 1,3-butadiene under thermal stress, providing a clear picture of the competing reaction pathways.
| Product Name | Structure Type | Formation Pathway | Relative Yield |
| 4-Vinylcyclohexene | Six-membered ring | [4+2] Diels-Alder Cycloaddition | Major Product |
| 1,5-Cyclooctadiene | Eight-membered ring | Diradical Coupling / [4+4] | Significant Byproduct |
| 1,2-Divinylcyclobutane | Four-membered ring | [2+2] Cycloaddition | Minor Byproduct |
| Octahydro Diphenyls | Fused Rings (Trimer) | Secondary Diels-Alder | Forms at higher conversion |
Conclusion and Significance
The early studies on the synthesis of this compound via butadiene dimerization were instrumental in solidifying the principles of the Diels-Alder reaction. They provided some of the first quantitative kinetic data for a [4+2] cycloaddition and offered a fascinating look at the competition between concerted pericyclic and stepwise diradical mechanisms.[5][10] The primary product, 4-vinylcyclohexene, became an important industrial chemical intermediate, used in the production of flame retardants, fragrances, and various polymers.[8] This body of work serves as a powerful example of how fundamental academic research into reaction mechanisms and kinetics can lay the groundwork for large-scale industrial processes.
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Stephenson, L. M., Gemmer, R. V., & Current, S. (1977). Dimerization of butadiene. Journal of the American Chemical Society. [Link]
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Kistiakowsky, G. B., & Ransom, W. W. (1939). The Dimerization of Butadiene. The Journal of Chemical Physics. [Link]
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Hudlicky, T., & Fan, R. (1991). Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
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Jackstell, R., et al. (2005). Development of a Highly Selective and Efficient Catalyst for 1,3-Butadiene Dimerization. Request PDF on ResearchGate. [Link]
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Das, A. K., & Maiti, S. (2009). catalyzed cyclodimerization of 1,3-butadiene: a comprehensive density functional investigation based on the generic [(C(4)H(6))(2)Ni(0)PH(3)] catalyst. Request PDF on ResearchGate. [Link]
-
Yoo, K., et al. (2018). Liquid-Phase Cyclodimerization of 1,3-Butadiene in a Closed Batch System. Request PDF on ResearchGate. [Link]
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SynArchive. (n.d.). Diels-Alder Reaction. [Link]
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de la Torre, B., et al. (2021). An on-surface Diels–Alder reaction. PMC - NIH. [Link]
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An In-Depth Technical Guide to Divinylcyclohexane: Isomers, Identifiers, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Divinylcyclohexane
This compound (DVC) is a cyclic organic compound with the chemical formula C₁₀H₁₆. The presence of two vinyl (ethenyl) groups attached to a cyclohexane ring gives rise to several constitutional and stereoisomers. These isomers, while sharing the same molecular weight, exhibit distinct physical, chemical, and reactive properties, making a clear understanding of their specific identifiers crucial for scientific and industrial applications. The position and stereochemistry of the vinyl groups significantly influence the molecule's reactivity, particularly in polymerization processes, and its utility as a chemical intermediate.
Isomers and Chemical Identifiers of this compound
The nomenclature and identification of this compound isomers are critical for accurate sourcing, synthesis, and application. The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, and each isomer of this compound possesses a distinct CAS number.
Table 1: Key Isomers of this compound and Their Chemical Identifiers
| Isomer Name | CAS Number | IUPAC Name | Molecular Formula | InChI | InChIKey | Canonical SMILES |
| 1,1-Divinylcyclohexane | 77011-74-6[1] | 1,1-bis(ethenyl)cyclohexane[1] | C₁₀H₁₆[1] | InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2[1] | ZWUBFMWIQJSEQS-UHFFFAOYSA-N[1] | C=CC1(CCCCC1)C=C[1] |
| cis-1,2-Divinylcyclohexane | 1004-84-8[2] | (1R,2S)-1,2-divinylcyclohexane | C₁₀H₁₆ | Data not available | Data not available | Data not available |
| cis-1,3-Divinylcyclohexane | 10283-89-3[2] | cis-1,3-Divinyl-cyclohexan[2] | C₁₀H₁₆ | Data not available | Data not available | Data not available |
| 1,4-Divinylcyclohexane | Not assigned | 1,4-diethenylcyclohexane | C₁₀H₁₆ | Data not available | Data not available | Data not available |
Physicochemical Properties
The physical and chemical properties of this compound isomers are influenced by the substitution pattern on the cyclohexane ring.
Table 2: Computed Physicochemical Properties of 1,1-Divinylcyclohexane
| Property | Value | Source |
| Molecular Weight | 136.23 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 4.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 136.125200510 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Reactivity
The synthesis of specific this compound isomers often requires tailored synthetic strategies to control regioselectivity and stereoselectivity.
Synthesis of cis-1,3-Divinylcyclohexane
A documented method for the preparation of cis-1,3-divinylcyclohexane involves a Wittig reaction on the corresponding dialdehyde, cis-1,3-diformylcyclohexane.[3] The dialdehyde precursor can be synthesized through the hydride reduction of the dimethyl ester of cyclohexane-cis-1,3-dicarboxylic acid.[3]
Sources
An In-depth Technical Guide to the Physical Properties and Characteristics of Divinylcyclohexane Isomers
Abstract
This technical guide provides a comprehensive overview of the physical properties and characteristics of divinylcyclohexane isomers. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural nuances of 1,2-, 1,3-, and 1,4-divinylcyclohexane, including their cis and trans stereoisomers. The guide explores the theoretical basis for the differences in their physical properties, supported by available data, and presents detailed experimental protocols for their characterization. A central focus is placed on the interplay between molecular geometry and macroscopic properties such as boiling point, density, and refractive index.
Introduction: The this compound Family
This compound (C₁₀H₁₆) is a cyclic hydrocarbon featuring a cyclohexane ring substituted with two vinyl groups.[1] The positional isomerism of these vinyl groups (1,2-, 1,3-, and 1,4-) gives rise to three constitutional isomers. Furthermore, each of these isomers can exist as cis and trans stereoisomers, leading to a complex family of related molecules with distinct three-dimensional arrangements.
The spatial orientation of the vinyl substituents significantly influences the physical and chemical properties of these isomers. These differences are critical in various applications, including polymer chemistry, where divinylcyclohexanes can be utilized as cross-linking agents, and in organic synthesis, where they serve as versatile building blocks. Understanding the unique characteristics of each isomer is paramount for controlling reaction outcomes and tailoring material properties.
Positional and Geometric Isomerism in this compound
The this compound isomers are categorized based on the attachment points of the two vinyl groups to the cyclohexane ring. Within each positional isomer category, the relative orientation of the vinyl groups gives rise to geometric (cis-trans) isomerism.
-
1,2-Divinylcyclohexane: The vinyl groups are on adjacent carbon atoms.
-
1,3-Divinylcyclohexane: The vinyl groups are separated by one methylene group.
-
1,4-Divinylcyclohexane: The vinyl groups are on opposite carbon atoms across the ring.
Each of these can exist as cis and trans isomers, where "cis" indicates that the substituents are on the same side of the ring's plane, and "trans" indicates they are on opposite sides.
Conformational Analysis: The Chair Conformation
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The cis and trans isomers of disubstituted cyclohexanes have distinct conformational preferences.
For instance, in trans-1,4-divinylcyclohexane, both vinyl groups can occupy equatorial positions, leading to a more stable conformation. In the cis-isomer, one vinyl group must be in an axial position and the other equatorial, resulting in greater steric hindrance and a less stable conformation. These conformational differences are a key determinant of the isomers' physical properties.
Comparative Analysis of Physical Properties
While experimentally determined physical properties for all this compound isomers are not extensively documented in publicly available literature, we can infer trends based on established principles of stereochemistry and by examining data for analogous compounds, such as dimethylcyclohexane. It is important to note that much of the available data for this compound isomers is based on computational models.[1]
Boiling Point
The boiling point of a substance is largely determined by the strength of its intermolecular forces. For nonpolar hydrocarbons like this compound, the primary intermolecular forces are London dispersion forces, which increase with greater surface area and polarizability.
-
Trans isomers are generally more linear and have a larger surface area than their cis counterparts. This leads to stronger London dispersion forces and, consequently, a higher boiling point.
-
Cis isomers are more compact and have a smaller surface area, resulting in weaker intermolecular forces and a lower boiling point.
Melting Point
Melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing.
-
Trans isomers , due to their higher symmetry, often pack more efficiently into a crystal lattice. This results in a more stable solid state and a higher melting point.
-
Cis isomers have lower symmetry, which can hinder efficient packing in the solid state, leading to a lower melting point.
For example, trans-1,4-dimethylcyclohexane has a melting point of -37 °C, while cis-1,3-dimethylcyclohexane has a significantly lower melting point of -76 °C.[3][4]
Density and Refractive Index
Density and refractive index are also influenced by molecular packing and electronic structure. Generally, more compact molecules and those with more efficient packing will exhibit higher densities. The refractive index is related to the polarizability of the molecule's electron cloud.
-
The relationship between isomerism and these properties is less straightforward than for boiling and melting points, but subtle differences are expected. For instance, cis-1,3-dimethylcyclohexane has a density of 0.784 g/mL at 25 °C and a refractive index of 1.423 at 20 °C.[4] In comparison, trans-1,4-dimethylcyclohexane has a slightly lower density of 0.761 g/mL at 20 °C and a refractive index of 1.421 at 20 °C.[2]
Summary of Physical Properties
The following table summarizes the available physical property data for this compound and related dimethylcyclohexane isomers. It is important to reiterate that much of the data for this compound is computationally derived and should be considered as such.
| Compound | Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Source(s) |
| This compound | (unspecified mixture) | Computed | Computed | Computed | Computed | [1] |
| 1,2-Dimethylcyclohexane | trans | 123.55 | -90 | 0.7772 @ 20°C | Not Available | [5] |
| 1,3-Dimethylcyclohexane | cis | 120 | -76 | 0.784 @ 25°C | 1.423 | [4] |
| 1,4-Dimethylcyclohexane | trans | 117-119 | -37 | 0.761 @ 20°C | 1.421 | [2][3] |
Experimental Characterization of this compound Isomers
The separation and identification of this compound isomers require sophisticated analytical techniques due to their similar chemical compositions and often close physical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Workflow for GC-MS Analysis of this compound Isomers:
Caption: GC-MS workflow for the separation and identification of this compound isomers.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile, nonpolar solvent such as hexane. A typical concentration is 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbon isomers.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Retention Time: The different isomers will elute from the GC column at slightly different times based on their boiling points and interactions with the stationary phase. Generally, lower boiling point isomers elute earlier.
-
Mass Spectra: While constitutional isomers will have the same molecular ion peak (m/z 136 for C₁₀H₁₆), their fragmentation patterns may show subtle differences that can aid in identification when compared to a spectral library or known standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structural features of the this compound isomers, including their stereochemistry.
Logical Relationship in NMR-based Structure Elucidation:
Caption: Interconnectivity of NMR experiments for this compound isomer structure determination.
Key NMR Observables for Isomer Differentiation:
-
¹H NMR:
-
Chemical Shifts: The chemical shifts of the vinyl protons (typically 4.5-6.5 ppm) and the cyclohexane ring protons (typically 1.0-2.5 ppm) will vary depending on their local electronic environment, which is influenced by the positions and orientations of the vinyl groups.
-
Coupling Constants (J-values): The coupling constants between adjacent protons, particularly within the cyclohexane ring, can provide information about their dihedral angles and thus help in assigning cis or trans stereochemistry.
-
-
¹³C NMR:
-
Number of Signals: The number of unique carbon signals will reflect the symmetry of the molecule. For example, the highly symmetrical trans-1,4-divinylcyclohexane is expected to show fewer signals than the less symmetrical cis-1,2-divinylcyclohexane.
-
Chemical Shifts: The chemical shifts of the sp² carbons of the vinyl groups and the sp³ carbons of the cyclohexane ring will be characteristic of each isomer.
-
Conclusion and Future Perspectives
The this compound isomers represent a fascinating class of compounds where subtle changes in molecular geometry lead to distinct physical properties. While a comprehensive experimental dataset for all isomers remains to be fully established in the literature, a strong theoretical framework allows for the prediction of their behavior. The continued development of advanced analytical techniques will undoubtedly facilitate the more precise characterization of these and other complex isomeric mixtures, paving the way for their tailored application in various scientific and industrial fields. For professionals in drug development, the principles governing the properties of these cyclic systems can provide valuable insights into the behavior of more complex alicyclic scaffolds in pharmaceutical compounds.
References
-
PubChem. This compound compound summary. [Link]
-
ChemBK. cis-1,3-Dimethylcyclohexane product page. [Link]
-
CAS Common Chemistry. trans-1,2-Dimethylcyclohexane. [Link]
-
Stenutz. trans-1,2-divinylcyclobutane physical properties. [Link]
-
Gasmet. trans-1,4-Dimethylcyclohexane physical properties. [Link]
Sources
An In-Depth Technical Guide to the Structural Characterization of Divinylcyclohexane Compounds
Foreword: Navigating the Complexity of Divinylcyclohexane Isomerism
This compound, a seemingly simple molecule with the chemical formula C₁₀H₁₆, presents a fascinating and significant challenge in structural elucidation due to its rich isomeric diversity.[1] The presence of two vinyl substituents on a cyclohexane ring gives rise to a complex array of constitutional and stereoisomers. These include positional isomers (1,1-, 1,2-, 1,3-, and 1,4-divinylcyclohexane), geometric isomers (cis/trans), and enantiomers. For researchers and professionals in drug development and materials science, a precise understanding of the specific isomer in hand is not merely an academic exercise; it is a critical determinant of a compound's biological activity, physical properties, and reactivity. This guide provides a comprehensive, field-proven framework for the systematic structural characterization of this compound compounds, moving from initial separation to definitive stereochemical assignment.
The First Challenge: Chromatographic Separation of Isomeric Mixtures
A crude synthetic mixture of this compound is rarely composed of a single isomer. Therefore, the foundational step in characterization is the separation of these isomers. Gas chromatography (GC) is a powerful and often primary choice for this task due to the volatility of this compound.
Gas Chromatography (GC) for Positional and Geometric Isomer Separation
The choice of the stationary phase in GC is paramount for achieving the separation of structurally similar isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane, will primarily separate compounds based on their boiling points. However, for isomers with very similar boiling points, more polar stationary phases containing functional groups like cyanopropyl can offer enhanced selectivity based on subtle differences in dipole moment.
Experimental Protocol: GC-MS for Isomer Identification
A hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. It not only separates the isomers but also provides immediate mass spectral data for preliminary identification.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
-
Column : A capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a mid-polarity stationary phase is a good starting point.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is typically employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all isomers.
-
Injection : A small volume of the sample, dissolved in a volatile solvent like hexane, is injected in split mode to avoid column overloading.
-
MS Detection : Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
The resulting chromatogram will display peaks corresponding to the different isomers, with their retention times being a key characteristic. The mass spectrum of each peak can then be analyzed.
Chiral Chromatography: Resolving Enantiomers
For chiral this compound isomers (e.g., the enantiomers of cis- and trans-1,2-divinylcyclohexane), standard GC or HPLC methods are insufficient. Chiral chromatography, which employs a chiral stationary phase (CSP), is essential for their separation.[2][3] The principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[3]
Experimental Protocol: Chiral Gas Chromatography (GC)
-
Instrumentation : A high-resolution gas chromatograph with a flame ionization detector (FID) or a mass spectrometer.
-
Column : A capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin.[4][5][6] The choice of the specific cyclodextrin derivative can be empirical and may require screening of different columns.
-
Method Development : The oven temperature is a critical parameter to optimize. Lower temperatures often lead to better chiral recognition and, therefore, better separation. Isothermal conditions are frequently used in chiral GC to maximize resolution.
The successful separation of enantiomers will result in two distinct peaks in the chromatogram, ideally with baseline resolution.
Unraveling the Connectivity: Spectroscopic Identification
Once the isomers are separated, the next crucial step is to determine their precise chemical structure, including the position of the vinyl groups and the relative stereochemistry (cis/trans).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules.[7] Both ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR Spectroscopy : The chemical shifts, coupling constants, and multiplicity of the proton signals provide detailed information about the local electronic environment and the connectivity of the protons. For this compound, the olefinic protons of the vinyl groups will appear in a distinct downfield region (typically 5-6 ppm). The pattern of these signals (e.g., a doublet of doublets) can reveal the coupling to other vinyl protons and the proton on the cyclohexane ring. The signals for the protons on the cyclohexane ring will be more complex due to conformational mobility (chair flips) and overlapping signals. For cis and trans isomers, the coupling constants between vicinal protons on the ring can be diagnostic.[3]
-
¹³C NMR Spectroscopy : The number of signals in the broadband proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. This can be a quick way to distinguish between isomers with different symmetries. For example, 1,4-divinylcyclohexane will have fewer signals than 1,2-divinylcyclohexane due to its higher symmetry. The chemical shifts of the carbons, particularly the olefinic carbons and the carbons of the cyclohexane ring, are also characteristic of the specific isomer.[8]
Advanced NMR Techniques for Unambiguous Assignment:
For complex spectra, two-dimensional (2D) NMR techniques are indispensable:
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the vinyl groups and the cyclohexane ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons. For geometric isomers, NOESY can be used to distinguish between cis and trans configurations by observing through-space interactions between the substituents on the cyclohexane ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
As mentioned, MS is often coupled with GC. The mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern.[9]
For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular formula C₁₀H₁₆ (136.23 g/mol ).[1] The fragmentation of cycloalkanes is often complex, but some general patterns can be expected:[10][11]
-
Loss of a vinyl group (-CH=CH₂) : A prominent fragment at M-27.
-
Loss of an ethyl group (-CH₂CH₃) : From rearrangement, a fragment at M-29.
-
Retro-Diels-Alder reaction : For 1,4-divinylcyclohexane, a characteristic fragmentation pathway could involve the cleavage of the ring to produce butadiene and a diene radical cation.
-
Ring cleavage : The cyclohexane ring can undergo various cleavages, leading to a series of fragment ions with lower m/z values.
The fragmentation pattern serves as a "fingerprint" for a particular isomer and can be compared with library spectra for identification.
The Final Frontier: Assigning Absolute Configuration with Vibrational Circular Dichroism (VCD)
For chiral this compound isomers that have been separated into their respective enantiomers, determining their absolute configuration (R or S) is the final step in a complete structural characterization. While X-ray crystallography is the definitive method, it requires a suitable single crystal, which can be difficult to obtain. Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of chiral molecules in solution.[12][13][14][15]
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration.
Workflow for Absolute Configuration Determination using VCD:
The process involves a synergistic combination of experimental measurement and computational chemistry.[12]
-
Experimental VCD Spectrum : The VCD spectrum of one of the purified enantiomers is measured using a VCD spectrometer.
-
Computational Modeling : The 3D structure of one enantiomer (e.g., the R-enantiomer) is built in silico. A conformational search is performed to identify all low-energy conformers.
-
Quantum Chemical Calculations : For each low-energy conformer, the theoretical VCD spectrum is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).
-
Spectral Comparison : The calculated spectra of the different conformers are Boltzmann-averaged to generate a final predicted VCD spectrum for the chosen enantiomer. This predicted spectrum is then compared to the experimental VCD spectrum.
-
Assignment of Absolute Configuration : If the predicted spectrum of the R-enantiomer matches the experimental spectrum, then the enantiomer has the R configuration. If the predicted spectrum is the mirror image of the experimental spectrum, the enantiomer has the S configuration.
The richness of bands in a VCD spectrum provides multiple points of comparison, making this a highly reliable method for assigning absolute configuration.[16]
Integrated Characterization Workflow
The comprehensive structural characterization of this compound compounds is a multi-step process that requires an integrated analytical approach. The following diagram illustrates a logical workflow:
Caption: Integrated workflow for the comprehensive structural characterization of this compound isomers.
Conclusion: A Multi-faceted Approach to a Complex Problem
References
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(S1), S88-S101. Retrieved from [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Retrieved from [Link]
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Stephens, P. J., Aamouche, A., Devlin, F. J., Superchi, S., Donnoli, M. I., & Rosini, C. (2000). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 65(15), 4673-4681. Retrieved from [Link]
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Potter, B. S., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 34. Retrieved from [Link]
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AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
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Dwight, R. (2010, November 1). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
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Brown, D. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Retrieved from [Link]
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Yang, X., et al. (2018). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 124, 12-19. Retrieved from [Link]
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Khodabocus, A., Shing, T. K. M., Sutherland, J. K., & Williams, J. G. (1989). Substituent control of stereochemistry in the divinylketene-cyclohexadienenone cyclisation. Journal of the Chemical Society, Chemical Communications, (12), 783-784. Retrieved from [Link]
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Eliel, E. L., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731. Retrieved from [Link]
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Grutzner, J. B., & Jautelat, M. (1970). 13C nmr spectroscopy. Stereochemical effects in substituted cyclohexanes. Journal of the American Chemical Society, 92(24), 7107-7117. Retrieved from [Link]
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Slawin, A. M. Z., et al. (2012). N,N′-Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). Molbank, 2012(4), M775. Retrieved from [Link]
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Gkika, K. S., et al. (2019). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules, 24(16), 2955. Retrieved from [Link]
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Introduction: The Dynamic Architecture of Divinylcyclohexanes
An In-Depth Technical Guide to the Conformational Analysis of Substituted Divinylcyclohexanes
Substituted divinylcyclohexanes are a fascinating class of molecules whose three-dimensional architecture dictates their reactivity and physical properties. As pivotal building blocks in polymer chemistry, intermediates in complex organic syntheses, and motifs in natural products, a thorough understanding of their conformational landscape is not merely academic—it is a prerequisite for predictable and efficient molecular design. The interplay between the flexible cyclohexane ring and the sterically demanding, electronically distinct vinyl groups creates a complex energetic terrain. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the principles and techniques used to navigate this terrain, moving from foundational concepts to advanced analytical strategies. We will dissect the causal factors behind conformational preferences, detail self-validating experimental and computational protocols, and provide a framework for the robust analysis of these dynamic systems.
Part 1: Core Principles of the Cyclohexane Scaffold
The cyclohexane ring is not a static, planar hexagon. At room temperature, it exists predominantly in a low-energy chair conformation that minimizes both angle strain and torsional strain.[1][2] This chair can undergo a rapid "ring flip" to an alternate, isoenergetic chair conformation. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[3][4]
The stability of any substituted cyclohexane is fundamentally governed by the steric strain experienced by its substituents. The most significant of these is the 1,3-diaxial interaction , a destabilizing steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the third and fifth carbon atoms of the ring.[5][6] Consequently, substituents generally prefer the less-hindered equatorial position.[1][2] The energetic cost of forcing a substituent into the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[7] A larger A-value signifies a stronger preference for the equatorial position.[8]
Caption: The interconversion of cyclohexane chair conformers, exchanging axial and equatorial positions.
Part 2: The Conformational Influence of the Vinyl Group
The vinyl group (–CH=CH₂) is a unique substituent. Its sp²-hybridized carbon atom and associated π-system introduce specific steric and electronic considerations.
A-Value and Steric Demand
The A-value for a vinyl group is approximately 1.6-1.8 kcal/mol.[9] This is comparable to a methyl group (A-value ≈ 1.74 kcal/mol), indicating a significant preference for the equatorial position to avoid 1,3-diaxial interactions.[7][9]
Allylic Strain (A¹,³ Strain)
A critical factor, especially for an axially-oriented vinyl group, is allylic 1,3-strain (A¹,³ strain) . This is a destabilizing steric interaction between a substituent on the allylic carbon (the cyclohexane ring carbon) and a substituent at the other end of the double bond (a vinyl hydrogen).[10][11] To minimize this strain, the vinyl group will rotate around the C-C single bond. However, this rotation can introduce new steric clashes with the axial hydrogens at C2 and C6 of the cyclohexane ring. This complex interplay of forces further destabilizes the axial conformation.[12][13]
Caption: A¹,³ strain between a vinyl hydrogen and axial hydrogens on the cyclohexane ring.
Part 3: Stereoisomerism and Conformational Preferences in Divinylcyclohexanes
The analysis becomes significantly more complex with two vinyl substituents, as their relative positions (1,2-, 1,3-, or 1,4-) and stereochemistry (cis or trans) must be considered.[14][15] The most stable conformation will be the one that minimizes the total strain energy, which is a sum of all 1,3-diaxial interactions and gauche-butane interactions between substituents.[15]
1,4-Divinylcyclohexane
-
trans-1,4-Divinylcyclohexane : This isomer can exist in a diaxial (a,a) or a diequatorial (e,e) conformation. The diequatorial conformer is overwhelmingly favored as it places both bulky vinyl groups in the equatorial position, avoiding all significant 1,3-diaxial interactions.[16][17] The diaxial conformer would incur approximately 2 * 1.7 = 3.4 kcal/mol of strain, making it a negligible contributor at equilibrium.
-
cis-1,4-Divinylcyclohexane : In the cis isomer, one substituent must be axial and the other equatorial (a,e). Ring flipping converts it to an equivalent (e,a) conformation. Both conformers are therefore of equal energy and will be equally populated.[16][17] The total strain in either conformer is that of a single axial vinyl group (approx. 1.7 kcal/mol).
1,2-Divinylcyclohexane
-
trans-1,2-Divinylcyclohexane : Similar to the 1,4-isomer, the trans configuration allows for both a diaxial (a,a) and a diequatorial (e,e) conformation.[18][19] The diequatorial conformer is strongly preferred to avoid the severe 1,3-diaxial interactions of the (a,a) form.[15] Additionally, the (e,e) conformer has a gauche interaction between the two adjacent vinyl groups.
-
cis-1,2-Divinylcyclohexane : This isomer exists as two equivalent (a,e) and (e,a) chair conformers that interconvert via ring flip.[18][19] Each conformer has one axial vinyl group, incurring its associated 1,3-diaxial strain, plus a gauche interaction between the adjacent vinyl groups. The two conformations are of equal energy.[14][15]
1,3-Divinylcyclohexane
-
trans-1,3-Divinylcyclohexane : This isomer exists in an (a,e) conformation. Ring flipping produces an equivalent (e,a) conformer. Therefore, the two chair conformations are isoenergetic.[20][21] Each conformer has one axial vinyl group and its associated 1,3-diaxial strain.
-
cis-1,3-Divinylcyclohexane : The cis isomer can exist in a diequatorial (e,e) or a diaxial (a,a) form. The (e,e) conformer is highly favored.[20][21] The (a,a) conformation is particularly unstable due to a severe steric interaction between the two axial vinyl groups, in addition to their interactions with axial hydrogens. This makes the molecule essentially locked in the diequatorial conformation.[20]
Summary of Conformational Preferences
| Isomer | Relative Stereochemistry | Possible Conformations | Predicted Most Stable Conformer | Key Destabilizing Interactions in Minor Conformer(s) |
| 1,4-Divinyl | trans | (e,e) vs (a,a) | (e,e) | Two 1,3-diaxial vinyl groups |
| cis | (a,e) vs (e,a) | (a,e) ⇌ (e,a) (Equal Energy) | One 1,3-diaxial vinyl group in each | |
| 1,2-Divinyl | trans | (e,e) vs (a,a) | (e,e) | Two 1,3-diaxial vinyl groups |
| cis | (a,e) vs (e,a) | (a,e) ⇌ (e,a) (Equal Energy) | One 1,3-diaxial vinyl group in each | |
| 1,3-Divinyl | trans | (a,e) vs (e,a) | (a,e) ⇌ (e,a) (Equal Energy) | One 1,3-diaxial vinyl group in each |
| cis | (e,e) vs (a,a) | (e,e) | Severe syn-axial interaction between vinyls |
Part 4: Methodologies for Conformational Elucidation
Determining the conformational equilibrium of a substituted divinylcyclohexane requires a combination of experimental and computational techniques.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.[22][23] At room temperature, the ring flip is typically fast on the NMR timescale, resulting in a single, time-averaged spectrum.[24] By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Variable Temperature (VT) Experiment:
-
Cool the sample in the NMR probe in decrements of 10-20 K.
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Acquire a ¹H spectrum at each temperature, monitoring for signal broadening and eventual decoalescence into separate signals for the axial and equatorial conformers. The coalescence temperature provides information about the energy barrier to ring inversion.
-
-
Data Analysis at Low Temperature:
-
Once distinct signals for each conformer are resolved (typically below -60 °C), integrate the signals corresponding to each species. The ratio of the integrals directly reflects the population ratio of the conformers.
-
Causality: The chemical shifts and coupling constants provide structural information. Protons in an axial environment are typically shielded (appear at a higher field) compared to their equatorial counterparts. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dihedral-angle dependent (Karplus relationship). Large coupling constants (8-13 Hz) are characteristic of anti-periplanar (axial-axial) relationships, while smaller values (2-5 Hz) indicate gauche (axial-equatorial, equatorial-equatorial) relationships. This allows for unambiguous assignment of each conformer.
-
-
Thermodynamic Calculation:
-
Use the equilibrium constant (K = [equatorial]/[axial]) derived from the integration ratio to calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K) .[6]
-
Caption: A self-validating workflow for determining conformational equilibria using VT-NMR.
Computational Protocol: A Synergistic Approach
Computational chemistry provides invaluable insights into the geometries and relative energies of conformers, complementing experimental data.[25]
Step-by-Step Protocol:
-
Initial Structure Generation: Build the cis and trans isomers of the desired this compound using molecular modeling software (e.g., Avogadro, Maestro).
-
Conformational Search (Molecular Mechanics):
-
Perform a systematic or stochastic conformational search using a robust molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e).
-
Causality: This step efficiently explores the potential energy surface to identify all low-energy minima (stable conformers), including various chair, boat, and twist-boat forms, without the high computational cost of quantum mechanics.
-
-
Geometry Optimization (Quantum Mechanics):
-
Take the unique, low-energy conformers identified by the MM search (e.g., all structures within 5 kcal/mol of the global minimum).
-
Perform a full geometry optimization using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This refines the structures and accounts for electronic effects not captured by MM.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Trustworthiness: This is a critical self-validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. The results also provide thermodynamic data (enthalpy and Gibbs free energy).
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies of all confirmed stable conformers to determine their relative stabilities and predict the equilibrium population at a given temperature. The results can then be directly compared with experimental ΔG° values from NMR.
-
Caption: A robust computational workflow for identifying and ranking stable conformers.
Conclusion
The conformational analysis of substituted divinylcyclohexanes is a study in the balance of competing steric forces. The inherent preference of the cyclohexane ring for a chair conformation is modulated by the steric demands of the vinyl substituents, which strongly favor equatorial positions to mitigate 1,3-diaxial interactions. The relative stereochemistry (cis/trans) and substitution pattern (1,2-, 1,3-, or 1,4-) dictate whether the molecule can achieve a low-energy diequatorial state or must exist in an equilibrium of higher-energy conformers containing axial groups. A synergistic application of low-temperature NMR spectroscopy and validated computational modeling provides a powerful and reliable strategy to elucidate these complex conformational landscapes, enabling the rational design and prediction of molecular behavior for researchers across the chemical sciences.
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Methodological & Application
Application Notes and Protocols for the Use of Divinylcyclohexane as a Crosslinking Agent in Polymers
Introduction: The Role of Divinylcyclohexane in Advanced Polymer Networks
For researchers, scientists, and professionals in drug development, the precise control over the three-dimensional architecture of polymers is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear polymers into robust, insoluble, and chemically resistant networks.[1] The choice of the crosslinking agent is a critical determinant of the final properties of the material, influencing everything from mechanical strength and thermal stability to biocompatibility and drug release kinetics.[1][2]
This compound (DVCH) emerges as a noteworthy crosslinking agent, offering a unique set of properties that distinguish it from more common crosslinkers like divinylbenzene (DVB). As a non-aromatic hydrocarbon, DVCH is particularly suited for applications where the presence of aromatic compounds is undesirable, such as in polymers intended for food contact or certain biomedical applications.[3] This guide provides an in-depth exploration of the use of this compound as a crosslinking agent, detailing the underlying scientific principles, comprehensive experimental protocols, and key applications in modern polymer science.
Understanding this compound: Isomers and Reactivity
This compound is a cycloaliphatic monomer characterized by a cyclohexane ring functionalized with two vinyl groups. It exists in several isomeric forms, with the most common being 1,2-, 1,3-, and 1,4-divinylcyclohexane. The spatial arrangement of the vinyl groups in these isomers influences their reactivity and the topology of the resulting polymer network. While comprehensive comparative studies on the reactivity of all isomers are not extensively documented in readily available literature, it can be inferred from general principles of organic chemistry that the accessibility of the vinyl groups to the growing polymer chains will play a significant role. For instance, the 1,4-isomer offers a more extended and potentially more flexible crosslink compared to the more sterically hindered isomers.
The polymerization of this compound, like other vinyl monomers, typically proceeds via a free-radical mechanism.[4] This process involves three key stages: initiation, propagation, and termination. The two vinyl groups on the this compound molecule allow it to be incorporated into two different polymer chains, thus forming a crosslink.
Key Considerations for Polymerization with this compound
The successful synthesis of a this compound-crosslinked polymer network hinges on the careful control of several experimental parameters. The interplay of these factors determines the final properties of the material.
Initiator Selection and Concentration
The choice of initiator is critical for initiating the free-radical polymerization process.[4] The initiator should be soluble in the monomer phase and decompose at a suitable rate at the chosen reaction temperature to generate a steady stream of free radicals. A commonly used initiator for suspension polymerization is tert-butyl peroxy-2-ethylhexanoate, an organic peroxide.[4][5][6][7][8]
The concentration of the initiator directly impacts the kinetic chain length and the overall rate of polymerization.[9] A higher initiator concentration leads to a greater number of growing chains, which can result in shorter polymer chains and a higher crosslink density. However, an excessively high initiator concentration can lead to a rapid and uncontrolled polymerization, potentially compromising the structural integrity of the polymer beads.
Monomer and Crosslinker Concentration
The ratio of the primary monomer (e.g., styrene) to the this compound crosslinker is a primary determinant of the crosslink density. A higher concentration of this compound will result in a more tightly crosslinked network, leading to a material with increased rigidity, thermal stability, and solvent resistance, but potentially lower flexibility and swelling capacity.[2][10] The desired properties of the final polymer will dictate the optimal monomer-to-crosslinker ratio.
Suspension Polymerization: A Robust Method for Bead Formation
Suspension polymerization is a widely used technique for producing spherical polymer particles, which are often desired in applications such as chromatography and ion-exchange resins.[11][12][13] In this method, the water-insoluble monomer and crosslinker, along with the initiator, are dispersed as fine droplets in a continuous aqueous phase.[11][14] Each droplet acts as a miniature bulk polymerization reactor.[11]
A suspending agent, such as polyvinyl alcohol, is crucial for preventing the monomer droplets from coalescing during polymerization.[12] The size of the resulting polymer beads is influenced by factors such as the stirring speed, the monomer-to-water ratio, and the concentration of the suspending agent.[14]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound-crosslinked polymers via suspension polymerization. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of Poly(styrene-co-divinylcyclohexane) Beads via Suspension Polymerization
This protocol details the synthesis of crosslinked polystyrene beads using 1,4-divinylcyclohexane as the crosslinking agent.
Materials:
-
Styrene (inhibitor removed)
-
1,4-Divinylcyclohexane (inhibitor removed)
-
tert-Butyl peroxy-2-ethylhexanoate (initiator)
-
Polyvinyl alcohol (suspending agent)
-
Deionized water
-
Methanol (for washing)
-
Toluene (for swelling studies)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a paddle agitator
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Aqueous Phase:
-
In the three-necked round-bottom flask, dissolve the polyvinyl alcohol in deionized water with gentle heating and stirring to create a homogeneous solution. The concentration of the polyvinyl alcohol will influence the final bead size.
-
Once dissolved, allow the solution to cool to room temperature and begin purging with nitrogen to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Preparation of the Organic Phase:
-
In a separate beaker, mix the desired amounts of styrene and 1,4-divinylcyclohexane. The ratio of these two components will determine the crosslink density of the final polymer.
-
Add the tert-butyl peroxy-2-ethylhexanoate initiator to the monomer mixture and stir until it is completely dissolved.
-
-
Polymerization:
-
With vigorous stirring, add the organic phase to the aqueous phase in the reaction flask. The stirring speed is critical for controlling the size of the monomer droplets.
-
Heat the reaction mixture to the desired polymerization temperature (typically 70-90°C for tert-butyl peroxy-2-ethylhexanoate) under a continuous nitrogen blanket.
-
Maintain the temperature and stirring for several hours to ensure complete polymerization. The reaction time will depend on the specific monomer and initiator concentrations.
-
-
Purification of the Polymer Beads:
-
After the polymerization is complete, allow the reaction mixture to cool to room temperature.
-
Collect the polymer beads by vacuum filtration using a Buchner funnel.
-
Wash the beads thoroughly with hot deionized water to remove any residual suspending agent.
-
Subsequently, wash the beads with methanol to remove any unreacted monomers and initiator.[15]
-
Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Causality Behind Experimental Choices:
-
Inhibitor Removal: Commercially available vinyl monomers often contain inhibitors to prevent premature polymerization during storage. These must be removed prior to use to ensure the polymerization proceeds as intended.[1]
-
Nitrogen Purge: Oxygen can act as a radical scavenger, terminating the growing polymer chains and inhibiting the polymerization process. Therefore, it is essential to perform the reaction under an inert atmosphere.
-
Stirring Speed: The degree of agitation directly influences the size of the monomer droplets in the suspension. Higher stirring speeds generally lead to smaller droplets and, consequently, smaller polymer beads.[14]
-
Washing Steps: The washing steps are crucial for obtaining a pure polymer product. Hot water removes the water-soluble suspending agent, while methanol removes the organic-soluble residual monomers and initiator.[15]
Visualization of the Suspension Polymerization Workflow:
Caption: Workflow for the synthesis of poly(styrene-co-divinylcyclohexane) beads.
Characterization of Crosslinked Polymers
The properties of the synthesized crosslinked polymers should be thoroughly characterized to ensure they meet the desired specifications.
Table 1: Key Characterization Techniques for Crosslinked Polymers
| Property to be Measured | Technique | Information Obtained |
| Crosslink Density | Swelling Studies | The degree of swelling in a good solvent is inversely proportional to the crosslink density.[16][17][18][19] |
| Dynamic Mechanical Analysis (DMA) / Rheology | The storage modulus in the rubbery plateau region is directly proportional to the crosslink density.[20][21][22] | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature of the polymer, providing an indication of its thermal stability.[23][24][25][26][27] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Measures the temperature at which the polymer transitions from a glassy to a rubbery state. The Tg is typically higher for more highly crosslinked polymers.[23] |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM) | Provides high-resolution images of the polymer beads, allowing for the determination of their size, shape, and surface morphology. |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the incorporation of the monomer and crosslinker into the polymer structure by identifying characteristic functional groups. |
Protocol 2: Determination of Crosslink Density by Swelling Studies
This protocol describes a simple yet effective method for estimating the relative crosslink density of the synthesized polymer beads.
Procedure:
-
Weigh a known mass of the dry polymer beads.
-
Place the beads in a sealed container with an excess of a good solvent (e.g., toluene for polystyrene).
-
Allow the beads to swell for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Carefully remove the swollen beads from the solvent and quickly blot the surface to remove excess solvent.
-
Weigh the swollen beads.
-
Calculate the swelling ratio using the following formula:
Swelling Ratio = (Mass of swollen polymer - Mass of dry polymer) / Mass of dry polymer
Interpretation of Results:
A lower swelling ratio indicates a higher crosslink density, as the tightly networked polymer chains are less able to accommodate solvent molecules.[16] This method is particularly useful for comparing the relative crosslink densities of polymers synthesized with different monomer-to-crosslinker ratios.
Applications in Research and Drug Development
The unique properties of this compound-crosslinked polymers make them attractive for a range of applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery: The porous nature of crosslinked polymer beads can be exploited for the encapsulation and controlled release of therapeutic agents. The release rate can be tuned by varying the crosslink density, which affects the diffusion of the drug through the polymer matrix.
-
Biomaterials: The non-aromatic nature of this compound makes it a potentially more biocompatible alternative to aromatic crosslinkers for the synthesis of hydrogels and scaffolds for tissue engineering.
-
Chromatography and Solid-Phase Synthesis: Crosslinked polymer beads are widely used as stationary phases in chromatography and as solid supports for the synthesis of peptides and oligonucleotides. The mechanical stability and solvent resistance imparted by crosslinking are essential for these applications.
Safety Considerations
As with all chemical procedures, appropriate safety precautions must be taken when working with this compound and the associated reagents.
-
Monomers: Styrene and this compound are flammable and can be irritating to the skin and respiratory tract. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Initiator: Organic peroxides like tert-butyl peroxy-2-ethylhexanoate are thermally unstable and can decompose violently if heated or contaminated.[5][6][7][8] They should be stored at the recommended temperature and handled with care, avoiding sources of heat, sparks, and static discharge.[5][8] Always consult the Safety Data Sheet (SDS) for the specific initiator being used.[4][5][6][7][8]
Conclusion
This compound is a versatile and valuable crosslinking agent that offers a non-aromatic alternative for the synthesis of advanced polymer networks. By carefully controlling the polymerization conditions, researchers can tailor the properties of the resulting materials to meet the specific demands of their applications, from controlled drug delivery systems to high-performance biomaterials. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of this compound-crosslinked polymers.
References
-
SAFETY DATA SHEET Tert-butyl peroxy-2-ethylhexanoate 97%. (2017, December 21). Retrieved from [Link]
-
Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. Chemos GmbH & Co.KG. Retrieved from [Link]
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Suspension polymerization. (n.d.). Retrieved from [Link]
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- cis-1,2-divinylcyclohexane CAS#: 1004-84-8. ChemicalBook.
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- Anionic Dispersion Polymeriz
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- Synthesis and Swelling Behaviors of Hydrogels Containing LiMA Groups and its Use in Cu(II) Adsorption from Aqueous Solution. (2021, August 10).
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- Preparation of cation-Exchange Resin from Styrene-Divinylbenzene Copolymer Obtained by suspension Polymerization Method.
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- Comparison of cyclohexane crosslinking efficacy for 1, 2a and 2b.
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Application Notes and Protocols for the Polymerization of Divinylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinylcyclohexane (DVCH) presents a compelling monomer for the synthesis of advanced polymers with unique thermal and mechanical properties. The presence of two polymerizable vinyl groups allows for the formation of both crosslinked networks and soluble cyclopolymers, depending on the chosen polymerization technique and reaction conditions. This guide provides a detailed exploration of the primary methods for this compound polymerization, including free-radical cyclopolymerization and Ziegler-Natta catalysis. We offer in-depth protocols, mechanistic insights, and characterization techniques to empower researchers in harnessing the potential of this versatile monomer for applications ranging from novel materials to advanced drug delivery systems.
Introduction to this compound and its Polymerization
This compound is a cyclic diolefin monomer that exists as several isomers, with the 1,2-, 1,3-, and 1,4-substituted congeners being of primary interest in polymer chemistry. The arrangement of the vinyl groups on the cyclohexane ring significantly influences the polymerization behavior and the architecture of the resulting polymer. While the bifunctionality of DVCH can lead to the formation of insoluble, crosslinked networks, specific polymerization strategies can favor intramolecular cyclization over intermolecular crosslinking, yielding soluble polymers with cyclic repeating units in the backbone. These cyclopolymers often exhibit enhanced thermal stability and rigidity compared to their linear analogues.
The choice of polymerization methodology is paramount in controlling the structure and properties of poly(this compound). The primary techniques explored in these application notes are:
-
Free-Radical Cyclopolymerization: A versatile method that can lead to soluble polymers through an intramolecular cyclization mechanism.
-
Ziegler-Natta Polymerization: Particularly effective for the stereospecific polymerization of certain isomers, such as cis-1,3-divinylcyclohexane, to produce soluble cyclopolymers.[1]
-
Cationic Polymerization: Can be initiated by Lewis acids, offering another route to polymerize DVCH.[2]
-
Anionic Polymerization: While challenging due to the propensity for crosslinking, living anionic polymerization techniques, successful with similar monomers like divinylbenzene, offer a potential pathway for controlled polymerization.[3][4]
This guide will focus on providing detailed protocols for free-radical cyclopolymerization and Ziegler-Natta polymerization, as these methods are well-documented for producing soluble and characterizable polymers from this compound and its analogues.
Free-Radical Cyclopolymerization of this compound
Free-radical polymerization of divinyl monomers like DVCH can proceed via a cyclopolymerization mechanism, where the propagating radical undergoes an intramolecular cyclization step to form a cyclic repeating unit.[5] This process is favored at lower monomer concentrations, which reduces the likelihood of intermolecular reactions that lead to crosslinking. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for this type of polymerization.[5][6]
Mechanism of Free-Radical Cyclopolymerization
The polymerization proceeds through the classical steps of initiation, propagation, and termination. The key feature is the intramolecular cyclization of the propagating radical, which competes with intermolecular propagation.
Caption: Mechanism of Free-Radical Cyclopolymerization of this compound.
Protocol for Free-Radical Cyclopolymerization of this compound
This protocol is adapted from general procedures for the free-radical cyclopolymerization of divinyl ethers.[5]
Materials:
-
This compound (isomer of choice, e.g., 1,4-divinylcyclohexane), purified by passing through a column of basic alumina to remove inhibitors.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol and dried under vacuum.[5]
-
Anhydrous toluene or dioxane (polymerization solvent).
-
Methanol (for precipitation).
-
Round-bottom flask with a condenser.
-
Nitrogen or Argon inlet.
-
Magnetic stirrer and heating mantle/oil bath.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, add the purified this compound monomer and anhydrous solvent. A typical starting monomer concentration is 0.25 M to favor cyclopolymerization.
-
Deoxygenate the solution by bubbling with dry nitrogen or argon for at least 30 minutes.[5]
-
-
Initiation:
-
In a separate vial, dissolve the recrystallized AIBN in a small amount of the deoxygenated solvent. The amount of AIBN is typically 1-2 mol% relative to the monomer.
-
Under a positive pressure of inert gas, add the AIBN solution to the monomer solution.
-
-
Polymerization:
-
Termination and Isolation:
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with stirring.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Expected Results and Data
The following table provides representative data for a free-radical cyclopolymerization. Note that specific values will depend on the exact experimental conditions and the isomer of this compound used.
| Parameter | Value | Reference |
| Monomer | 1,4-Divinylcyclohexane | N/A |
| Initiator | AIBN (1.5 mol%) | [5] |
| Solvent | Toluene | [5] |
| Monomer Conc. | 0.25 M | [5] |
| Temperature | 65 °C | [8] |
| Reaction Time | 24 h | [5] |
| Yield | 60-80% | N/A |
| Mn (GPC) | 10,000 - 30,000 g/mol | N/A |
| PDI (GPC) | 1.8 - 2.5 | N/A |
Ziegler-Natta Polymerization of cis-1,3-Divinylcyclohexane
Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum co-catalyst, are renowned for their ability to produce stereoregular polymers.[9] For certain isomers of this compound, such as the cis-1,3-isomer, Ziegler-Natta polymerization can effectively promote cyclopolymerization to yield soluble polymers with little residual unsaturation.[1]
Mechanism of Ziegler-Natta Cyclopolymerization
The precise mechanism of Ziegler-Natta polymerization can be complex and depends on the specific catalyst system. However, a generally accepted model involves the coordination and insertion of the monomer at the active transition metal center. In the case of cyclopolymerization, the second vinyl group of the coordinated monomer inserts into the metal-carbon bond, forming a cyclic unit.
Caption: Simplified workflow for Ziegler-Natta cyclopolymerization of cis-1,3-divinylcyclohexane.
Protocol for Ziegler-Natta Polymerization of cis-1,3-Divinylcyclohexane
This protocol is based on the reported polymerization of cis-1,3-divinylcyclohexane using a Ziegler-type catalyst.[1] All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
cis-1,3-Divinylcyclohexane, freshly distilled.
-
Titanium tetrachloride (TiCl₄).
-
Triethylaluminum (Al(C₂H₅)₃).
-
Anhydrous heptane or toluene (solvent).
-
Methanol with 1% HCl (for quenching).
-
Methanol (for washing).
-
Schlenk flasks and syringes.
Procedure:
-
Catalyst Preparation (Pre-formation):
-
In a Schlenk flask under an inert atmosphere, dissolve TiCl₄ in anhydrous heptane to a known concentration (e.g., 0.1 M).
-
In a separate Schlenk flask, dissolve Al(C₂H₅)₃ in anhydrous heptane to a known concentration (e.g., 0.2 M).
-
To prepare the active catalyst, slowly add the Al(C₂H₅)₃ solution to the TiCl₄ solution at room temperature with stirring. A typical Al/Ti molar ratio is 2:1.
-
Age the catalyst mixture for 30 minutes at room temperature. A precipitate will form, indicating the formation of the heterogeneous catalyst.
-
-
Polymerization:
-
In a separate, larger Schlenk flask, dissolve the cis-1,3-divinylcyclohexane monomer in anhydrous heptane.
-
Bring the monomer solution to the desired polymerization temperature (e.g., 50 °C).
-
Inject the pre-formed catalyst suspension into the monomer solution to initiate polymerization.
-
Maintain the reaction at the set temperature with vigorous stirring for the desired time (e.g., 4-6 hours).
-
-
Quenching and Isolation:
-
Terminate the polymerization by adding methanol containing 1% HCl to the reaction mixture. This will deactivate the catalyst.
-
Filter the mixture to remove the catalyst residues.
-
Precipitate the polymer by pouring the filtrate into a large volume of methanol.
-
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol.
-
Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Expected Results and Data
The following table outlines expected parameters and outcomes for the Ziegler-Natta polymerization of cis-1,3-divinylcyclohexane.
| Parameter | Value | Reference |
| Monomer | cis-1,3-Divinylcyclohexane | [1] |
| Catalyst | TiCl₄ / Al(C₂H₅)₃ | [1] |
| Al/Ti Molar Ratio | 2:1 | [10] |
| Solvent | Heptane | [9] |
| Temperature | 50 °C | [9] |
| Reaction Time | 4 h | [9] |
| Polymer Structure | Soluble, with bicyclo[3.3.1]nonane units | [1] |
| Residual Unsaturation | Low | [1] |
Characterization of Poly(this compound)
The characterization of the synthesized poly(this compound) is crucial to determine its structure, molecular weight, and properties.
Solubility
A primary indicator of successful cyclopolymerization versus crosslinking is the solubility of the resulting polymer. Soluble polymers will dissolve in common organic solvents like THF, toluene, or chloroform, while crosslinked polymers will only swell.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: NMR is essential for elucidating the polymer structure. In cyclopolymerized poly(this compound), the disappearance of the vinyl proton signals (typically in the 5-6 ppm range in ¹H NMR) and the appearance of new aliphatic proton signals are indicative of successful polymerization. The presence of significant residual vinyl signals would suggest incomplete cyclization or chain transfer.[11][12][13]
-
FTIR Spectroscopy: FTIR can confirm the polymerization by showing the disappearance of the C=C stretching vibration of the vinyl groups (around 1640 cm⁻¹).
Molecular Weight Determination
-
For Soluble Polymers: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
For Crosslinked Polymers: The molecular weight between crosslinks (Mc) can be estimated using swelling studies in a suitable solvent and applying the Flory-Rehner theory.[14][15] This involves measuring the equilibrium swelling ratio of the polymer network.
Conclusion
The polymerization of this compound offers a versatile platform for the synthesis of polymers with tailored architectures and properties. Free-radical cyclopolymerization provides a straightforward method for producing soluble polymers, while Ziegler-Natta catalysis, particularly with the cis-1,3-isomer, enables the synthesis of stereoregular cyclopolymers. The detailed protocols and characterization techniques presented in this guide are intended to provide researchers with the foundational knowledge to explore and optimize the polymerization of this compound for a variety of advanced applications.
References
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The Untapped Potential of Divinylcyclohexane in Advanced Hydrogel Formation: A Guide for Innovators
Introduction: Beyond Conventional Crosslinkers
In the dynamic fields of drug delivery and tissue engineering, the architecture of hydrogel networks is paramount to their function. While a host of crosslinking agents have been extensively studied and utilized, there remains a frontier of compounds with the potential to impart unique and advantageous properties to hydrogel systems. Divinylcyclohexane (DVCH) stands out as one such underexplored crosslinker. Its rigid cycloaliphatic structure, contrasted with the more common linear divinyl compounds, presents an opportunity to create hydrogels with distinct mechanical and physicochemical characteristics. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical applications of this compound in the formation of advanced hydrogels. While direct, extensive literature on DVCH-crosslinked hydrogels is nascent, this document synthesizes established principles of polymer chemistry and hydrogel science to provide a robust framework for its application.
The this compound Advantage: A Structural Perspective
This compound is a cyclic, non-aromatic hydrocarbon featuring two vinyl groups. This structure is key to its potential as a crosslinker. Unlike flexible linear crosslinkers such as N,N'-methylenebis(acrylamide) (MBA) or poly(ethylene glycol) diacrylate (PEGDA), the cyclohexane ring in DVCH introduces a significant degree of rigidity into the polymer network.[1] This has profound implications for the mechanical properties of the resulting hydrogel.
Hypothesized Properties of DVCH-Crosslinked Hydrogels:
-
Enhanced Mechanical Strength: The rigid nature of the DVCH crosslinks is expected to result in hydrogels with higher compressive and tensile strength compared to those crosslinked with flexible agents.[1] This could be particularly beneficial for applications in load-bearing tissue engineering, such as cartilage repair.
-
Controlled Swelling Behavior: The constrained movement of polymer chains due to the rigid crosslinks may lead to more controlled and predictable swelling ratios. This is a critical parameter for controlled drug release applications, where burst release needs to be minimized.
-
Tailorable Porosity: The stereochemistry of the divinyl groups on the cyclohexane ring (e.g., 1,4-divinylcyclohexane) can influence the geometry of the crosslinks, potentially allowing for fine-tuning of the hydrogel's porous structure. This, in turn, would affect nutrient and drug diffusion through the matrix.
Diagrammatic Representation of Hydrogel Formation
To visualize the crosslinking process, consider the free-radical polymerization of a hydrophilic monomer, such as acrylic acid, with this compound as the crosslinker.
Caption: Free-radical polymerization workflow for DVCH-crosslinked hydrogels.
Applications in Drug Delivery and Tissue Engineering
The unique theoretical properties of DVCH-crosslinked hydrogels open up a range of potential applications.
Controlled Drug Delivery
Hydrogels are exceptional vehicles for the controlled release of therapeutic agents.[2] The release kinetics are largely governed by the hydrogel's mesh size and swelling behavior. The anticipated controlled swelling of DVCH-crosslinked hydrogels could enable a more sustained and predictable release profile for both small-molecule drugs and larger biologics.
Experimental Protocol: Synthesis of a DVCH-Crosslinked Poly(acrylic acid) Hydrogel for Drug Loading
This protocol outlines a general procedure for the synthesis of a poly(acrylic acid) (PAA) hydrogel using this compound as a crosslinker. PAA is a pH-sensitive polymer, making the resulting hydrogel potentially responsive to physiological pH changes.[3]
Materials:
-
Acrylic acid (monomer)
-
This compound (crosslinker)
-
Potassium persulfate (KPS) (initiator)[3]
-
Deionized water
-
Nitrogen gas
-
Phosphate-buffered saline (PBS)
-
Model drug (e.g., Methylene Blue)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific amount of acrylic acid in deionized water to achieve the desired monomer concentration (e.g., 10-20% w/v).
-
Crosslinker and Initiator Addition: Add a calculated amount of this compound (e.g., 0.5-2 mol% with respect to the monomer) and KPS (e.g., 0.1-1 mol% with respect to the monomer) to the monomer solution. Mix thoroughly until all components are dissolved.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the reaction vessel and place it in a water bath at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 2-4 hours) to initiate polymerization.
-
Hydrogel Purification: After polymerization, remove the resulting hydrogel from the vessel and immerse it in a large volume of deionized water. Change the water periodically over 2-3 days to remove unreacted monomers, crosslinker, and initiator.
-
Drying and Drug Loading: Lyophilize the purified hydrogel to obtain a dried scaffold. For drug loading, immerse the dried hydrogel in a solution of the model drug in PBS for a predetermined time.
-
Characterization:
-
Swelling Studies: Measure the equilibrium swelling ratio in PBS at different pH values.
-
Drug Release Studies: Monitor the cumulative release of the drug from the hydrogel into fresh PBS over time using UV-Vis spectroscopy.
-
Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the swollen hydrogel.
-
Data Presentation: Expected Influence of DVCH Concentration on Hydrogel Properties
| DVCH Concentration (mol%) | Expected Swelling Ratio | Expected Compressive Modulus | Expected Drug Release Rate |
| Low (e.g., 0.5%) | High | Low | Fast |
| Medium (e.g., 1.0%) | Moderate | Moderate | Moderate |
| High (e.g., 2.0%) | Low | High | Slow |
Tissue Engineering
The biocompatibility and tunable mechanical properties of hydrogels make them ideal scaffolds for tissue engineering.[4] The enhanced mechanical strength of DVCH-crosslinked hydrogels could provide the necessary support for the regeneration of tissues subjected to mechanical stress, such as cartilage and bone.
Experimental Workflow: Cell Encapsulation in a DVCH-Crosslinked Hydrogel
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Application Notes and Protocols for Divinylcyclohexane in Biomedical and Pharmaceutical Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Untapped Potential of Divinylcyclohexane in Advanced Biomaterials
In the dynamic landscape of biomedical and pharmaceutical polymers, the pursuit of novel materials with tailored properties is relentless. This compound (DVC), a cyclic diolefin, presents a compelling yet underexplored platform for the innovation of next-generation biomaterials. Its rigid cyclohexyl core, combined with two reactive vinyl groups, offers a unique building block for the creation of crosslinked polymer networks with significant potential in drug delivery, tissue engineering, and advanced therapeutic systems.
This guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, scientifically grounded understanding of why and how this compound can be effectively utilized. We will delve into the fundamental polymer chemistry of DVC, propose detailed experimental protocols for its incorporation into biocompatible hydrogels, and explore the critical characterization techniques required to validate these materials for biomedical use. The causality behind each experimental choice is elucidated, empowering researchers to not only replicate but also innovate upon these foundational methods. Every protocol is designed as a self-validating system, with integrated characterization steps to ensure scientific rigor.
Understanding this compound: Isomerism and its Impact on Polymer Architecture
This compound exists as three positional isomers: 1,2-, 1,3-, and 1,4-divinylcyclohexane. Furthermore, these can exist as cis and trans stereoisomers. This isomeric complexity is not a mere chemical curiosity; it is a critical determinant of the final polymer's properties. The spatial arrangement of the vinyl groups dictates their reactivity and the topology of the resulting crosslinked network.
-
1,4-Divinylcyclohexane (cis/trans mixture) is often the most readily available isomer and serves as an excellent crosslinking agent. The trans isomer, with its linear and rigid conformation, tends to produce more ordered and potentially crystalline domains within the polymer network, leading to materials with higher mechanical strength. The cis isomer, being more kinked, can disrupt this packing, resulting in more amorphous and flexible networks.
-
1,2-Divinylcyclohexane has the potential to undergo cyclopolymerization, a process where the propagating radical chain alternates between intramolecular cyclization and intermolecular propagation. This can lead to polymers with cyclic units integrated into the main chain, influencing solubility and thermal properties.
The choice of isomer, or the isomeric ratio in a mixture, is a key variable in tuning the mechanical properties, swelling behavior, and degradation kinetics of the final biomaterial.
Foundational Polymerization Techniques for this compound-Based Biomaterials
This compound can be readily incorporated into polymer networks via free-radical polymerization. This can be achieved through several methods, each offering distinct advantages.
Solution Polymerization
Solution polymerization is a homogeneous process where the monomer, crosslinker (DVC), and initiator are all dissolved in a suitable solvent. This method allows for good heat dissipation and control over the reaction kinetics.
Suspension Polymerization
For the synthesis of polymer beads or microspheres, suspension polymerization is a powerful technique. In this heterogeneous method, monomer droplets containing the initiator and DVC are dispersed in an immiscible continuous phase (typically water), stabilized by a suspending agent. Polymerization occurs within these droplets, resulting in spherical particles.[1]
Emulsion Polymerization
Emulsion polymerization is another heterogeneous technique that yields polymer nanoparticles (latexes). The monomer, DVC, and a water-soluble initiator are emulsified in water with a surfactant. Polymerization is initiated in the aqueous phase, and polymer chains grow within the monomer-swollen surfactant micelles. This method is particularly useful for creating nanocarriers for drug delivery.
Detailed Protocol: Synthesis of a this compound-Crosslinked Methacrylate Hydrogel for Biomedical Scaffolding
This protocol details the synthesis of a hydrogel based on 2-hydroxyethyl methacrylate (HEMA), a widely used biocompatible monomer, crosslinked with 1,4-divinylcyclohexane. Such a hydrogel can serve as a scaffold for 3D cell culture or as a matrix for controlled drug release.
Rationale for Component Selection
-
2-Hydroxyethyl Methacrylate (HEMA): A hydrophilic monomer known for its excellent biocompatibility and ability to form hydrogels that mimic the soft tissue environment.[2]
-
1,4-Divinylcyclohexane (DVC): A hydrophobic crosslinker that imparts mechanical strength and controls the swelling ratio of the hydrogel. The rigid cyclohexyl group enhances the stiffness of the network compared to more flexible aliphatic crosslinkers.
-
Azobisisobutyronitrile (AIBN): A common thermal initiator for free-radical polymerization, suitable for reactions in organic solvents.[3]
-
Ethanol/Water Co-solvent System: Allows for the solubilization of both the hydrophilic HEMA and the hydrophobic DVC, ensuring a homogeneous polymerization mixture.
Materials and Equipment
| Material/Equipment | Specifications |
| 2-Hydroxyethyl methacrylate (HEMA) | ≥99%, inhibitor-free |
| 1,4-Divinylcyclohexane (DVC) | Mixture of isomers, ≥98% |
| Azobisisobutyronitrile (AIBN) | 98% |
| Ethanol | Anhydrous, ≥99.5% |
| Deionized Water | High purity |
| Round-bottom flask with condenser | |
| Magnetic stirrer with heating | |
| Nitrogen or Argon gas supply | |
| Syringes and needles | |
| Glass molds with spacers | |
| UV crosslinker (optional) | For photopolymerization |
Step-by-Step Synthesis Protocol
-
Monomer Solution Preparation:
-
In a 100 mL round-bottom flask, combine 10 mL of HEMA, 1 mL of DVC (10% w/w relative to HEMA), and 20 mL of a 1:1 (v/v) ethanol/water solution.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Initiator Addition:
-
Weigh 100 mg of AIBN (1% w/w relative to monomers) and dissolve it in the monomer solution.
-
-
Degassing:
-
Purge the solution with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.
-
Maintain the reaction for 24 hours. The viscosity of the solution will increase as polymerization proceeds.
-
-
Hydrogel Casting:
-
Pour the viscous polymer solution into glass molds of the desired shape and thickness.
-
Place the molds in an oven at 60°C for another 24 hours to ensure complete polymerization and solvent evaporation.
-
-
Purification:
-
Carefully remove the hydrogel films from the molds.
-
Immerse the hydrogels in a large volume of deionized water for 72 hours, changing the water every 12 hours, to remove any unreacted monomers, initiator, and solvent.
-
-
Drying and Storage:
-
The purified hydrogels can be used in their swollen state or dried for storage. For drying, lyophilization (freeze-drying) is recommended to preserve the porous structure.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of DVC-crosslinked HEMA hydrogels.
Characterization of this compound-Based Hydrogels
Thorough characterization is imperative to ensure the suitability of the synthesized hydrogels for biomedical applications.
Physicochemical Characterization
| Parameter | Technique | Expected Outcome |
| Chemical Structure | FTIR Spectroscopy | Confirmation of the presence of characteristic functional groups from HEMA and DVC. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the porous network structure of the hydrogel. |
| Swelling Behavior | Gravimetric Analysis | Determination of the equilibrium swelling ratio in physiological buffer (PBS, pH 7.4). |
| Mechanical Properties | Compression/Tensile Testing | Quantification of the hydrogel's stiffness (Young's modulus) and strength. |
Biocompatibility Assessment
-
In Vitro Cytotoxicity: ISO 10993-5 standard assays using cell lines such as fibroblasts (e.g., L929) or relevant cell types for the intended application. Cell viability can be assessed using MTT or Live/Dead staining assays.
-
In Vivo Biocompatibility: Subcutaneous implantation in an animal model (e.g., rat or mouse) followed by histological analysis of the tissue response at the implant site to assess inflammation and fibrous capsule formation.[4][5][6][7]
Applications in Biomedical and Pharmaceutical Fields
Tissue Engineering Scaffolds
The porous structure and tunable mechanical properties of DVC-crosslinked hydrogels make them promising candidates for tissue engineering scaffolds. They can provide a 3D environment that supports cell adhesion, proliferation, and differentiation. The stiffness of the hydrogel can be modulated by varying the DVC concentration to mimic the native extracellular matrix of different tissues.
Controlled Drug Delivery
DVC-based hydrogels can serve as reservoirs for the sustained release of therapeutic agents. The hydrophobic nature of DVC can be exploited to encapsulate and control the release of hydrophobic drugs. The release kinetics can be tuned by altering the crosslinking density.
Caption: Applications of DVC-crosslinked hydrogels in biomedicine.
Concluding Remarks and Future Perspectives
This compound offers a versatile and cost-effective means to create robust and tunable biomaterials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of DVC in their specific applications. Future research should focus on a deeper understanding of the role of DVC isomers in controlling polymer architecture, the development of DVC-containing biodegradable polymers, and comprehensive in vivo studies to validate the long-term safety and efficacy of these promising materials. The synthesis of well-defined polymer architectures using controlled radical polymerization techniques, such as RAFT, with DVC is a particularly exciting avenue for future exploration.[8]
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analytical methods for the quantification of divinylcyclohexane
An Application Guide to the Quantitative Analysis of Divinylcyclohexane Isomers
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound (DVC), a molecule with significant industrial applications and relevance in chemical synthesis. Given the existence of multiple positional and stereoisomers of DVC, analytical methods must offer sufficient resolution and sensitivity. This guide focuses on the primary analytical techniques of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven protocols, experimental rationale, and validation guidelines tailored for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Challenge of this compound
This compound (C₁₀H₁₆, Molar Mass: ~136.23 g/mol ) is a cyclic olefin that exists as several structural isomers, including 1,2-, 1,3-, and 1,4-divinylcyclohexane, each of which can also exist as cis and trans stereoisomers.[1][2] The specific isomeric composition is critical as it dictates the physicochemical properties and reactivity of the material, particularly in polymerization processes. In the context of pharmaceutical development, derivatives or isomers of DVC could be present as process impurities or starting materials, necessitating their precise quantification to ensure the safety and quality of active pharmaceutical ingredients (APIs).
The primary analytical challenge lies in developing methods that can not only quantify the total DVC content but also resolve the various isomers present in a sample. The choice of analytical methodology is fundamentally governed by the compound's volatility and polarity.
Method Selection: Rationale and Strategy
The selection of an optimal analytical technique for this compound hinges on its key physical properties: volatility and low polarity.
-
Gas Chromatography (GC): As a relatively volatile hydrocarbon, this compound is an ideal candidate for GC analysis.[3][4] The technique separates compounds based on their boiling points and interactions with the stationary phase. Coupled with a Flame Ionization Detector (FID), which shows an excellent response to hydrocarbons, GC-FID offers high sensitivity and resolution, making it the preferred method for most applications.[5]
-
High-Performance Liquid Chromatography (HPLC): While GC is often superior for volatile, non-polar compounds, HPLC serves as a powerful alternative, particularly when dealing with complex matrices or when isomer separation is challenging.[6][7] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] For DVC, both normal-phase and reversed-phase chromatography can be employed to achieve isomer separation, with UV detection being suitable due to the presence of vinyl groups (C=C), which absorb at low UV wavelengths (~210 nm).[6]
This guide will detail protocols for both GC-FID as the primary method and HPLC-UV as a robust alternative.
Primary Method: Quantitative Analysis by Gas Chromatography (GC-FID)
This protocol outlines the quantification of this compound using a capillary gas chromatograph equipped with a flame ionization detector. The external standard method is employed for calibration and quantification.[5]
Principle of GC-FID
In gas chromatography, a sample is vaporized and transported by an inert carrier gas (mobile phase) through a heated capillary column containing a stationary phase.[9] Separation occurs as different components in the sample interact differently with the stationary phase, causing them to elute from the column at different times (retention times). The FID generates a current proportional to the amount of organic analyte combusting in a hydrogen-air flame, allowing for sensitive quantification.[10]
Experimental Protocol: GC-FID
3.2.1. Reagents and Materials
-
This compound Isomer Mix Standard: Analytical grade, with known purity.
-
Solvent: Hexane or Cyclohexane (HPLC or GC grade).
-
Carrier Gas: Helium or Hydrogen (Ultra-high purity).
-
FID Gases: Hydrogen (UHP), Air (Zero Grade).
-
Vials: 2 mL glass autosampler vials with PTFE-lined septa.[3]
-
Volumetric Flasks: Class A (10 mL, 25 mL, 50 mL).
-
Micropipettes: Calibrated.
3.2.2. Standard and Sample Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of the this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Stock Standard. A typical concentration range would be 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample material into a volumetric flask and dilute with the solvent to achieve a final concentration within the calibration range (e.g., dilute 50 mg of sample into 50 mL of solvent for a ~1000 µg/mL solution, then perform a further 1:20 dilution to get 50 µg/mL).[11][12] Ensure the sample is fully dissolved. If particulates are present, filter through a 0.22 µm PTFE syringe filter.[11]
3.2.3. GC Operating Conditions
The following table provides a validated starting point for the analysis. These conditions should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, reliable instrumentation for hydrocarbon analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar (5% phenyl-methylpolysiloxane) column provides good separation for non-polar hydrocarbons based on boiling points.[13] |
| Injector | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation.[9] |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for concentrated samples. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for separation of any highly volatile impurities or solvent front. |
| Ramp Rate | 10 °C/min to 180 °C | A controlled temperature increase is crucial for resolving isomers with different boiling points.[4] |
| Final Hold | Hold at 180 °C for 5 min | Ensures all components elute from the column. |
| Detector (FID) | ||
| Temperature | 280 °C | Must be hotter than the final oven temperature to prevent condensation of eluting compounds. |
| H₂ Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Gas (He) | 25 mL/min | Improves peak shape and detector response. |
3.2.4. Data Analysis and Quantification
-
Calibration: Inject each calibration standard and record the peak area for each this compound isomer.
-
Linearity: Plot a calibration curve of Peak Area vs. Concentration (µg/mL) for each isomer. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.995.[14]
-
Quantification: Inject the prepared sample. Using the peak area obtained from the sample chromatogram and the linear regression equation (y = mx + c), calculate the concentration of each this compound isomer in the sample.
-
Reporting: Report the concentration of each isomer in the original sample, accounting for all dilution factors.
GC-FID Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Alternative Method: Isomer Separation by HPLC-UV
For samples where GC is not suitable or when specific isomer separation is paramount, HPLC provides a robust alternative. Reversed-phase HPLC is particularly effective for separating isomers with minor differences in polarity.[6]
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[15] More non-polar compounds (like this compound) interact more strongly with the stationary phase and thus have longer retention times. Separation of isomers is achieved based on subtle differences in their hydrophobicity.[6]
Experimental Protocol: HPLC-UV
4.2.1. Reagents and Materials
-
This compound Isomer Mix Standard: Analytical grade.
-
Mobile Phase A: Deionized Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solvent: Acetonitrile.
-
Vials, Flasks, Pipettes: As per GC protocol.
4.2.2. Standard and Sample Preparation Prepare stock and calibration standards as described in the GC protocol (Section 3.2.2), using Acetonitrile as the solvent.
4.2.3. HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD | Standard, reliable instrumentation for LC analysis. |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | A C18 column is a workhorse for reversed-phase chromatography, offering excellent separation for non-polar compounds.[6] |
| Mobile Phase | Isocratic: 90% Acetonitrile / 10% Water | A high percentage of organic solvent is needed to elute the non-polar DVC isomers in a reasonable time.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | UV/DAD | |
| Wavelength | 210 nm | The vinyl C=C bond shows UV absorbance at low wavelengths.[6] |
| Bandwidth | 4 nm | Standard setting for good signal-to-noise. |
4.2.4. Data Analysis and Quantification Follow the same data analysis procedure as outlined for the GC-FID method (Section 3.2.4), using HPLC peak areas.
HPLC-UV Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Method Validation: Ensuring Trustworthy Results
Validation of the chosen analytical method is a mandatory step to demonstrate its suitability for the intended purpose.[16] The process provides documented evidence that the method is reliable, accurate, and precise.[17][18]
Key Validation Parameters
The following table summarizes the critical parameters that must be evaluated during method validation, in accordance with international guidelines.[16][19]
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | The analyte peak should be well-resolved from other peaks (Resolution > 1.5). Peak purity analysis (using DAD) should confirm no co-elution.[17] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should encompass the expected concentrations in samples. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies. | % Recovery typically between 98.0% and 102.0% for assays. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | |
| Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | Relative Standard Deviation (RSD) ≤ 2%. |
| Intermediate Precision | Precision within-laboratory variations (different days, analysts, or equipment). | RSD ≤ 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters (e.g., flow rate ±10%, column temp ±5°C) are slightly varied. |
Validation Logic Diagram
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The Role of Divinylcyclohexane in Emulsion Polymerization Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinylcyclohexane (DVCH) is a difunctional monomer utilized as a crosslinking agent in polymerization processes to create three-dimensional polymer networks. As an aliphatic alternative to the widely used divinylbenzene (DVB), DVCH offers the potential for creating polymers with distinct properties, such as increased flexibility and a different thermal stability profile. This document provides a detailed overview of the role of this compound in emulsion polymerization, including its fundamental chemistry, its influence on polymer properties, and protocols for its application. While specific experimental data and reactivity ratios for DVCH are less prevalent in public literature compared to DVB, this guide synthesizes established principles of crosslinking in emulsion polymerization to provide a robust framework for researchers.
Introduction to this compound as a Crosslinking Agent
Emulsion polymerization is a versatile technique for producing polymer latexes with a wide range of applications, from coatings and adhesives to biomedical and pharmaceutical uses, such as in drug delivery systems.[1][2] The introduction of a crosslinking agent is a critical step in tailoring the mechanical, thermal, and chemical properties of the resulting polymer.[3] Crosslinkers are monomers with two or more polymerizable groups that form covalent bonds between linear polymer chains, creating a network structure.
This compound (DVCH) is a cyclic, aliphatic divinyl monomer. Its structure, lacking the aromatic ring of the more common divinylbenzene (DVB), suggests that it can impart greater flexibility to the resulting polymer network. The primary isomers of interest are 1,2-, 1,3-, and 1,4-divinylcyclohexane, each with potentially different reactivities, although detailed comparative studies are scarce. The choice of an aliphatic crosslinker like DVCH over an aromatic one like DVB can be significant for applications requiring different mechanical and thermal properties.
Mechanistic Aspects of this compound in Emulsion Polymerization
The fundamental mechanism of emulsion polymerization involves the polymerization of monomers within micelles suspended in a continuous aqueous phase.[4] The process is typically initiated by a water-soluble initiator and stabilized by a surfactant.
When a crosslinking agent like DVCH is introduced into an emulsion polymerization system (for example, with a primary monomer like styrene or methyl methacrylate), it is incorporated into the growing polymer chains. As both vinyl groups of a DVCH molecule can participate in the polymerization, they can connect two different polymer chains, leading to the formation of a crosslinked network.
Key considerations for the role of DVCH in the polymerization process include:
-
Reactivity Ratios: The reactivity ratios (r) of the primary monomer (M1) and DVCH (M2) determine how they are incorporated into the copolymer.[5][6] The reactivity ratio r1 (k11/k12) indicates the preference of a growing chain ending in M1 to add another M1 monomer versus an M2 monomer. Similarly, r2 (k22/k21) indicates the preference of a chain ending in M2.[3] While specific, experimentally determined reactivity ratios for DVCH with common monomers are not widely published, it is crucial to consider that the two vinyl groups in DVCH may have different reactivities, which can influence the structure of the crosslinked network.
-
Crosslinking Density: The concentration of DVCH directly influences the crosslink density of the resulting polymer.[7] Higher concentrations of DVCH lead to a more tightly crosslinked network, which generally results in a harder, more rigid material with increased thermal stability and reduced swelling in solvents.[7] Conversely, lower concentrations result in a more flexible and swellable polymer.
-
Intra- and Inter-particle Crosslinking: Crosslinking can occur within a single polymer particle (intra-particle) or between different particles (inter-particle). In emulsion polymerization, intra-particle crosslinking is the predominant mechanism. The degree of crosslinking can affect the final particle morphology and the film-forming properties of the latex.[8]
Influence of this compound on Polymer Properties
The incorporation of DVCH as a crosslinker has a profound impact on the final properties of the polymer.
Mechanical Properties
The formation of a three-dimensional network through crosslinking significantly enhances the mechanical strength of the polymer. However, the aliphatic nature of DVCH is expected to result in a more flexible network compared to the rigid network formed by the aromatic DVB.[9] This can be advantageous for applications requiring a balance of strength and flexibility.
| Property | Effect of Increasing DVCH Concentration |
| Hardness | Increases |
| Flexibility | Decreases |
| Tensile Strength | Generally Increases |
Thermal Properties
Crosslinking restricts the movement of polymer chains, which typically leads to an increase in the glass transition temperature (Tg) and enhanced thermal stability. While the aromatic structure of DVB imparts high thermal stability, the aliphatic nature of DVCH may result in a polymer with a different degradation profile. The thermal stability of polymers crosslinked with divinylbenzene has been shown to increase with higher crosslinker content.[10][11][12] A similar trend can be anticipated with DVCH.
Swelling Behavior and Chemical Resistance
A crosslinked polymer will not dissolve in a good solvent for its linear counterpart but will instead swell to form a gel. The degree of swelling is inversely proportional to the crosslink density. Therefore, polymers with a higher concentration of DVCH will exhibit lower swelling. This property is critical for applications where solvent resistance is important.
Experimental Protocols
The following protocols are generalized for the use of a divinyl crosslinker like DVCH in emulsion polymerization. Researchers should optimize concentrations and reaction conditions based on the specific primary monomer and desired final properties.
Protocol 1: Ab Initio Emulsion Copolymerization of Styrene and this compound
This protocol describes a standard batch emulsion polymerization process.
Materials:
-
Styrene (primary monomer)
-
This compound (DVCH) (crosslinker)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized (DI) water
-
Sodium bicarbonate (buffer)
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe, add DI water, sodium bicarbonate, and SDS.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-80 °C) with continuous stirring.
-
Monomer and Crosslinker Addition: In a separate vessel, mix the desired amounts of styrene and DVCH.
-
Initiation: Once the reactor temperature is stable, add the monomer/DVCH mixture to the reactor. Allow the system to equilibrate for 15-20 minutes. Then, add a solution of KPS dissolved in a small amount of DI water to initiate the polymerization.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen blanket with constant stirring for a predetermined time (e.g., 4-6 hours) to achieve high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
Workflow for Ab Initio Emulsion Polymerization:
Ab Initio Emulsion Polymerization Workflow
Protocol 2: Seeded Emulsion Polymerization
Seeded emulsion polymerization is used to achieve better control over particle size and to ensure a narrow particle size distribution.[1][11] This method involves a two-stage process where a "seed" latex is first prepared and then used to initiate the polymerization of additional monomer and crosslinker.
Stage 1: Seed Latex Preparation
-
Follow Protocol 1 to prepare a polystyrene latex without the addition of DVCH. This will serve as the seed latex.
-
Characterize the particle size and solids content of the seed latex.
Stage 2: Seeded Polymerization with this compound
-
Reactor Setup: To a reactor as described in Protocol 1, add a calculated amount of the seed latex and additional DI water, buffer, and surfactant.
-
Heating and Inert Atmosphere: Heat the reactor to the reaction temperature under a nitrogen purge with stirring.
-
Monomer Emulsion Feed: In a separate vessel, prepare a pre-emulsion of the primary monomer (e.g., styrene), DVCH, surfactant, and DI water.
-
Initiator Solution: Prepare a separate solution of the initiator (e.g., KPS) in DI water.
-
Polymerization: Once the reactor is at temperature, begin the continuous and separate feeding of the monomer pre-emulsion and the initiator solution into the reactor over a period of 3-5 hours.
-
Post-Polymerization: After the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor and filter the final latex.
Workflow for Seeded Emulsion Polymerization:
Seeded Emulsion Polymerization Workflow
Characterization of DVCH-Crosslinked Polymers
A comprehensive characterization of the resulting latex and polymer is essential to understand the impact of DVCH.
| Parameter | Recommended Technique(s) | Purpose |
| Particle Size and Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the average particle size and polydispersity of the latex. |
| Gel Content and Swelling Ratio | Soxhlet extraction with a suitable solvent (e.g., toluene for polystyrene) | To quantify the extent of crosslinking. |
| Thermal Properties (Tg, Degradation) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To determine the glass transition temperature and thermal stability. |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile Testing (on cast films) | To measure storage modulus, loss modulus, tensile strength, and elongation at break. |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | To confirm the incorporation of monomers and the crosslinked structure. |
Applications in Research and Drug Development
The unique properties imparted by DVCH can be leveraged in several advanced applications:
-
Drug Delivery: The controlled swelling and degradation characteristics of DVCH-crosslinked nanoparticles can be tailored for controlled release of therapeutic agents.[2] The flexibility of the aliphatic network may also be beneficial for the encapsulation and release of biomolecules.
-
High-Performance Coatings: The balance of flexibility and durability makes DVCH-crosslinked latexes promising for applications in coatings that require resistance to abrasion and environmental factors without being overly brittle.
-
Biomaterials and Tissue Engineering: The tunable mechanical properties of DVCH-crosslinked polymers could be used to create scaffolds that mimic the properties of biological tissues.
Conclusion
This compound serves as a valuable, albeit less-studied, crosslinking agent in emulsion polymerization. Its aliphatic structure offers a means to produce crosslinked polymers with potentially greater flexibility compared to those made with aromatic crosslinkers like divinylbenzene. By carefully controlling the concentration of DVCH and the polymerization conditions, researchers can tune the mechanical, thermal, and swelling properties of the resulting polymer networks to meet the demands of a wide range of applications, from advanced coatings to innovative drug delivery systems. Further research into the reactivity ratios of DVCH isomers and direct comparative studies with other crosslinkers will be invaluable in fully elucidating its potential.
References
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About Chemical Associates. (n.d.). seeded emulsion polymerisation. Retrieved from [Link]
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Greenley, R. Z. (1997). COPOLYMER COMPOSITION. ResearchGate. Retrieved from [Link]
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Intro to Polymer Science Class Notes. (n.d.). Reactivity ratios and copolymer composition. Retrieved from [Link]
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Ugaz, V. (2020, March 20). Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3 [Video]. YouTube. Retrieved from [Link]
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Salami-Kalajahi, M., et al. (2020). Seed's morphology-induced core-shell composite particles by seeded emulsion polymerization for drug delivery. Colloids and Surfaces B: Biointerfaces, 191, 111008. Retrieved from [Link]
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Sajjadi, S., & Brooks, B. W. (1997). Preparation of Monodisperse Poly(Methyl Methacrylate)/Polystyrene Composite Particles by Seeded Emulsion Polymerization Using a Sequential Flow Process. Frontiers in Chemistry, 8, 597. Retrieved from [Link]
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Li, Y., et al. (2023). Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. Polymers, 15(11), 2539. Retrieved from [Link]
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Wilkie, C. A., et al. (n.d.). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. Retrieved from [Link]
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ResearchGate. (2018). Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates. Retrieved from [Link]
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Aboudzadeh, A., et al. (2021). Silica-Supported Styrene-Co-Divinylbenzene Pickering Emulsion Polymerization: Tuning Surface Charge and Hydrophobicity by pH and Co-Aid Adsorption. Processes, 9(11), 2026. Retrieved from [Link]
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PsChemEducation. (2022, September 17). Emulsion polymerization technique/ preparation of polymer/ synthesis of polymers/ MSc chemistry [Video]. YouTube. Retrieved from [Link]
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Taylor & Francis. (n.d.). Divinylbenzene – Knowledge and References. Retrieved from [Link]
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da Silva, A. F., et al. (2022). Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. MethodsX, 9, 101736. Retrieved from [Link]
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Kostyuchenko, A. S., & Zaitsev, S. Y. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(13), 2999. Retrieved from [Link]
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Brooks, B. W. (1978). Kinetics of emulsion polymerisation in the unsteady state. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 3022-3026. Retrieved from [Link]
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experimental setup and conditions for reactions with divinylcyclohexane
Introduction: The Versatility of Divinylcyclohexane
This compound (DVC), a cyclic diolefin with the chemical formula C₁₀H₁₆, serves as a highly versatile monomer and intermediate in polymer and synthetic chemistry.[1] Its reactivity is dictated by the two vinyl groups attached to a cyclohexane core, allowing it to participate in a range of chemical transformations including polymerization and cycloaddition reactions.
The specific reactivity of DVC is critically dependent on the isomeric placement of the two vinyl groups (e.g., 1,4-DVC, 1,3-DVC, 1,2-DVC, or 1,1-DVC). The spatial arrangement of these groups influences their ability to participate in conjugated systems, their steric accessibility, and their propensity for cyclopolymerization or cross-linking. For instance, 1,3-DVC can adopt an s-cis like conformation suitable for Diels-Alder reactions, whereas the vinyl groups in 1,4-DVC are isolated and react independently in most polymerization schemes. This guide will primarily focus on protocols applicable to 1,4-divinylcyclohexane, a common isomer, while also discussing the unique reactivity of other isomers where relevant.
These application notes provide researchers, scientists, and drug development professionals with a detailed framework for designing and executing reactions with DVC, emphasizing the causal relationships between experimental conditions and reaction outcomes.
Chapter 1: Critical Safety and Handling Protocols
As a flammable liquid and potential irritant, this compound requires careful handling to ensure laboratory safety. Adherence to the following protocols is mandatory.
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Use a lab coat and ensure full skin coverage.
1.2 Engineering Controls
-
Ventilation: All manipulations of DVC must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: DVC is a flammable liquid.[2] Ensure it is kept away from open flames, hot surfaces, sparks, and any other potential sources of ignition. Use explosion-proof electrical equipment and non-sparking tools.[2]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[2]
1.3 Handling and Storage
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Inert Atmosphere: For long-term storage and in reactions sensitive to oxidation or moisture (like anionic or Ziegler-Natta polymerizations), store and handle DVC under an inert atmosphere (e.g., nitrogen or argon).
Chapter 2: Polymerization Methodologies
The two independent vinyl groups of 1,4-DVC allow it to be used as a monomer in various addition polymerization techniques. Careful control of reaction conditions is paramount to favor linear polymer formation and prevent premature cross-linking.
Living Anionic Polymerization: Precision Control
Living anionic polymerization offers exceptional control over molecular weight, polydispersity, and polymer architecture. The key challenge in polymerizing divinyl monomers like DVC is preventing the second vinyl group from reacting, which would lead to insoluble cross-linked gels. This is overcome by conducting the polymerization at very low temperatures and using specific additives that modulate the reactivity of the propagating anionic chain end. A study on the analogous monomer, 1,4-divinylbenzene, demonstrated that one vinyl group can be selectively polymerized in a living manner.[3]
Causality of Experimental Choices:
-
Low Temperature (-95°C): Reduces the rate of propagation and significantly disfavors the cross-linking side reaction, which has a higher activation energy.
-
Potassium Alkoxide Additive: Complexes with the lithium counter-ion of the initiator, creating a bulkier and less reactive "ate" complex. This modification suppresses the unwanted reaction with the pendant vinyl groups on the polymer chain.[3]
-
High-Purity Reagents/Solvent: Anionic polymerization is extremely sensitive to protic impurities like water or alcohols, which will terminate the living chains. All reagents and glassware must be rigorously dried and degassed.
Protocol 2.1.1: Living Anionic Polymerization of 1,4-Divinylcyclohexane
| Parameter | Value / Reagent | Rationale |
| Initiator | sec-Butyllithium (s-BuLi) | Standard initiator for non-polar monomers. |
| Additive | Potassium tert-butoxide (t-BuOK) | Modulates initiator reactivity to prevent cross-linking.[3] |
| Monomer | 1,4-Divinylcyclohexane (1,4-DVC) | Purified by stirring over CaH₂ and vacuum distillation. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, freshly distilled from sodium/benzophenone. |
| Temperature | -95 °C | Critical for suppressing side reactions.[3] |
| Atmosphere | High-purity Argon or Nitrogen | Excludes moisture and oxygen which terminate the reaction. |
Step-by-Step Methodology:
-
Glassware Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Solvent and Additive Addition: Under a positive pressure of inert gas, transfer 100 mL of anhydrous THF to the flask. Add the calculated amount of potassium tert-butoxide (e.g., a 1:1 molar ratio to s-BuLi). Cool the solution to -95 °C using a liquid nitrogen/ethanol slush bath.
-
Initiation: Slowly add the calculated amount of sec-butyllithium initiator via syringe.
-
Polymerization: Add the purified 1,4-DVC monomer dropwise to the stirred initiator solution. The reaction is typically rapid. Allow the polymerization to proceed for 30 minutes at -95 °C.[3]
-
Termination: Terminate the living polymerization by adding a small amount of degassed methanol.
-
Product Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Collect the white polymer by filtration, wash with additional methanol, and dry under vacuum.
Ziegler-Natta Polymerization: Stereochemical Control
Ziegler-Natta (Z-N) catalysts, typically based on titanium halides and organoaluminum co-catalysts, are workhorses of the polymer industry for producing stereoregular polyolefins.[4][5] The polymerization occurs via a coordination-insertion mechanism, where the monomer coordinates to a vacant site on the titanium active center before inserting into the titanium-carbon bond of the growing polymer chain.[6][7] The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is controlled by the catalyst's ligand environment.[8]
Diagram 2.2.1: The Cossee-Arlman Mechanism
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Protocol 2.2.1: Ziegler-Natta Polymerization of 1,4-Divinylcyclohexane
| Parameter | Value / Reagent | Rationale |
| Catalyst | Titanium tetrachloride (TiCl₄) | Transition metal component of the Z-N catalyst.[5] |
| Co-catalyst | Triethylaluminum (Al(Et)₃) | Activates the titanium center and acts as an alkylating agent.[4] |
| Monomer | 1,4-Divinylcyclohexane (1,4-DVC) | Must be free of polar impurities. |
| Solvent | Anhydrous Toluene or Heptane | Inert, non-polar solvent. |
| Temperature | 50 - 70 °C | Typical temperature range for Z-N polymerization. |
| Al/Ti Ratio | 2:1 to 5:1 | Molar ratio is critical for catalyst activity. |
Step-by-Step Methodology:
-
Reactor Setup: Prepare a flame-dried, mechanically stirred reactor equipped with a reflux condenser, monomer inlet, and inert gas line.
-
Solvent Addition: Charge the reactor with 250 mL of anhydrous toluene under positive argon pressure.
-
Catalyst Component Addition:
-
Add the triethylaluminum co-catalyst to the solvent.
-
In a separate Schlenk flask, prepare a dilute solution of TiCl₄ in toluene.
-
Slowly add the TiCl₄ solution to the stirred Al(Et)₃ solution in the reactor. A colored precipitate (the active catalyst) will form. Age the catalyst for 30 minutes at reaction temperature.
-
-
Polymerization: Slowly feed the purified 1,4-DVC monomer into the reactor over 1-2 hours to maintain a manageable reaction exotherm and minimize cross-linking.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity.
-
Termination: After the desired reaction time (e.g., 2-4 hours), terminate the polymerization by adding 10 mL of isopropanol to destroy the active catalyst.
-
Purification: Add acidified methanol (5% HCl) to the reactor to dissolve the catalyst residues. Filter the polymer, wash extensively with methanol, and dry under vacuum at 60 °C.
Thiol-Ene Step-Growth Polymerization
The thiol-ene reaction is a cornerstone of "click chemistry," involving the addition of a thiol (R-SH) across an alkene.[9] The radical-mediated reaction is particularly efficient, proceeds with anti-Markovnikov selectivity, and is initiated by UV light or a thermal radical initiator.[10] By using a dithiol and a divinyl monomer like 1,4-DVC, linear polymers can be synthesized via a step-growth mechanism.[11]
Causality of Experimental Choices:
-
Stoichiometry: A precise 1:1 molar ratio of thiol to ene functional groups is crucial for achieving high molecular weight in step-growth polymerization.
-
Radical Initiator: AIBN (Azobisisobutyronitrile) is a common thermal initiator that decomposes at a convenient rate (~65-85 °C) to generate the radicals needed to start the chain reaction.
-
Oxygen-Free Environment: Oxygen is a radical scavenger and will inhibit the polymerization. The reaction must be performed under an inert atmosphere.
Protocol 2.3.1: Thiol-Ene Polymerization of 1,4-DVC with a Dithiol
| Parameter | Value / Reagent | Rationale |
| Ene Monomer | 1,4-Divinylcyclohexane (1,4-DVC) | Provides two alkene functional groups. |
| Thiol Monomer | 1,6-Hexanedithiol | Provides two thiol functional groups. |
| Initiator | AIBN (1 mol% relative to monomers) | Thermal source of radicals. |
| Solvent | Anhydrous Toluene | Inert solvent to ensure homogeneity. |
| Temperature | 75 °C | Ensures efficient decomposition of AIBN. |
| Atmosphere | Nitrogen or Argon | Prevents oxygen inhibition.[12] |
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, dissolve equimolar amounts of 1,4-DVC and 1,6-hexanedithiol in anhydrous toluene. Add 1 mol% of AIBN.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Backfill the flask with argon and immerse it in a preheated oil bath at 75 °C. Stir the reaction for 12-24 hours. The viscosity will increase as the polymer forms.
-
Product Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into cold methanol.
-
Purification: Collect the polymer by filtration, re-dissolve in a minimal amount of THF, and re-precipitate into methanol to remove any unreacted monomer. Dry the final polymer under vacuum.
Chapter 3: Cycloaddition Reactions
Cycloaddition reactions are powerful tools for forming cyclic molecules in a concerted fashion.[13] The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example.
Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction involves a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene ring.[14][15] The success of this reaction is highly dependent on the DVC isomer used.
-
1,3-Divinylcyclohexane can act as the diene , as its vinyl groups can achieve the necessary s-cis conformation for the reaction.
-
1,4-Divinylcyclohexane cannot act as a diene because its vinyl groups are not conjugated. However, its vinyl groups can serve as dienophiles , reacting with a separate, more reactive diene.
Diagram 3.1.1: Diels-Alder Reaction Workflow
Caption: General workflow for a thermally-driven Diels-Alder reaction.
Protocol 3.1.1: General Protocol for Diels-Alder Reaction
This protocol describes a general procedure that can be adapted for reacting a DVC isomer (either as a diene or dienophile) with a suitable partner.
| Parameter | Value / Reagent | Rationale |
| Diene | e.g., 1,3-Divinylcyclohexane | Must be able to adopt an s-cis conformation. |
| Dienophile | e.g., Maleic Anhydride | Often activated by electron-withdrawing groups.[14] |
| Solvent | Xylene or Toluene | High-boiling, inert solvent to achieve necessary reaction temperature.[16] |
| Setup | Reflux Condenser | Prevents solvent loss during heating.[15] |
| Temperature | Boiling point of solvent | Thermal energy is required to overcome the activation barrier. |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask containing a stir bar, add the diene (e.g., 1.0 eq of 1,3-DVC) and the dienophile (e.g., 1.0 eq of maleic anhydride).
-
Solvent Addition: In a fume hood, add a high-boiling solvent like xylene, sufficient to dissolve the reactants upon heating.[14]
-
Reaction: Attach a reflux condenser and heat the mixture to a steady boil (reflux) using a heating mantle. Maintain reflux for 30-60 minutes.[15]
-
Cooling and Crystallization: After the reaction is complete (often indicated by a color change), remove the heat source and allow the flask to cool to room temperature. Further cool the flask in an ice-water bath to maximize crystallization of the product.[14]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. The product can be further purified by recrystallization.
Chapter 4: Analytical Protocols for Product Characterization
Proper characterization is essential to confirm the identity and properties of the reaction products.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the chemical structure of the resulting polymers or cycloadducts.[17]
-
¹H NMR: Used to confirm the conversion of vinyl groups (typically signals at ~5-6 ppm) into the saturated polymer backbone (signals at ~1-2 ppm). The degree of cyclization in divinyl polymerizations can also be estimated by comparing the integrals of residual vinyl protons to those of the main chain.[18]
-
¹³C NMR: Provides detailed information about the carbon skeleton of the product, confirming the formation of new C-C or C-S bonds.
4.2 Gel Permeation Chromatography (GPC / SEC) GPC is the standard method for analyzing the molecular weight and molecular weight distribution of polymers.[2][19]
-
Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of chains.
-
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier chains.
-
Polydispersity Index (PDI): The ratio of Mw/Mn. For a perfectly uniform (monodisperse) polymer, PDI = 1.0. Living polymerizations typically yield polymers with very low PDI values (e.g., < 1.1).[3][20]
References
Sources
- 1. This compound | C10H16 | CID 3018691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thiol-Ene Step-Growth as a Versatile Route to Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benthamopen.com [benthamopen.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlled Radical Polymerization of Divinylcyclohexane
For: Researchers, scientists, and drug development professionals.
Introduction: Taming the Reactivity of Divinylcyclohexane
This compound (DVCH), a non-conjugated diene, presents a unique challenge and opportunity in polymer synthesis. Its two vinyl groups offer the potential for creating cross-linked networks or introducing pendant reactive sites into a polymer chain. However, conventional free-radical polymerization of divinyl monomers often leads to uncontrolled gelation at low monomer conversion, resulting in insoluble and intractable materials. This severely limits their application in fields requiring well-defined, soluble polymers, such as drug delivery, advanced coatings, and nanotechnology.
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), provides a powerful toolkit to overcome these limitations.[1][2] Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][3][4] When applied to divinyl monomers, these methods can suppress intermolecular cross-linking in favor of intramolecular cyclization, a process known as cyclopolymerization. This results in the formation of soluble, linear polymers containing cyclic units within the backbone and pendant vinyl groups, which remain available for subsequent modification or cross-linking.
These application notes provide a detailed guide to the application of RAFT and ATRP for the controlled polymerization of this compound. While specific literature on the CRP of this compound is sparse, the following protocols are based on established procedures for structurally similar monomers, such as styrene and other vinyl compounds.[3][4][5][6] They are intended to serve as robust starting points for researchers to develop and optimize their specific polymerization conditions.
PART 1: The Challenge of Divinyl Monomers and the CRP Solution
The primary obstacle in the polymerization of divinyl monomers is managing the competition between intramolecular cyclization and intermolecular cross-linking.
-
Intramolecular Cyclopolymerization: The propagating radical on a growing polymer chain reacts with the second vinyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. This process leads to the formation of a soluble, linear polymer with one pendant vinyl group per repeating unit.
-
Intermolecular Cross-linking: The propagating radical reacts with a vinyl group on a different polymer chain. This leads to the formation of covalent bonds between chains, rapidly increasing the molecular weight and ultimately leading to the formation of an insoluble gel network.
Controlled radical polymerization techniques significantly delay the onset of gelation.[7] By maintaining a low concentration of active propagating radicals at any given time, CRP methods favor the intramolecular cyclization reaction, as the pendant vinyl group of the active chain end is in close proximity. This allows for the synthesis of soluble polymers with high monomer conversion.
PART 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers.[1][3][6] Control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the propagating polymer chains.
Mechanism of RAFT Polymerization
The RAFT process involves a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains.
Caption: General mechanism of RAFT polymerization.
Model Protocol for RAFT Polymerization of this compound
This protocol is a model for the bulk polymerization of this compound. It is based on established procedures for styrene and should be optimized for specific experimental goals.[3][5][6]
Materials:
-
This compound (DVCH), purified by passing through a column of basic alumina to remove inhibitors.
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) is a suitable choice for vinyl monomers.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent (optional, for solution polymerization): Anhydrous toluene or dioxane.
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, CPDTC, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be in the range of 100:1:0.1 to 500:1:0.2.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring: Monitor the progress of the polymerization by periodically taking aliquots via a degassed syringe and analyzing for monomer conversion by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer into a large excess of a non-solvent (e.g., cold methanol). Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Representative Data for RAFT Polymerization
The following table presents expected outcomes for the RAFT polymerization of a vinyl monomer like this compound under controlled conditions. Actual results will vary based on specific reaction parameters.
| Entry | [DVCH]:[CTA]:[AIBN] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn (theoretical, g/mol ) | Mn (experimental, g/mol ) | Đ (Mw/Mn) |
| 1 | 200:1:0.2 | 70 | 8 | ~50 | ~7,000 | ~6,800 | < 1.20 |
| 2 | 200:1:0.2 | 70 | 16 | ~90 | ~12,500 | ~12,200 | < 1.25 |
| 3 | 400:1:0.1 | 80 | 12 | ~65 | ~18,000 | ~17,500 | < 1.20 |
PART 3: Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is another robust CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains.[1][4][8]
Mechanism of ATRP
ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex in its lower oxidation state. This process generates a low concentration of active radicals, enabling controlled polymerization.
Caption: General mechanism of ATRP.
Model Protocol for ATRP of this compound
This protocol describes a typical ATRP of this compound in solution. The choice of solvent and ligand is crucial for maintaining a homogeneous catalytic system.[4][9]
Materials:
-
This compound (DVCH), purified as described above.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and methanol, then dried under vacuum.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anhydrous anisole or toluene.
Procedure:
-
Catalyst Complex Formation: To a dry Schlenk flask with a stir bar, add CuBr and the solvent. The flask is sealed, and the mixture is degassed by three freeze-pump-thaw cycles. After backfilling with an inert gas, add the PMDETA ligand via syringe. Stir the mixture until a homogeneous, colored solution is formed.
-
Addition of Monomer and Initiator: In a separate flask, prepare a solution of this compound in the chosen solvent. Degas this solution by bubbling with an inert gas for at least 30 minutes. Transfer the degassed monomer solution to the catalyst-containing flask via a cannula or syringe.
-
Initiation: Add the initiator (EBiB) to the reaction mixture via syringe to start the polymerization. A typical molar ratio would be [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.
-
Polymerization: Place the flask in a thermostated oil bath (typically 70-90 °C).
-
Monitoring and Termination: Monitor the reaction and terminate as described in the RAFT protocol.
-
Purification: After polymerization, dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol and dry under vacuum.
Representative Data for ATRP
The following table shows expected results for a well-controlled ATRP of a vinyl monomer.
| Entry | [DVCH]:[EBiB]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Conversion (%) | Mn (theoretical, g/mol ) | Mn (experimental, g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:1 | 80 | 4 | ~40 | ~5,500 | ~5,400 | < 1.15 |
| 2 | 100:1:1:1 | 80 | 8 | ~85 | ~11,800 | ~11,500 | < 1.20 |
| 3 | 200:1:1:1 | 90 | 10 | ~75 | ~20,500 | ~20,000 | < 1.25 |
PART 4: Experimental Workflow and Characterization
A successful controlled polymerization experiment relies on a rigorous workflow and thorough characterization of the resulting polymer.
General Experimental Workflow
Sources
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Atom transfer radical polymerization of cyclohexyl methacrylate at a low temperature | Semantic Scholar [semanticscholar.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. [논문]Atom transfer radical polymerization of cyclohexyl methacrylate at a low temperature [scienceon.kisti.re.kr]
Troubleshooting & Optimization
strategies for improving the yield of divinylcyclohexane polymerization
Welcome to the Technical Support Center for Divinylcyclohexane (DVCH) Polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your experimental outcomes. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and improve your polymerization yield and material properties.
Troubleshooting Guide: Enhancing Polymerization Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the polymerization of this compound.
Q1: My polymerization of this compound resulted in a very low yield or failed to initiate. What are the primary factors I should investigate?
Low or no yield in a free-radical polymerization is a frequent issue stemming from several critical factors that can inhibit the reaction. The most common culprits are the presence of radical scavengers, improper reaction conditions, or issues with the initiator.
Your troubleshooting should be systematic. We recommend investigating in the following order of priority:
-
Inhibitor Presence: Commercial this compound is shipped with inhibitors to prevent spontaneous polymerization during storage. These must be removed immediately before use.
-
Oxygen Contamination: Oxygen is a potent free-radical scavenger and can terminate polymerization chains prematurely.
-
Suboptimal Temperature: The reaction temperature must be appropriate for the chosen initiator to ensure an adequate rate of radical generation.
-
Initiator Concentration and Purity: The concentration and activity of the initiator are crucial for an effective reaction.
The following diagram outlines a logical workflow for troubleshooting these primary factors.
Caption: A decision tree for troubleshooting low yield in DVCH polymerization.
Q2: How do I properly remove the polymerization inhibitor from my this compound monomer, and why is it so critical?
Commercial vinyl monomers are stabilized with inhibitors, such as hydroquinone (HQ) or 4-tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage.[1][2] These compounds function by reacting with and neutralizing free radicals, which are the very species required to initiate polymerization.[3] Failure to remove the inhibitor will consume the radicals generated by your initiator, leading to a long induction period or complete failure of the reaction.
Recommended Protocol: Inhibitor Removal using an Alumina Column
This is the most common and effective method for removing phenolic inhibitors.
Materials:
-
This compound monomer
-
Activated basic or neutral alumina
-
Glass chromatography column
-
Anhydrous sodium sulfate
-
Collection flask
Step-by-Step Methodology:
-
Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column. Add a layer of anhydrous sodium sulfate (~1 cm).
-
Pack the Column: Dry-pack the column with activated basic or neutral alumina. The amount of alumina should be about 10-20 times the weight of the monomer.
-
Equilibrate: Pass a small amount of your reaction solvent through the column to wet the alumina.
-
Purify Monomer: Gently add the this compound to the top of the column and allow it to percolate through the alumina under gravity.
-
Collect the Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use Immediately: The purified monomer is now highly reactive and should be used immediately. If storage is necessary, it must be done under an inert atmosphere and at a low temperature (2-8 °C) for a very short period.
Q3: My reaction formed an insoluble gel almost immediately. How can I increase the yield of soluble polymer?
This is a classic challenge with divinyl monomers. This compound has two polymerizable vinyl groups. This functionality allows for cross-linking between growing polymer chains, which rapidly leads to the formation of an infinite network, or gel.[4] Once the gel point is reached, the product becomes insoluble and difficult to process. The key is to favor intramolecular cyclization over intermolecular cross-linking.
Strategies to Minimize Gelation:
| Strategy | Mechanism | Recommended Parameters |
| High Dilution | Reduces the probability of one growing chain encountering another, thereby favoring the reaction of the pendant vinyl group with its own chain end (cyclization). | Start with a monomer concentration of 0.1-0.5 M. Lower concentrations further favor cyclization. |
| Low Initiator Concentration | Creates fewer growing chains at any given time, reducing the likelihood of intermolecular reactions. | Use a monomer-to-initiator ratio of 200:1 to 1000:1. |
| Controlled Monomer Addition | Maintaining a low instantaneous concentration of monomer in the reactor (starved-feed conditions) ensures it is consumed quickly, preventing a buildup that could lead to cross-linking. | Add the monomer solution via a syringe pump over several hours. |
| Lower Temperature | Reduces the overall reaction rate, providing more time for chains to undergo cyclization before extensive cross-linking occurs.[5] | Select an initiator with a suitable half-life at a lower temperature (e.g., 50-60 °C). |
The competition between these pathways is illustrated below.
Caption: Competing reaction pathways in this compound polymerization.
Q4: I suspect oxygen is inhibiting my reaction. What are the best practices for deoxygenating the reaction setup?
Oxygen is a diradical and an extremely efficient radical scavenger. It reacts with initiator radicals or growing polymer chains to form stable peroxy radicals, which are generally not reactive enough to continue polymerization.[1] This terminates the kinetic chain and inhibits the reaction. Therefore, rigorous exclusion of oxygen is mandatory for achieving high yield.
Recommended Protocol: Freeze-Pump-Thaw Degassing
This is the most effective method for removing dissolved oxygen from the reaction solvent and monomer.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
High-vacuum line
-
Dewar flasks
-
Liquid nitrogen
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Prepare the Flask: Add your solvent and a magnetic stir bar to the Schlenk flask. If your initiator and monomer are stable, they can be added now; otherwise, they should be added later under an inert atmosphere.
-
Freeze: Close the stopcock and immerse the bottom of the flask in a Dewar of liquid nitrogen. Swirl the flask to freeze the contents into a thin layer on the walls, which maximizes the surface area.
-
Pump: Once the contents are completely frozen solid, open the stopcock to the high-vacuum line. Allow it to evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the contents to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Backfill: After the final cycle, backfill the flask with a high-purity inert gas like argon or nitrogen before starting the reaction.
Frequently Asked Questions (FAQs)
Q: What are the typical properties and characterization methods for poly(this compound)? A: Poly(this compound) is typically a rigid, amorphous polymer with a high glass transition temperature (Tg). The properties depend heavily on the degree of cyclization versus cross-linking. Characterization is usually performed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to observe the disappearance of vinyl C=C bonds, and Nuclear Magnetic Resonance (NMR) to elucidate the polymer structure. Size Exclusion Chromatography (SEC/GPC) can be used to determine the molecular weight and distribution of soluble fractions.[6]
Q: Which initiators are most effective for this compound polymerization? A: Standard free-radical initiators are commonly used. The choice depends on the desired reaction temperature.
-
Azobisisobutyronitrile (AIBN): Suitable for moderate temperatures (60-80 °C).
-
Benzoyl Peroxide (BPO): Effective at slightly higher temperatures (80-95 °C). The selection should be based on the initiator's 10-hour half-life temperature to ensure a steady supply of radicals throughout the reaction.[5]
Q: Can this compound be polymerized using other methods? A: Yes, besides free-radical polymerization, cationic cyclopolymerization has been successfully employed for divinyl ethers, which can produce soluble polymers with high glass transition temperatures.[7] Additionally, Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins and could be adapted for related structures, often using well-defined catalysts to create living polymers.[8][9]
Q: What are the key safety precautions when working with this compound? A: this compound is a flammable liquid and its vapor can form explosive mixtures with air. It should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Chemistry For Everyone. (2025). How Does Temperature Affect Chain-Growth Polymerization? YouTube. Available at: [Link]
-
Quimidroga. (n.d.). Polymerization Inhibitors. Quimidroga.com. Available at: [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia.org. Available at: [Link]
-
Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? YouTube. Available at: [Link]
-
OpenStax. (2023). Additional Problems - Organic Chemistry. OpenStax.org. Available at: [Link]
-
Kakuchi, T., et al. (2013). Cationic cyclopolymerization of divinyl ethers with norbornane-, norbornene-, or adamantane-containing substituents. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Grubbs, R. H. (1996). Living Catalysts for Cyclohexadiene Polymerization. Defense Technical Information Center. Available at: [Link]
-
Pathak, G. P., & Johri, P. K. (2004). Physico-chemical aspects of dielectric and thermodynamic changes during high-temperature polymerization and their technical use. Physical Chemistry Chemical Physics. Available at: [Link]
-
Stefan, M. C., et al. (2021). Neodymium Catalysts for Polymerization of Dienes, Vinyl Monomers, and ε-Caprolactone. RSC Publishing. Available at: [Link]
-
Engineering Chemistry 1. (2019). Effect of Temperature on Polymer. YouTube. Available at: [Link]
-
Grubbs, R. H. (1996). Living Catalysts for Cyclohexdiene Polymerization. Defense Technical Information Center. Available at: [Link]
-
Mecking, S., et al. (2022). Hydrophilic Catalysts with High Activity and Stability in the Aqueous Polymerization of Ethylene to High‐Molecular‐Weight‐Polyethylene. Angewandte Chemie. Available at: [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ch. 31 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Low Molecular Weight in Divinylcyclohexane Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for divinylcyclohexane (DVCH) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving target molecular weights in their polymerization reactions. This compound is a unique monomer that can lead to highly cross-linked or soluble cyclopolymers, but controlling its polymerization to prevent premature chain termination requires careful attention to experimental parameters. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve low molecular weight issues in your experiments.
Part 1: Troubleshooting Guide - Low Molecular Weight Issues
This section addresses specific problems that can lead to the formation of low molecular weight this compound polymers. Each question is structured to help you identify the root cause of the issue and provides actionable steps for correction.
Q1: My this compound polymer has a consistently low molecular weight. What are the most common initial checks I should perform?
When consistently obtaining a polymer with a lower-than-expected molecular weight, a systematic review of your experimental setup and reagents is the most effective first step. The primary culprits are often related to monomer purity, stoichiometric imbalances, or unintended reactions that terminate polymer growth prematurely.[1]
A logical workflow for initial troubleshooting should follow a step-by-step process of elimination.
Diagnostic & Corrective Actions:
-
Monomer Purity: Impurities can act as chain terminators or transfer agents, significantly reducing the final molecular weight.[1][2]
-
Verification: Analyze your this compound monomer using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities. Pay close attention to the presence of monofunctional vinyl compounds like ethylcyclohexene or inhibitors from manufacturing.
-
Correction: If impurities are detected, purify the monomer. See the detailed protocol in Q2.
-
-
Initiator Concentration: The concentration of the initiator has a profound effect on the molecular weight. An excess of initiator will generate a higher number of polymer chains, each growing for a shorter period, resulting in a lower average molecular weight.[3][4][5]
-
Verification: Double-check your calculations for the initiator concentration. Ensure the initiator itself is pure and has not degraded during storage.
-
Correction: Prepare a fresh initiator solution and consider running a series of reactions with varying initiator concentrations to find the optimal level. See the table in Q3 for expected trends.
-
-
Reaction Atmosphere: For radical polymerizations, the presence of oxygen can inhibit the reaction and lead to low molecular weight products. For ionic polymerizations, atmospheric moisture can terminate the growing chains.
-
Verification: Ensure your reaction vessel is properly sealed and that you have a robust system for maintaining an inert atmosphere (e.g., nitrogen or argon). Check for leaks in your Schlenk line or glovebox setup.
-
Correction: Improve the sealing of your apparatus. Ensure all glassware is oven-dried before use and that solvents are properly degassed and dried.
-
Q2: How does monomer purity affect molecular weight, and what are the recommended purification methods for this compound?
Monomer purity is a critical factor in achieving high molecular weight polymers.[6] Impurities can interfere with the polymerization process in several ways:
-
Chain Termination: Impurities with reactive groups can react with a growing polymer chain, permanently stopping its growth.
-
Chain Transfer: Some impurities can abstract the active center from a growing chain and initiate a new, shorter chain, a process known as chain transfer.[7] This leads to a decrease in the average molecular weight.
-
Inhibition: Residual inhibitors from monomer storage (like 4-tert-butylcatechol, TBC) will prevent polymerization from starting until they are fully consumed, which can affect the kinetics and molecular weight distribution.
Protocol: Purification of this compound Monomer
-
Inhibitor Removal:
-
Prepare a 10% aqueous sodium hydroxide (NaOH) solution.
-
Wash the this compound monomer with the NaOH solution in a separatory funnel (3 times). This will remove phenolic inhibitors like TBC.
-
Wash the monomer with deionized water until the aqueous layer is neutral (pH 7).
-
-
Drying:
-
Dry the washed monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent.
-
-
Distillation:
-
Perform a vacuum distillation of the dried monomer to remove non-volatile impurities and any remaining water. Collect the fraction that boils at the correct temperature for this compound.
-
-
Storage:
-
Store the purified monomer under an inert atmosphere and at a low temperature (e.g., < 4°C) to prevent spontaneous polymerization. Use within a short period for best results.
-
Q3: I suspect my initiator concentration is incorrect. How does initiator concentration influence the molecular weight of the final polymer?
In radical polymerization, the number-average degree of polymerization (and thus the molecular weight) is generally inversely proportional to the square root of the initiator concentration. In simpler terms, a higher initiator concentration leads to a lower molecular weight.[8] This is because a higher concentration of initiator produces a larger number of radicals, which initiates a greater number of polymer chains simultaneously. With a finite amount of monomer, this results in shorter average chain lengths.[3][5]
Data Presentation: Effect of Initiator Concentration on Molecular Weight
The following table illustrates the expected trend for a typical radical polymerization of this compound. Actual values will vary based on specific reaction conditions.
| Initiator (AIBN) Conc. (mol/L) | Theoretical Number of Chains Initiated (Arbitrary Units) | Resulting Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.001 | 10 | 150,000 | 2.5 |
| 0.005 | 22 | 65,000 | 2.2 |
| 0.010 (Optimal) | 32 | 45,000 | 2.0 |
| 0.050 | 71 | 15,000 | 2.3 |
| 0.100 | 100 | 8,000 | 2.8 |
Protocol: Optimizing Initiator Concentration
-
Establish a Baseline: Use your current initiator concentration as the central point of your study.
-
Systematic Variation: Set up a series of parallel reactions where the only variable is the initiator concentration. We recommend varying the concentration by factors of 2 and 5, both higher and lower than your baseline (e.g., 0.5x, 1x, 2x, 5x).
-
Consistent Conditions: Ensure all other parameters (temperature, monomer concentration, solvent, reaction time) are kept identical across all experiments.
-
Analysis: Characterize the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymers using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Determine Optimum: Plot Mn vs. Initiator Concentration to identify the concentration that yields your target molecular weight.
Q4: Could unintended chain transfer reactions be the cause of my low molecular weight polymer? How can I identify and mitigate them?
Diagnostic & Corrective Actions:
-
Solvent Selection: Many common laboratory solvents are known to be chain transfer agents.
-
Diagnosis: If you are using solvents like toluene, chloroform, or tetrahydrofuran (THF), they may be contributing to chain transfer. The chain transfer constant (Cs) is a measure of a solvent's propensity to undergo this reaction.
-
Correction: Switch to a solvent with a very low chain transfer constant, such as benzene, cyclohexane, or dimethylformamide (DMF), ensuring it is compatible with your polymerization system. Always use high-purity, anhydrous solvents.
-
-
Monomer Transfer: Chain transfer to the monomer itself can also occur, though this is an inherent property of the monomer.
-
Diagnosis: This is more difficult to diagnose experimentally. It is often identified through kinetic studies found in the literature for the specific monomer.
-
Correction: Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to the rate of propagation, favoring higher molecular weight polymer formation.
-
-
Impurity Analysis: As mentioned in Q2, impurities are frequent culprits.
-
Diagnosis: Re-examine the GC-MS or NMR data of your monomer for compounds with weak C-H or S-H bonds (e.g., thiols, certain hydrocarbons), which are potent chain transfer agents.
-
Correction: Rigorous purification of the monomer is the most effective solution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical target molecular weight (Mn) for soluble this compound polymers? For soluble (un-crosslinked) cyclopolymers of this compound, number-average molecular weights (Mn) in the range of 10,000 to 60,000 g/mol are often reported.[13] Achieving higher molecular weights without gelation is challenging due to the bifunctional nature of the monomer.
Q2: Why is gelation a common problem in this compound polymerization, and how is it related to molecular weight? Gelation, the formation of an insoluble cross-linked network, occurs when polymer chains become linked together.[14] With a divinyl monomer, each polymer chain contains pendant vinyl groups that can react. As the molecular weight and polymer concentration increase, the probability of these intermolecular reactions rises dramatically, leading to the gel point.[3] Controlling conditions to achieve a high molecular weight linear polymer without crossing the gelation threshold is a key challenge.
Q3: Can I use living polymerization techniques to better control the molecular weight of this compound polymers? Yes, living polymerization techniques, such as cationic cyclopolymerization or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer much better control over molecular weight and can produce polymers with narrow molecular weight distributions.[15] These methods are often preferred when well-defined polymer architectures are required.[16][17]
Q4: What analytical techniques are best for characterizing the molecular weight of my this compound polymers? Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common and effective method for determining the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of polymers. However, for low molecular weight polymers, careful calibration is required to ensure accuracy.[18][19]
Q5: How does the isomer of this compound (e.g., 1,4- vs. 1,2-) affect polymerization and final molecular weight? The isomer of this compound can influence the polymerization kinetics and the structure of the resulting polymer. The reactivity of the two vinyl groups can differ based on their position on the cyclohexane ring, which can affect the rate of cyclopolymerization versus cross-linking. This, in turn, can impact the final molecular weight and the propensity for gelation.
References
- Hartlieb, M. et al. (2025).
- Matsumoto, A. et al. (n.d.). Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate.
- Wikipedia. (n.d.). Chain transfer. Wikipedia.
- Gibbs, W. E. & Ammons, R. D. (n.d.). Copolymerization of styrene and p-divinylbenzene.
- McBride, R. J. et al. (2022). Synthesis of High Molecular Weight Water-Soluble Polymers as Low-Viscosity Latex Particles by RAFT Aqueous Dispersion Polymerization in Highly Salty Media. Macromolecules.
- (n.d.). The effect of initiator concentration on molecular weights.
- Choi, W. et al. (n.d.).
- (n.d.). A Study of the Initiator Concentration's Effect on Styrene-Divinylbenzene Polymerization with Iron Particles.
- da Conceição, B. M. et al. (n.d.).
- (2023). Polymer Sciences Understanding Polymerization Kinetics: Unraveling the Dynamics of Macromolecular Synthesis. Prime Scholars.
- SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents. SAKAI CHEMICAL INDUSTRY CO., LTD..
- (n.d.). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. Chemical Science (RSC Publishing).
- (n.d.). Chain transfer agents and its use in polymer synthesis.
- Bijoy P MATHEW. (2020).
- NPTEL-NOC IITM. (2020). 66 Polymerization Kinetics | Polymers Concepts, Properties, Uses & Sustainability. YouTube.
- Chemistry For Everyone. (2025). What Is The Role Of Chain Transfer Agents?. YouTube.
- (n.d.).
- Vyazovkin, S. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. NIH.
- The Rubber Division. (2020). Kinetics Part 2. YouTube.
- (2025). Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization.
- Wang, J. et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study.
- (2019). (PDF) Polymerization Kinetics.
- Avci, D. et al. (n.d.). Synthesis, characterization, and cyclopolymerization of a functional non-symmetric divinyl monomer.
- (n.d.). Low molecular weight components of polymers used in packaging. PMC - NIH.
- Mohan, P. et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate)
- (2025). Characterization of Low-Molecular-Weight Polymers: Failure of Universal Calibration in Size Exclusion Chromatography.
- Lew, R. et al. (1995). Characterization of low-molecular-weight polymers: Failure of universal calibration in size exclusion chromatography. KAUST PORTAL FOR RESEARCHERS AND STUDENTS.
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- 5. scielo.br [scielo.br]
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- 19. academia.kaust.edu.sa [academia.kaust.edu.sa]
Technical Support Center: Effective Purification of Divinylcyclohexane (DVC) Monomer
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for divinylcyclohexane (DVC) monomer purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity DVC for their experiments. Here, we address common challenges and provide robust, field-proven protocols to ensure you achieve the desired monomer quality for your critical applications, from polymer synthesis to advanced material development.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions regarding DVC purification.
Q1: Why is it critical to purify commercial this compound (DVC) monomer before use?
Commercial DVC is typically supplied with added inhibitors to prevent premature polymerization during transport and storage.[1] While essential for stability, these inhibitors (e.g., 4-tert-butylcatechol, TBC) can interfere with subsequent reactions, particularly controlled polymerization processes, by quenching free radicals. Furthermore, prolonged storage can lead to the formation of oligomers, polymers, and oxidation byproducts. Purification is therefore a critical step to remove these contaminants and ensure reaction consistency, predictable kinetics, and the desired properties of the final product.
Q2: What are the primary impurities I should be concerned about in my DVC monomer?
The main impurities in DVC fall into three categories:
-
Added Stabilizers/Inhibitors: Phenolic compounds like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or 4-tert-butylcatechol (TBC) are deliberately added.[2]
-
Process-Related Impurities: These can include structural isomers of DVC (e.g., cis/trans isomers, different positional isomers like 1,2-, 1,3-, and 1,4-divinylcyclohexane), as well as partially reacted precursors from its synthesis.
-
Storage-Related Impurities: Over time, DVC can undergo slow polymerization, forming soluble oligomers or insoluble polymer particles ("popcorn polymer").[1] It can also absorb atmospheric moisture.
Q3: I'm ready to purify my DVC. What is the absolute first step?
The first and most crucial step is always the removal of the polymerization inhibitor.[3] Attempting to purify the monomer by distillation without first removing the inhibitor is highly hazardous. Phenolic inhibitors are less volatile than the monomer; during distillation, they would concentrate in the distillation flask, leading to a dangerous depletion of the inhibitor in the vapor and condenser phases, significantly increasing the risk of explosive polymerization.
Q4: How can I prevent my DVC from polymerizing during purification and subsequent storage?
Preventing unwanted polymerization is paramount and involves a multi-faceted approach:
-
Temperature Control: Keep the monomer cool at all stages. During storage, refrigeration at 2-8°C is recommended.[4] For purification, use the lowest feasible temperatures, such as employing vacuum distillation to lower the boiling point.
-
Oxygen Management: Many common inhibitors, like TBC, require the presence of a small amount of dissolved oxygen to function effectively as radical scavengers.[1] Therefore, do not store inhibitor-containing DVC under a strictly inert atmosphere (like pure nitrogen or argon) for long periods. However, once the inhibitor is removed, the purified monomer should be stored under a dry, inert atmosphere (e.g., nitrogen) to prevent oxidation and moisture uptake.[5]
-
Cleanliness: Ensure all glassware and equipment are scrupulously clean. Polymer residues from previous experiments can act as seeds, accelerating polymerization.[1]
-
Monitoring: Regularly check stored DVC for any signs of polymerization, such as increased viscosity, haziness, or the formation of solids.[1]
Q5: Which purification technique—distillation or chromatography—is the best choice for my experiment?
The optimal technique depends on your specific requirements for purity, scale, and the nature of the impurities you need to remove.
| Feature | Vacuum Distillation | Flash Chromatography |
| Primary Use Case | Removing non-volatile impurities (polymers, salts) and some closely boiling isomers. Good for moderate to large scale (grams to kgs). | Separating isomers with different polarities, removing oligomers, and achieving ultra-high purity. Best for small to moderate scale (milligrams to grams).[6][7] |
| Purity Achievable | Good to High (e.g., >99%) | Very High to Ultra-High (e.g., >99.5%) |
| Pros | Efficient for larger volumes; effectively removes polymers.[8][9] | Excellent resolution for challenging isomer separations; operates at room temperature, reducing polymerization risk.[10] |
| Cons | Risk of thermal polymerization if not properly controlled; less effective for separating isomers with very similar boiling points. | Requires significant solvent volumes; can be labor-intensive; potential for contamination from the stationary phase.[7] |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your purification workflow.
Problem: My DVC is still impure after passing it through an inhibitor removal column.
-
Causality & Solution: The capacity of the column may have been exceeded. Standard pre-packed columns have a finite capacity for adsorbing inhibitors.[2] If you are purifying a large volume of monomer or if the initial inhibitor concentration is high, the column can become saturated, allowing the inhibitor to pass through.
-
Troubleshooting Steps:
-
Pass the monomer through a fresh column.
-
For larger scales, prepare a larger column in-house using basic alumina.[5]
-
Verify inhibitor removal by performing a qualitative test (e.g., a colorimetric test with NaOH solution, where a color change indicates the presence of phenolic compounds) or a more quantitative method like thin-layer chromatography (TLC).
-
-
Problem: The DVC monomer polymerized in my distillation flask.
-
Causality & Solution: This is a critical safety failure, typically caused by excessive heat or the absence of a polymerization inhibitor in the distillation pot. The risk of thermal auto-polymerization increases exponentially with temperature.[1]
-
Troubleshooting Steps & Prevention:
-
NEVER distill DVC without first removing the phenolic inhibitor.
-
ALWAYS use vacuum distillation to keep the boiling temperature as low as possible (ideally below 60-70°C).
-
For an added layer of safety, consider adding a small amount of a high-boiling, non-volatile polymerization inhibitor (that will not co-distill with the monomer) to the distillation flask.
-
Ensure even heating with a water or oil bath and magnetic stirring to avoid localized hot spots.
-
-
Problem: I'm using flash chromatography, but I'm getting poor separation of DVC isomers.
-
Causality & Solution: The polarity of the mobile phase (eluent) is likely not optimized for the subtle differences between the isomers. DVC isomers are all non-polar hydrocarbons, making their separation challenging.[6]
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use a very non-polar mobile phase, such as pure hexane or heptane, and introduce a very small percentage of a slightly more polar solvent (e.g., 0.5-1% ethyl acetate or diethyl ether) to achieve separation. Run a gradient on TLC first to identify the optimal solvent ratio.[6]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like silver nitrate-impregnated silica gel, which can separate olefins based on the degree of unsaturation and steric hindrance of the double bonds.
-
Reduce Loading: Overloading the column with too much sample will lead to broad peaks and poor resolution. A common rule of thumb is a silica-to-sample weight ratio of 50:1 to 100:1 for difficult separations.[10]
-
-
Problem: My purified DVC is contaminated with water.
-
Causality & Solution: Water can be introduced from solvents, glassware that was not properly dried, or absorption from the atmosphere. Water can interfere with many polymerization catalysts (e.g., in anionic polymerization).
-
Troubleshooting Steps:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use anhydrous solvents for chromatography.
-
If water contamination is suspected after purification, the DVC can be dried by standing over a suitable drying agent like calcium hydride (CaH₂) followed by re-distillation or filtration. Caution: Always handle CaH₂ with care.
-
-
Section 3: Detailed Experimental Protocols
Workflow Overview: DVC Purification
The following diagram outlines the general workflow for purifying DVC monomer, from initial preparation to final storage.
Caption: General workflow for the purification of DVC monomer.
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol describes the essential first step of removing phenolic inhibitors.
Materials:
-
Commercial DVC monomer
-
Basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent (e.g., hexane) for pre-washing (optional)
-
Clean, dry collection flask
Procedure:
-
Column Preparation: Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom to retain the stationary phase.[5]
-
Add a small layer (~1 cm) of sand over the plug.
-
Dry-pack the column with basic alumina. For every 100 mL of monomer, use approximately 20-30 g of alumina. Tap the column gently to ensure even packing.
-
Pre-washing (Optional but Recommended): Pass 2-3 column volumes of anhydrous hexane through the column to wash out any fine alumina particles. Allow the solvent to drain to the top of the alumina bed.
-
Loading the Monomer: Carefully pour the DVC monomer onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to flow through the column under gravity. Do not apply pressure, as this can force fine particles through the filter.[5]
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will adsorb to the alumina, often forming a yellowish band at the top of the column.[5]
-
Storage: Immediately use the inhibitor-free DVC for the next purification step or store it temporarily in a refrigerator under an inert atmosphere. Do not store inhibitor-free monomer for extended periods without re-adding a stabilizer.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for removing polymers and other non-volatile impurities.
Materials:
-
Inhibitor-free DVC monomer
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
Procedure:
-
Assembly: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the inhibitor-free DVC.
-
Applying Vacuum: Begin stirring. Slowly and carefully apply vacuum to the system. A cold trap (using liquid nitrogen or dry ice/acetone) is essential to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle or oil bath.
-
Distillation: The DVC will begin to boil at a reduced temperature. Record the pressure and the temperature at which the liquid condenses (the boiling point at that pressure). Collect the fraction that distills over a stable, narrow temperature range.
-
Completion: Stop the distillation when a small amount of residue remains in the pot. Never distill to dryness, as this can concentrate potentially explosive peroxides or polymerize the residue.
-
Shutdown: Allow the system to cool completely before slowly re-introducing air.
-
Storage: Transfer the purified DVC to a clean, dry container and store it under a nitrogen atmosphere in a refrigerator.
Section 4: Purity Assessment
Verifying the purity of your DVC is a critical final step.
Decision Tree: Choosing a Purification Method
Caption: Decision tree for selecting a DVC purification method.
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like DVC. It can separate the desired DVC isomer from residual solvents and other volatile impurities. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment (e.g., 99.5% pure).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for confirming the chemical structure of the purified product and identifying impurities. By comparing the integral of the vinyl proton signals to those of any impurity signals, you can estimate the purity. It is particularly useful for identifying oligomeric or polymeric impurities, which may appear as broad signals in the baseline.[6]
By following these guidelines, troubleshooting steps, and detailed protocols, you can confidently and safely purify this compound monomer to the high standard required for your research and development activities.
References
- Technical Support Center: Purification of 1,1-Divinylcyclopropane Isomers. Benchchem.
- cis-1,2-Divinylcyclohexane. Pharmaffiliates.
- LabNotes: Monomer Purification. University of Southern Mississippi, School of Polymer Science and Engineering.
- Distillation. University of Colorado Boulder, Department of Chemistry.
- Chromatography. Sigma-Aldrich.
- Monomer/solvent purification. Google Patents (US4339623A).
- Column chromatography & purification of organic compounds. YouTube (ChemHelp ASAP).
- Inhibitor removers, Prepacked. Sigma-Aldrich.
- Inhibitor Removers and Prepacked Columns. Sigma-Aldrich.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Divinylbenzene Storage and Handling. Scribd.
- How can I remove inhibitor from pegmema monomer?. ResearchGate.
- Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone. Sigma-Aldrich.
- SUPPORTING INFORMATION. The Royal Society of Chemistry.
- Distillation Column: Key Components and Functions. NeoNickel.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
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- 5. pslc.ws [pslc.ws]
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- 7. youtube.com [youtube.com]
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- 9. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
methods to minimize side reactions during divinylcyclohexane synthesis
Welcome to the technical support center for divinylcyclohexane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on practical methods to enhance yield and purity by minimizing common side reactions. The information is structured to provide immediate, actionable solutions to problems encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Issue 1: Low Yield of this compound with Significant Isomeric Impurities
Symptoms:
-
GC-MS or NMR analysis shows multiple isomers of this compound.
-
The primary product peak is significantly smaller than expected, even with high starting material conversion.
-
You observe products with shifted double bonds (e.g., ethylidene-vinylcyclohexane).
Root Cause Analysis: This issue is almost certainly caused by olefin isomerization, a common side reaction in ruthenium-catalyzed metathesis. The active catalyst can sometimes convert into a ruthenium-hydride species. This hydride can add to and then eliminate from an olefin, resulting in the migration of the double bond along the carbon chain. This process scrambles your desired product structure and complicates purification.
Solution Protocol:
-
Introduce an Isomerization Inhibitor: The most effective method to prevent this side reaction is the addition of a specific inhibitor before starting the reaction.[1][2][3][4]
-
Primary Recommendation: Use 1,4-benzoquinone (or an electron-deficient derivative like 2,6-dichloro-1,4-benzoquinone) at a concentration of 1-5 mol % relative to the substrate. Benzoquinones are believed to either prevent the formation of the ruthenium-hydride species or rapidly quench it.[1][4]
-
Alternative: A weak acid, such as acetic acid, can also be used as an additive to suppress isomerization.[1]
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures can accelerate the formation of the undesired ruthenium-hydride species. Start with room temperature (20-25°C) and adjust as necessary.
-
-
Monitor Reaction Closely:
-
Use TLC or GC to monitor the reaction progress. Over-extending the reaction time after the starting material is consumed provides more opportunity for side reactions to occur.
-
Here is a logical workflow for diagnosing and solving isomerization issues.
Caption: Troubleshooting workflow for isomerization.
Issue 2: Formation of Insoluble Polymer or High Molecular Weight Oligomers
Symptoms:
-
The reaction mixture becomes viscous or forms a solid precipitate.
-
The desired product is difficult to isolate from a high-boiling, waxy residue.
-
Analysis by GPC (Gel Permeation Chromatography) shows a broad, high molecular weight distribution.
Root Cause Analysis: this compound and its precursor, 4-vinylcyclohexene, contain highly reactive vinyl groups. These can undergo unwanted polymerization through several mechanisms:
-
Radical Polymerization: Initiated by trace impurities, oxygen, or high temperatures, especially during distillation.
-
Ring-Opening Metathesis Polymerization (ROMP): The cyclohexene ring itself can be opened by the ruthenium catalyst, leading to a polymer chain.
-
Acyclic Diene Metathesis (ADMET) Polymerization: The vinyl groups can react intermolecularly via metathesis to form long polymer chains.
Solution Protocol:
-
Use a Radical Inhibitor During Purification: This is critical, especially for distillation.
-
Action: Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) to the crude product before heating.[5] A typical concentration is 100-200 ppm.
-
-
Control Catalyst Loading and Reaction Time:
-
Use the minimum effective amount of the ruthenium catalyst. Excess catalyst increases the probability of ROMP or ADMET side reactions.
-
Do not let the reaction run significantly longer than necessary. Once the starting material is consumed, quench the catalyst.
-
-
Maintain an Inert Atmosphere:
-
Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. Oxygen can promote the formation of radical species that initiate polymerization.
-
-
Purification Under Vacuum:
-
Purify the final product by vacuum distillation. This keeps the boiling temperature lower, reducing the thermal stress on the molecule and minimizing the risk of thermally-induced polymerization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 1,4-divinylcyclohexane and what are the key reactions?
The most common and efficient route is not a direct dimerization. It is a two-step process starting from 4-vinylcyclohexene (4-VCH), which is itself a dimer of butadiene.[6][7] The key reaction is olefin metathesis, specifically ethenolysis , catalyzed by a ruthenium complex (e.g., a Grubbs-type catalyst).[8][9]
The process involves:
-
Ethenolysis of 4-VCH: The internal double bond of the 4-VCH ring undergoes a cross-metathesis reaction with ethylene. This cleaves the ring, producing 1,5,9-decatriene.
-
Self-Metathesis: While not the direct route to 1,4-divinylcyclohexane, the self-metathesis of 4-VCH can occur, yielding 3,6-divinylcyclohexene. Understanding the specific desired isomer is crucial for choosing the right strategy. For the synthesis of 1,4-divinylcyclohexane, ethenolysis is the key.
Caption: Key reactions in this compound synthesis.
Q2: Which catalyst system is best for this synthesis?
Ruthenium-based olefin metathesis catalysts are the state-of-the-art for this transformation. The choice depends on the specific requirements for reactivity and selectivity.
-
Second-Generation Grubbs Catalyst (G-II): A robust, highly active, and commercially available catalyst suitable for a wide range of metathesis reactions, including the ethenolysis of 4-VCH.[8]
-
Hoveyda-Grubbs Catalysts (HG-II): These catalysts often show higher stability and are particularly effective for ethenolysis. They are an excellent choice for optimizing the reaction.
-
Z-Selective Catalysts: If the stereochemistry of the resulting double bonds is critical, specialized Z-selective ruthenium catalysts can be employed to yield the cis-isomer with high fidelity.[10][11]
| Catalyst Type | Key Features | Primary Application | Considerations |
| Grubbs 1st Gen (G-I) | Lower activity, less stable | Not recommended for this synthesis | Easily deactivated, less efficient.[8] |
| Grubbs 2nd Gen (G-II) | High activity, good functional group tolerance | General purpose ethenolysis, high conversion | Can be prone to causing isomerization without additives. |
| Hoveyda-Grubbs II | High stability, slower initiation | Excellent for high-turnover ethenolysis | May require slightly higher temperatures or longer times. |
| Z-Selective Ru | Produces >95% Z (cis) isomers | When product stereochemistry is critical | May have different activity profiles; requires specific selection.[10][11] |
Q3: How can I effectively remove the ruthenium catalyst after the reaction?
Residual ruthenium can be problematic for downstream applications and product stability. Several methods are effective for its removal.
-
Polar Isocyanide Scavengers: Add a functionalized isocyanide (e.g., tris(hydroxymethyl)phosphine or a silica-bound isocyanide) to the reaction mixture post-completion. It will bind tightly to the ruthenium, and the resulting complex can be removed by filtration through a plug of silica gel.
-
Oxidative Treatment: Treating the crude reaction mixture with a mild oxidant like lead tetraacetate or DMSO can oxidize the ruthenium, making it more polar and easily removable on a silica gel column.
-
Activated Carbon: Stirring the solution with activated carbon can adsorb a significant amount of the ruthenium catalyst and its byproducts. This is often followed by filtration through Celite.
Section 3: Experimental Protocol
Protocol: Synthesis of 1,4-Divinylcyclohexane via Ethenolysis of 4-VCH with Isomerization Suppression
Materials:
-
4-Vinylcyclohexene (4-VCH), distilled
-
Grubbs 2nd Generation Catalyst
-
1,4-Benzoquinone
-
Dichloromethane (DCM), anhydrous
-
Ethylene (gas, high purity)
-
Butylated Hydroxytoluene (BHT)
-
Standard Schlenk line and glassware
Procedure:
-
Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet adapter under an Argon or Nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve 4-vinylcyclohexene (1.0 eq) and 1,4-benzoquinone (0.02 eq, 2 mol%) in anhydrous DCM.
-
Catalyst Addition: Once fully dissolved, add the Grubbs 2nd Generation catalyst (0.005 eq, 0.5 mol%) to the solution. The solution will typically change color.
-
Ethenolysis Reaction:
-
Bubble ethylene gas gently through the solution via a needle submerged below the liquid surface. Maintain a slow, steady flow.
-
Alternatively, pressurize the flask with a balloon of ethylene or use a dedicated pressure reactor (e.g., 2-5 bar of ethylene).
-
Stir the reaction at room temperature (25°C).
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, stop the ethylene flow. Add a few drops of ethyl vinyl ether to the flask and stir for 30 minutes to quench the catalyst.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add BHT (approx. 150 ppm) to the crude oil.
-
Set up for vacuum distillation. Collect the fraction corresponding to 1,4-divinylcyclohexane. Note: Ensure the vacuum is stable and the heating is gentle to prevent polymerization.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
References
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
-
Grootaert, W. R., et al. (1995). Isomerization of 4-vinylcyclohexene radical cation. A tandem mass spectrometry study. Journal of the American Chemical Society. [Link]
-
Flook, M. M., Jiang, A. J., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2011). Z-Selective Olefin Metathesis with Molybdenum-Based Catalysts. Journal of the American Chemical Society. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
-
Flook, M. M., et al. (2011). Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity. Request PDF. [Link]
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of undesirable isomerization during olefin metathesis. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). 4-Vinylcyclohexene. In Wikipedia, The Free Encyclopedia. [Link]
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of undesirable isomerization during olefin metathesis. PubMed. [Link]
-
Al-Shammari, M. (2018). The Effect of Inhibitor and Initiator Concentration on Degree of Conversion, Flexural Strength and Polymerization Shrinkage Stress of Light-Cured Resin-Matrix Composite. University of Iowa. [Link]
-
Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. [Link]
-
Al-Shammari, M., et al. (2018). Techniques to reduce polymerization shrinkage of resin-based composite. University of Iowa Institutional Repository. [Link]
-
Seiders, T. J., Ward, D. W., & Grubbs, R. H. (2001). Enantioselective Ruthenium-Catalyzed Ring-Closing Metathesis. Sci-Hub. [Link]
-
National Center for Biotechnology Information. 4-Vinyl-1-cyclohexene. PubChem Compound Summary for CID 7499. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 4-Vinylcyclohexene Diepoxide. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
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Hayashi, K., Yoshida, K., & Yanagisawa, A. (2013). Synthesis of 4-vinylindoles using ruthenium-catalyzed ring-closing enyne metathesis. The Journal of Organic Chemistry. [Link]
- CN112707779A - Preparation method of vinyl cyclohexane.
- Schrock, R. R., et al. (2015). Methods for suppressing isomerization of olefin metathesis products.
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O'Leary, V., et al. (2018). Olefin cross metathesis and ring-closing metathesis in polymer chemistry. Polymer Chemistry. [Link]
-
Tanaka, R., et al. (2023). Selective synthesis of α-vinyl-ω-vinylidene-oligoisoprene as a macromonomer via ethenolysis of polyisoprene. ResearchGate. [Link]
-
Thomas, R. M., et al. (2010). On the ethenolysis of natural rubber and squalene. Request PDF. [Link]
-
Thomas, R. M., et al. (2015). The Future of Ethenolysis in Biobased Chemistry. Request PDF. [Link]
-
Diver, S. T. (2007). Ruthenium vinyl carbene intermediates in enyne metathesis. Sci-Hub. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Divinylcyclohexane as a Crosslinker
Welcome to the Technical Support Center for utilizing divinylcyclohexane as a crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during polymerization reactions. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in polymerization.
1. What is the primary function of this compound in a polymerization reaction?
This compound (DVC) is a crosslinking agent. Its two vinyl groups can participate in polymerization, forming covalent bonds between growing polymer chains. This creates a three-dimensional network structure, transforming a system of linear or branched polymers into a crosslinked gel or solid material. Highly cross-linked networks are valuable in applications like biomaterials for their chemical versatility and the ability to control the reaction.[1]
2. Which polymerization methods are suitable for this compound?
Free-radical polymerization is a widely used and effective method for polymerizing vinyl monomers like this compound.[2][3] This process involves initiation, propagation, and termination steps.[2] Cationic polymerization is another potential route, although it is more common for vinyl ethers.[4] Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed for better control over the polymer architecture.[2][4]
3. What is cyclopolymerization and how does it relate to this compound?
Cyclopolymerization is a key reaction mechanism for divinyl monomers like this compound.[4][5] During propagation, the growing radical on one vinyl group can undergo an intramolecular cyclization reaction with the second vinyl group on the same monomer unit. This forms a cyclic structure within the polymer backbone. This process competes with the intermolecular reaction that leads to crosslinking. The balance between cyclization and crosslinking is influenced by factors such as monomer concentration.[4]
4. How does temperature affect polymerization with this compound?
Temperature is a critical parameter in chain-growth polymerization.[6]
-
Initiation: Higher temperatures increase the decomposition rate of initiators, leading to a faster start of the polymerization.[6]
-
Propagation: Increased kinetic energy at higher temperatures leads to more frequent collisions and faster polymer chain growth.[6]
-
Termination: At excessively high temperatures, termination events become more frequent, which can result in shorter polymer chains and lower molecular weight.[6]
-
Overall Rate: Generally, the rate of polymerization increases with temperature. However, there is an optimal range, as very high temperatures can lead to undesirable side reactions and a decrease in the final product's molecular weight.[6]
5. What is the importance of the monomer-to-crosslinker ratio?
The ratio of the primary monomer to the this compound crosslinker is a crucial factor that determines the properties of the final polymer network.[7][8]
-
High Crosslinker Ratio: A higher concentration of this compound leads to a more densely crosslinked network. This typically results in a more rigid, less soluble, and mechanically stable polymer.[9] However, excessively high ratios can sometimes lead to decreased selectivity in applications like molecular imprinting.[7]
-
Low Crosslinker Ratio: A lower concentration of the crosslinker will result in a more flexible and swellable polymer network.
A common starting point for optimization in some applications is a template:monomer:crosslinker ratio of 1:4:20.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during polymerization reactions with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Premature Gelation or Uncontrolled Polymerization | 1. Initiator concentration is too high: An excess of radicals leads to rapid and uncontrolled polymerization.[1] 2. Reaction temperature is too high: This accelerates all reaction steps, potentially leading to a loss of control.[6] 3. High monomer/crosslinker concentration: Increased proximity of reactive species can accelerate the reaction. | 1. Optimize Initiator Concentration: Systematically decrease the initiator concentration. A lower initiation rate can lead to longer kinetic chains and more controlled network formation.[1] 2. Adjust Reaction Temperature: Lower the reaction temperature to slow down the polymerization rate.[6] Consider a temperature ramp profile. 3. Modify Concentration: Reduce the overall concentration of monomers in the solvent. |
| Incomplete Polymerization or Low Yield | 1. Initiator concentration is too low or initiator is inactive: Insufficient radical generation will lead to incomplete monomer conversion. 2. Reaction temperature is too low: The initiator may not be decomposing at a sufficient rate, or the propagation rate is too slow.[6] 3. Presence of inhibitors: Impurities in the monomers or solvent (e.g., dissolved oxygen) can scavenge radicals and inhibit polymerization.[10] 4. Incorrect solvent choice: The solvent may interfere with the reaction or have poor solubility for the growing polymer chains.[11][12] | 1. Increase Initiator Concentration: Incrementally increase the amount of initiator. Ensure the initiator is stored correctly and is not expired.[13] 2. Increase Reaction Temperature: Raise the temperature to ensure efficient initiator decomposition and propagation.[6] 3. Purify Reagents: Use purified monomers and deoxygenated solvents. Purging the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization is crucial.[4] 4. Select an Appropriate Solvent: Choose a solvent that dissolves both the monomers and the resulting polymer.[12] |
| Formation of an Insoluble or Poorly Soluble Polymer | 1. Excessive crosslinking: A high concentration of this compound can lead to a densely crosslinked, insoluble network.[9] 2. Strong intermolecular forces: Hydrogen bonding or a rigid polymer backbone can reduce solubility.[14] | 1. Optimize Crosslinker Ratio: Decrease the molar ratio of this compound to the primary monomer.[15] 2. Modify Polymer Structure: Introduce co-monomers with flexible or bulky side chains to disrupt intermolecular forces and improve solubility.[14] 3. Solvent Selection: Test a range of solvents to find one that can effectively solvate the polymer network.[12] |
| Low Molecular Weight of the Final Polymer | 1. High initiator concentration: This leads to the formation of many short polymer chains.[1] 2. High reaction temperature: Can increase the rate of termination reactions.[6] 3. Presence of chain transfer agents: Impurities or the solvent itself can act as chain transfer agents, terminating a growing chain and initiating a new one.[2] | 1. Reduce Initiator Concentration: A lower concentration of initiator will result in fewer growing chains at any given time, leading to higher molecular weight polymers.[1] 2. Lower Reaction Temperature: Find an optimal temperature that balances a reasonable reaction rate with minimal premature termination.[6] 3. Purify Reagents and Choose an Inert Solvent: Ensure all components of the reaction are free from impurities that can act as chain transfer agents. Select a solvent that is known to have a low chain transfer constant.[10] |
Experimental Protocols & Visualizations
General Protocol for Free-Radical Polymerization
This is a representative protocol for the free-radical polymerization of a vinyl monomer using this compound as a crosslinker. The specific amounts and conditions should be optimized for your particular system.
Materials:
-
Primary vinyl monomer (e.g., styrene, methyl methacrylate)
-
This compound (crosslinker)
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Purification: Purify the monomer and this compound by passing them through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the desired amounts of the primary monomer, this compound, and solvent.
-
Deoxygenation: Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.[4]
-
Initiator Addition: Dissolve the initiator in a small amount of deoxygenated solvent and add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature under an inert atmosphere and allow it to proceed for the specified time (e.g., 24 hours).[4] The progress can be monitored by techniques like ¹H NMR to track monomer conversion.
-
Termination and Isolation: Terminate the polymerization by cooling the reaction mixture in an ice bath. Isolate the polymer by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[4]
Visualization of the Polymerization Process
The following diagram illustrates the key steps in free-radical polymerization leading to a crosslinked network.
Caption: Workflow for free-radical polymerization with a crosslinker.
Optimization Logic Flowchart
This diagram outlines the logical steps for optimizing reaction conditions.
Caption: A logical workflow for optimizing polymerization conditions.
References
-
Taylor & Francis Online. (n.d.). The Synthesis and Polymerization of 1,3-Disubstituted Cyclohexanes. II. cis-1,3-Diformylcyclohexane and cis-1,3-Divinylcyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
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Tom, L. A., Schneck, N. A., & Walter, C. (2012). Improving the imprinting effect by optimizing template:monomer:cross-linker ratios in a molecularly imprinted polymer for sulfadimethoxine. Journal of Chromatography B, 909, 61-64. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
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Wako. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
-
Elliott, J. T., & Bowman, C. N. (2002). Kinetic chain lengths in highly cross-linked networks formed by the photoinitiated polymerization of divinyl monomers: a gel permeation chromatography investigation. Biomacromolecules, 3(6), 1165–1173. [Link]
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ResearchGate. (n.d.). Rational design of molecularly imprinted polymer: The choice of cross-linker. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
CORE. (2019, November 19). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. Retrieved from [Link]
- Mitrofanov, I., Sansonetti, S., Abildskov, J., Sin, G., & Gani, R. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. In Proceedings of the 22nd European Symposium on Computer Aided Process Engineering. Elsevier.
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Synonyms. (n.d.). Free radical polymerization: Significance and symbolism. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 4). How Does Temperature Affect Chain-Growth Polymerization? Retrieved from [Link]
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Synonyms. (n.d.). Optimization of reaction conditions: Significance and symbolism. Retrieved from [Link]
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Boysen, G. (2021). A Note about Crosslinking Density in Imprinting Polymerization. Polymers, 13(17), 2886. [Link]
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Adams, D. J., & Adams, S. (2014). Spatial and temporal diffusion-control of dynamic multi-domain self-assembled gels. Soft Matter, 10(36), 7064-7069. [Link]
-
ResearchGate. (n.d.). Template-monomer-crosslinker ratios for synthesis of MIPs and NIP. Retrieved from [Link]
-
ResearchGate. (2018, August 4). How to choose monomers and crosslinkers to synthesize water insoluble molecular imprinted polymer? Retrieved from [Link]
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NPTEL. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]
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ResearchGate. (n.d.). Selected Optimization of Reaction Conditions. Retrieved from [Link]
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LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Polymer and Solvents 1.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Initiator on the Structure of Hydrogels of Cross-Linked Polyacrylic Acid. Retrieved from [Link]
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Sharma, S. K., & Pathak, G. (2007). Physico-chemical aspects of dielectric and thermodynamic changes during high-temperature polymerization and their technical use. Physical Chemistry Chemical Physics, 9(12), 1475-1481. [Link]
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Terech, P., & Weiss, R. G. (1997). Gels from small molecules in organic solvents: structural features of a family of steroid and anthryl-based organogelators. Faraday Discussions, 106, 33-51. [Link]
-
ResearchGate. (n.d.). Thermodynamics of vinylcyclohexane, polyvinylcyclohexane, and vinilcyclohexane polymerization. Retrieved from [Link]
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Méndez-Arriaga, F., Rodik, R. V., Dzyuba, M. V., Kalchenko, V. I., & Arancibia, V. (2015). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. International Journal of Molecular Sciences, 16(2), 4124-4140. [Link]
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Stasko, N. A., Johnson, C. S., Jr, & Holzwarth, J. F. (2007). Dynamic control of hydrogel crosslinking via sortase-mediated reversible transpeptidation. Biomacromolecules, 8(12), 3851-3856. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. Polymers, 14(19), 4181. [Link]
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The Chemistry Translator. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate. Retrieved from [Link]
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Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2002). Modification of gelation kinetics in bioactive peptide amphiphiles. Biomacromolecules, 3(6), 1158-1164. [Link]
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LibreTexts. (2023, July 12). 27.8: Polymers and Polymerization Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Green Solvents for Polymer Applications. Retrieved from [Link]
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MDPI. (2022, April 26). Effects of Peroxide Initiator on the Structure and Properties of Ultralow Loss Thermosetting Polyphenylene Oxide-Based Composite. Retrieved from [Link]
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Figueras, F., & Schüth, F. (2018). Use of Deep Eutectic Solvents in Polymer Chemistry–A Review. Polymers, 10(11), 1271. [Link]
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Ekeeda. (2019, June 30). Effect of Temperature on Polymer - Polymers - Engineering Chemistry 1. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2015, February 13). (PDF) Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. Retrieved from [Link]
-
Flory, P. J. (1947). Effects of Cross-Linking and Branching on the Molecular Constitution of Diene Polymers. Chemical Reviews, 41(1), 137-197. [Link]
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OpenStax. (2023, September 20). Ch. 31 Additional Problems - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical Gels Based on Polyrotaxanes: Kinetics of the Gelation, and Relative Contributions of α‐Cyclodextrin and Poly(ethylene oxide) to the Gel Cohesion. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Polymerization of Divinylcyclohexane (DVC)
Welcome to the technical support center for divinylcyclohexane (DVC) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of DVC in their work. As a difunctional monomer, DVC presents unique opportunities for creating polymers with tailored properties, but it also introduces specific challenges, primarily related to controlling its high propensity for cross-linking.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to not only troubleshoot common issues but also to proactively design experiments for successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DVC) and why is its isomer form important?
This compound is a cyclic olefin with two vinyl groups attached to a cyclohexane ring. It exists in several isomeric forms (e.g., 1,4-DVC, 1,3-DVC, 1,2-DVC), which are commercially available typically as a mixture. The specific isomer and the purity of the mixture are critical as they can influence the polymerization kinetics, the degree of cross-linking, and the final polymer's properties. For instance, the spatial arrangement of the vinyl groups in different isomers affects their relative reactivity and the propensity for intramolecular cyclization versus intermolecular cross-linking.
Q2: What are the primary polymerization methods for DVC?
DVC can be polymerized through several mechanisms, each offering different levels of control over the final polymer architecture:
-
Ziegler-Natta Polymerization: This coordination polymerization method, often using titanium-based catalysts with an organoaluminum co-catalyst, can polymerize the vinyl groups.[1][2] It has been used to copolymerize vinylcyclohexane with ethylene, demonstrating its utility for olefin polymerization.[3] However, controlling the reaction to prevent cross-linking with DVC can be challenging.
-
Cationic Polymerization: This method is particularly effective for achieving cyclopolymerization of divinyl monomers.[4][5][6][7] In this process, the propagating cationic chain end preferentially reacts with the second vinyl group on the same monomer unit, forming a cyclic structure within the polymer backbone rather than a cross-link. This is a key strategy for producing soluble, linear polymers from DVC.
-
Ring-Opening Metathesis Polymerization (ROMP): While ROMP is highly effective for strained cyclic olefins like norbornene, cyclohexene rings (the core of DVC) have low ring strain, making them generally poor monomers for ROMP.[8][9][10] Therefore, ROMP is not a standard method for polymerizing the cyclohexane ring of DVC itself, but the vinyl groups can potentially participate in other metathesis reactions.
Q3: Why is controlling cross-linking the central challenge in DVC polymerization?
Because DVC has two polymerizable vinyl groups, each growing polymer chain has the potential to be incorporated into another, leading to a three-dimensional polymer network.[11][12] If not controlled, this process occurs rapidly, leading to the formation of an insoluble gel early in the reaction. This gelation prevents the formation of well-defined, processable materials and makes characterization difficult. The primary goal of most DVC polymerization strategies is to manage the reactivity of the two vinyl groups to favor linear chain growth or controlled network formation.[13]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during DVC polymerization in a direct question-and-answer format.
Problem 1: My reaction turned into an insoluble gel almost immediately. What happened and how can I fix it?
Answer: This is the most frequent issue and is caused by uncontrolled, rapid cross-linking. The point at which the reaction transitions from a solution of soluble polymer chains to a single, macroscopic network molecule is known as the gel point.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| High Monomer Concentration | The probability of a growing polymer chain encountering a vinyl group on another polymer chain (intermolecular reaction) increases with concentration, leading to cross-links. | Decrease the initial monomer concentration. This favors intramolecular reactions (like cyclization) or linear chain growth by keeping polymer chains further apart. |
| High Reaction Temperature | Increased temperature accelerates all reaction rates, including the cross-linking reactions, making them harder to control. | Lower the reaction temperature. This provides more selective control over the polymerization, often favoring the more controlled propagation reaction over random cross-linking. |
| Inappropriate Polymerization Method | Free-radical polymerization of divinyl monomers is notoriously difficult to control and almost always leads to early gelation. | Employ a controlled/"living" polymerization technique. Cationic cyclopolymerization is an excellent choice for producing soluble polymers.[6][7] Techniques like RAFT or ATRP, while more complex to set up for DVC, could also offer control. |
| High Catalyst/Initiator Concentration | An excessive number of active centers can lead to the rapid formation of many short, cross-linked chains, accelerating the onset of gelation. | Reduce the initiator concentration. This will slow the overall reaction and produce higher molecular weight chains before the gel point is reached. |
Troubleshooting Workflow for Gelation
Caption: Troubleshooting flowchart for premature gelation.
Problem 2: My polymer yield is very low, or the reaction stalls completely.
Answer: Low conversion is typically due to impurities that terminate the polymerization or inhibit the catalyst. Polymerization reactions, especially cationic and coordination types, are extremely sensitive to contaminants.
Root Causes & Solutions:
-
Monomer/Solvent Impurities: Water, oxygen, and other protic impurities can react with and deactivate many catalyst systems, particularly Ziegler-Natta and cationic initiators.[14] Antioxidant inhibitors present in the commercial monomer must also be removed.
-
Catalyst Poisoning: The active sites of the catalyst can be irreversibly deactivated by impurities.[14]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >150°C) and the reaction is conducted under a dry, inert atmosphere (N₂ or Argon) using Schlenk line or glovebox techniques.
-
-
Incorrect Reaction Conditions: The temperature may be too low for the chosen initiator system to be effective, or the reaction time may be insufficient.
-
Solution: Review literature for the optimal temperature range for your catalyst system. Run a time-study experiment, taking aliquots at various intervals to track conversion via NMR or GC to determine when the reaction plateaus.
-
Problem 3: The final polymer has a very broad molecular weight distribution (high PDI).
Answer: A high polydispersity index (PDI) indicates poor control over the polymerization process, suggesting the presence of multiple active species, chain termination, or chain transfer reactions.[17]
Root Causes & Solutions:
-
Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating one growing chain and initiating a new one. This leads to a wide distribution of chain lengths.
-
Solution: As with low yield, the primary solution is meticulous purification of all reagents and solvents.[14] Choose a solvent that is known to be non-participatory in the specific polymerization mechanism.
-
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad PDI.
-
Solution: Select a more efficient initiating system where initiation is fast and quantitative. For cationic polymerization, using an initiating system like HCl/ZnCl₂ can yield polymers with narrower molecular weight distributions.[5]
-
-
Non-Living Polymerization: In non-living systems, active centers can terminate irreversibly.
-
Solution: Utilize a "living" polymerization technique. Living cationic cyclopolymerization can produce polymers where the molecular weight increases linearly with conversion and PDI values are low.[4]
-
Cyclopolymerization vs. Cross-linking
Caption: Competing reaction pathways in DVC polymerization.
Key Experimental Protocols
Protocol 1: Monomer and Solvent Purification
Objective: To remove inhibitors, water, and other impurities that can terminate polymerization.
-
Inhibitor Removal: Pass the commercial DVC monomer through a short column packed with basic activated alumina. Discard the first ~10% of the eluent.
-
Drying: Transfer the inhibitor-free monomer to a dry Schlenk flask containing calcium hydride (CaH₂). Stir the mixture under an inert atmosphere (Argon or N₂) for 24 hours.
-
Vacuum Distillation: Distill the purified monomer under vacuum from the CaH₂ into a cooled receiving flask. The receiving flask should be flame-dried and under an inert atmosphere.
-
Solvent Purification: Solvents (e.g., toluene, dichloromethane) should be similarly purified using an appropriate drying agent and distilled under an inert atmosphere immediately before use.[16]
Protocol 2: General Procedure for Cationic Cyclopolymerization
Objective: To synthesize a soluble, linear poly(this compound) via cyclopolymerization.
-
Reactor Setup: Assemble a multi-neck Schlenk flask equipped with a magnetic stirrer, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and then fill with dry argon.
-
Reagent Preparation: In the inert atmosphere of a glovebox, prepare stock solutions of the purified DVC monomer and the initiator (e.g., BF₃OEt₂ or a solution of HCl/ZnCl₂) in the purified solvent.
-
Reaction: Cool the reactor to the desired temperature (e.g., -30°C to 0°C) in a cooling bath.[7] Transfer the solvent and then the monomer solution to the reactor via cannula or a gas-tight syringe.
-
Initiation: Add the initiator solution dropwise to the rapidly stirring monomer solution. An immediate color change may be observed.
-
Monitoring: Allow the reaction to proceed for the desired time. If possible, take aliquots periodically using a nitrogen-purged syringe to monitor conversion and molecular weight evolution by GC and GPC, respectively.
-
Termination: Quench the reaction by adding a small amount of pre-chilled methanol or ammonia in methanol.
-
Polymer Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.[]
Polymer Characterization
A multi-technique approach is essential for properly characterizing the resulting polymer.
| Technique | Information Obtained | Relevance to DVC Polymerization |
| ¹H and ¹³C NMR | Polymer structure, degree of cyclization (by quantifying residual vinyl protons), tacticity. | Confirms the formation of cyclic repeating units vs. pendant vinyl groups. Essential for verifying the success of cyclopolymerization. |
| GPC / SEC | Molecular weight (Mₙ, Mₙ), and Polydispersity Index (PDI). | Quantifies the success of controlling molecular weight and distribution. A narrow PDI (<1.5) often indicates a well-controlled polymerization.[19] |
| DSC | Glass transition temperature (T₉). | Provides information on the thermal properties of the polymer. High T₉ values are expected for polymers with bulky, rigid cyclic structures in the backbone.[7][20] |
| FTIR | Presence of functional groups. | Can quickly confirm the disappearance of vinyl C=C bonds and the presence of the saturated cyclohexane backbone. |
References
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. National Polymer. [Link]
-
Lee, J. Y., et al. (2012). Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. Journal of the American Chemical Society, 134(17), 7270-3. [Link]
- Google Patents. (1982).
-
Polymer Chemistry. (2024). Ring opening metathesis polymerization (ROMP). YouTube. [Link]
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. Wikipedia. [Link]
-
Polymer Science Learning Center. (n.d.). Ziegler-Natta Vinyl Polymerization. University of Southern Mississippi. [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. [Link]
-
Yi, C., et al. (2017). Control of Cross-Linking and Reactions in One-Step Dispersion Polymerization toward Particles with Combined Anisotropies. ResearchGate. [Link]
-
Britannica. (n.d.). Ziegler-Natta catalyst. Britannica. [Link]
-
Morita, K., et al. (2013). Cationic cyclopolymerization of divinyl ethers with norbornane‐, norbornene‐, or adamantane‐containing substituents. Journal of Polymer Science Part A: Polymer Chemistry, 51(11), 2445-2454. [Link]
-
Yi, C., et al. (2017). Control of cross-linking and reactions in one-step dispersion polymerization toward particles with combined anisotropies. Polymer Chemistry, 8(44), 6845-6857. [Link]
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
-
Babu, G. N., et al. (1994). Copolymerization of ethylene and vinylcyclohexane using soluble Ziegler-Natta catalysts. Polymer, 35(1), 195-198. [Link]
-
Unacademy. (2022). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]
-
Janpatompong, Y., et al. (2022). Synthesis and Ring-Opening Metathesis Polymerization of o-Dialkoxy Paracyclophanedienes. ResearchGate. [Link]
-
Chemistry For Everyone. (2024). What Is Ring-Opening Metathesis Polymerization (ROMP)?. YouTube. [Link]
-
Fetters, L. J. (1969). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(2), 149-162. [Link]
-
González-Henríquez, C. M., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4885. [Link]
-
Reddit. (2017). How to purify this monomer ?. r/chemistry. [Link]
-
Kakuchi, T., et al. (2003). Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. Journal of Polymer Science Part A: Polymer Chemistry, 41(2), 234-243. [Link]
-
Flory, P. J. (1947). Effects of Cross-Linking and Branching on the Molecular Constitution of Diene Polymers. Chemical Reviews, 39(1), 137-197. [Link]
-
Morita, K., et al. (2013). Cationic cyclopolymerization of divinyl ethers with norbornane-, norbornene-, or adamantane-containing substituents: Synthesis of cyclopoly(divinyl ether)s with bulky rigid side chains leading to high glass transition temperature. ResearchGate. [Link]
-
University of Fukui Repository. (2013). Cationic cyclopolymerization of divinyl ethers with norbornane-, norbornene-, or adamantane-containing substituents. University of Fukui. [Link]
-
Ghosh, B., & Jana, T. (2007). Formation of linear polymers with pendant vinyl groups via inclusion complex mediated polymerization of divinyl monomers. Journal of Polymer Science Part A: Polymer Chemistry, 45(15), 3296-3305. [Link]
-
Ouchi, M., et al. (2017). Construction of ring-based architectures via ring-expansion cationic polymerization and post-polymerization modification: design of cyclic initiators from divinyl ether and dicarboxylic acid. Polymer Chemistry, 8(30), 4411-4419. [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]
Sources
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- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. sci-hub.box [sci-hub.box]
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Technical Support Center: Divinylcyclohexane Stability & Handling
Welcome to the Technical Support Center for Divinylcyclohexane (DVC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing premature or unwanted polymerization of this highly reactive monomer. Our goal is to ensure the integrity of your experiments and the safety of your laboratory environment by explaining the causality behind best practices.
Section 1: Understanding Unwanted Polymerization of this compound
This compound is a valuable cross-linking agent, but its two vinyl groups make it highly susceptible to free-radical polymerization. This process, if not controlled, can render the monomer useless for its intended application and, in rare cases, lead to a hazardous exothermic reaction.
The Mechanism of Unwanted Polymerization:
Unwanted polymerization of DVC proceeds via a free-radical chain-growth mechanism, which consists of three main stages: initiation, propagation, and termination.
-
Initiation: The process begins when an initiator species, typically a free radical (a molecule with an unpaired electron), is formed. Common sources of initiators in a laboratory setting include:
-
Heat: Thermal energy can cause the spontaneous formation of radicals.
-
Light (UV): High-energy photons can break chemical bonds, creating radicals.
-
Impurities: Peroxides (formed from exposure to oxygen) or trace metals can act as catalysts or initiators.
-
-
Propagation: The newly formed radical attacks one of the vinyl groups of a DVC monomer. This creates a new, larger radical, which then attacks another DVC monomer, and so on, rapidly forming a long polymer chain.
-
Termination: The chain reaction stops when two radicals react with each other, or when they are neutralized by a polymerization inhibitor .
Our strategy for preventing unwanted polymerization focuses on eliminating initiators and introducing controlled terminators (inhibitors).
Section 2: Troubleshooting Guide - Preventing & Addressing Polymerization
This section addresses specific issues you may encounter during the storage and handling of this compound.
Q1: I opened a new bottle of this compound and it appears viscous or contains solid particles. What happened?
A1: This is a classic sign of premature polymerization. The increased viscosity is due to the formation of soluble polymer chains, and the solid particles are likely cross-linked, insoluble polymer networks.
-
Immediate Cause: The monomer has begun to polymerize in the bottle during transport or storage. This indicates that the inhibitor was depleted or became ineffective.
-
Root Causes & Prevention:
-
Improper Storage Temperature: this compound is sensitive to heat. As temperature increases, the rate of spontaneous radical formation rises dramatically, which can overwhelm the inhibitor. One supplier specifies that cis-1,2-Divinylcyclohexane should be stored in a refrigerator at 2-8°C[1].
-
Exposure to Light: UV light can initiate polymerization. Always store DVC in an opaque or amber bottle in a dark location.
-
Oxygen Depletion: Many common inhibitors, such as 4-tert-Butylcatechol (TBC), require the presence of a small amount of oxygen to function effectively as radical scavengers[2]. If the bottle was stored under a completely inert atmosphere for an extended period after being opened, the inhibitor's efficacy might be reduced.
-
-
Corrective Action: Unfortunately, once polymerized, the monomer cannot be easily reversed to its original state. The product should be considered compromised and disposed of according to your institution's hazardous waste guidelines. To prevent recurrence, strictly adhere to the recommended storage conditions.
Q2: My reaction is failing, and I suspect the this compound is the problem. How can I be sure it hasn't started to polymerize?
A2: Beyond visual inspection for viscosity changes, you can perform a simple quality check. A common method is to test for the presence of the inhibitor. If the inhibitor is absent or its concentration is significantly reduced, it's a strong indication that the monomer has been exposed to conditions that could also initiate polymerization. However, the most direct method is analytical.
-
Analytical Verification:
-
Gas Chromatography (GC): A GC analysis of your DVC sample compared to a reference standard can reveal the presence of dimers, oligomers, or other impurities, and confirm the purity of the monomer.
-
FT-IR Spectroscopy: While less quantitative, FT-IR can show a decrease in the intensity of the vinyl C=C stretch and the appearance of C-C single bond stretches characteristic of a polymer backbone if significant polymerization has occurred.
-
-
Preventative Workflow: Always source high-purity DVC from reputable suppliers and, if your application is highly sensitive, consider running a quick purity check upon receiving a new batch.
Q3: I need to remove the inhibitor from my this compound before my experiment. What is the safest and most effective way to do this?
A3: Removing the inhibitor is a critical step, as its presence would interfere with your intended polymerization reaction. However, once the inhibitor is removed, the monomer is extremely reactive. The purified DVC should be used immediately.
-
Recommended Method: Column Chromatography: The most common and effective method is to pass the DVC through a column packed with a material that adsorbs the inhibitor.
-
For Phenolic Inhibitors (e.g., TBC, MEHQ): A column packed with basic alumina is highly effective at removing these acidic compounds. Pre-packed, disposable columns are commercially available and offer a convenient solution[3].
-
-
Alternative Method: Alkali Wash (for phenolic inhibitors):
-
You can wash the monomer with a dilute aqueous sodium hydroxide (NaOH) solution in a separatory funnel. The phenolic inhibitor will deprotonate and move into the aqueous layer, which can then be removed.
-
Caution: This method requires subsequent washing with deionized water to remove residual NaOH, followed by drying with an anhydrous salt (e.g., MgSO₄ or CaCl₂), and potentially vacuum distillation for complete purification. It is a more involved process with more opportunities for contamination.
-
-
Post-Removal Handling: The purified, uninhibited DVC is highly susceptible to polymerization. It should be kept cold, protected from light, and blanketed with an inert gas like argon or nitrogen until it is used. Do not attempt to store uninhibited DVC.
Section 3: Frequently Asked Questions (FAQs)
What is the recommended storage temperature for this compound? It should be stored in a refrigerator at 2-8°C (36-46°F)[1].
What type of inhibitor is typically used for this compound? While not always specified for DVC, analogous compounds like divinylbenzene are commonly stabilized with 4-tert-Butylcatechol (TBC)[4][5]. Other phenolic inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are also widely used for reactive monomers.
How much inhibitor is typically added? Concentrations can vary, but for divinylbenzene, a related monomer, inhibitor levels can range from 0.03 to 5 grams per 1000 grams of monomer (30 - 5000 ppm), depending on the expected storage and transport conditions[6].
Do I need to store this compound under an inert atmosphere? Yes. While some phenolic inhibitors require trace oxygen to function, long-term storage should be under an inert gas like nitrogen or argon to prevent the formation of peroxides, which are potent polymerization initiators. A Safety Data Sheet for a similar compound recommends storing under an inert gas.
Can I use this compound that has passed its expiration date? It is not recommended. The inhibitor concentration depletes over time. Using expired monomer risks introducing partially polymerized material into your reaction, leading to inconsistent results and potential failure.
Section 4: Protocols & Data
Table 1: Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C[1] | Minimizes spontaneous thermal initiation of free radicals. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents formation of peroxide initiators from atmospheric oxygen. |
| Container | Opaque or Amber Glass Bottle | Protects from UV light, a known polymerization initiator. |
| Common Inhibitors | 4-tert-Butylcatechol (TBC), MEHQ | Effective radical scavengers for vinyl monomers[4][7]. |
| Inhibitor Removal | Basic Alumina Column[3] or Alkali Wash | Efficiently removes acidic phenolic inhibitors before use. |
| Handling Uninhibited DVC | Use immediately. Keep cold and under inert gas. | Highly reactive and will polymerize rapidly without an inhibitor. |
Experimental Protocol: Removal of TBC Inhibitor Using a Pre-Packed Column
This protocol describes the removal of 4-tert-Butylcatechol (TBC) from this compound for immediate use in an experiment.
Materials:
-
This compound (stabilized with TBC)
-
Pre-packed inhibitor removal column (basic alumina)
-
Round-bottom flask (sized for the required volume of DVC), oven-dried
-
Schlenk line or source of inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Ice bath
Procedure:
-
Preparation: Set up your reaction vessel where the purified DVC will be used. Ensure it is under an inert atmosphere. Place the collection flask (the oven-dried round-bottom flask) in an ice bath to keep the purified monomer cold.
-
Column Setup: Securely clamp the pre-packed inhibitor removal column in a vertical position over the collection flask.
-
Inert Atmosphere: If possible, flush the column and collection flask with a gentle stream of inert gas.
-
Loading the Monomer: Using a syringe, carefully draw up the required volume of TBC-stabilized this compound.
-
Purification: Slowly add the DVC dropwise to the top of the column. Do not overload the column. The monomer will pass through the alumina packing, which will adsorb the TBC inhibitor.
-
Collection: Collect the clear, inhibitor-free DVC in the chilled round-bottom flask.
-
Immediate Use: Once you have collected the desired amount, immediately transfer the purified DVC to your reaction vessel.
-
Disposal: Dispose of the used column according to your institution's chemical waste procedures, considering it is contaminated with a reactive monomer[3].
Section 5: Visualizing the Workflow
Diagram 1: Troubleshooting Unwanted Polymerization
This diagram outlines the logical steps to diagnose and prevent issues with this compound polymerization.
Caption: A flowchart for diagnosing and addressing potential DVC polymerization.
Diagram 2: Inhibitor Removal and Handling Workflow
This diagram shows the critical path for preparing uninhibited this compound for a reaction.
Caption: The required workflow for safely removing inhibitors from DVC.
References
-
Pharmaffiliates. cis-1,2-Divinylcyclohexane. [Link]
- Dow Chemical Company. (1970). US Patent 3527822A: Divinylbenzene polymerization inhibitors.
-
Wikipedia. 4-tert-Butylcatechol. [Link]
-
Vinati Organics. The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. [Link]
-
Fisher, H. G., Melhem, G. A., Levin, M. E., & Leung, J. C. (1998). 1,3-Butadiene Thermal Dimerization, Trimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. ioKinetic. [Link]
-
BASF. (2018). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]
-
Al-Rubeii, A. (2017). Inhibitor removers. ResearchGate. [Link]
-
Fisher, H. G., et al. (1998). 1,3-Butadiene Thermal Dimerization, Trimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. AIChE Symposium Series. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. iokinetic.com [iokinetic.com]
- 3. chembk.com [chembk.com]
- 4. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 5. 1,4-Divinylbenzene | 105-06-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cis-1,2-divinylcyclohexane CAS#: 1004-84-8 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Scale-Up of Divinylcyclohexane Reactions
Welcome to the technical support center for divinylcyclohexane (DVC) reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger, pilot- or kilo-scale production. Scaling up reactions involving highly reactive monomers like DVC introduces significant challenges in thermal management, process control, and safety. This document provides in-depth, field-proven insights in a practical question-and-answer format to help you navigate these complexities successfully.
Core Considerations for Scaling Up this compound Reactions
Successfully scaling a DVC reaction is not merely about using larger flasks and more reagents. It requires a fundamental understanding of how physical and chemical properties change with volume. The surface-area-to-volume ratio decreases upon scale-up, which critically impacts heat transfer. A reaction that is easily managed in a 1 L flask can become a dangerous thermal runaway event in a 50 L reactor if not properly planned.
Key pillars for a successful and safe scale-up include:
-
Comprehensive Thermal Hazard Assessment: Before any scale-up, the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR) must be determined, often using reaction calorimetry.[1] This data is non-negotiable for designing an adequate cooling system.
-
Robust Process Control: Manual control is insufficient for larger scales. Automated lab reactors and the implementation of Process Analytical Technology (PAT) are essential for precise control over key process parameters (CPPs) like temperature, dosing rates, and mixing.[2]
-
Strategic Solvent Selection: The choice of solvent impacts everything from reactant solubility and reaction kinetics to process safety and environmental footprint.[3]
-
Meticulous Safety Engineering: this compound and many associated reagents are flammable and hazardous.[4][5] All equipment must be properly grounded to prevent static discharge, and all operations should be conducted in a well-ventilated area with established emergency procedures.[6]
Troubleshooting Guide for DVC Reaction Scale-Up
This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.
Q: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the likely causes and how can I fix it?
A: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Here’s how to diagnose and address the issue:
1. Inefficient Mixing:
-
The "Why": At the 1L scale, a simple magnetic stir bar might provide adequate mixing. In a 20L reactor, this is completely insufficient, leading to poor reactant contact, concentration gradients, and localized temperature differences ("hot spots"). These hot spots can cause side reactions or reactant degradation.
-
The Solution:
-
Mechanical Agitation: Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor). The goal is to ensure full vortexing and movement of the entire reaction mass.
-
Baffles: Install baffles within the reactor to disrupt laminar flow and improve top-to-bottom mixing, preventing stratification.
-
2. Poor Temperature Control:
-
The "Why": As reactor volume increases, the surface area available for heat exchange does not increase proportionally. Your lab-scale cooling bath cannot handle the heat generated by a 20x larger reaction mass. If the temperature rises uncontrollably, side reactions, such as undesired oligomerization or elimination reactions, can become dominant.[7][8]
-
The Solution:
-
Jacketed Reactor: Use a reactor with a cooling jacket connected to a powerful recirculating chiller/heater (circulator). This provides a much larger and more controlled surface for heat transfer.
-
Controlled Dosing (Semi-Batch Operation): Instead of adding all reactants at once (batch mode), add the most reactive component (e.g., the initiator or catalyst) slowly over time. This allows the cooling system to keep up with the heat being generated, maintaining the optimal reaction temperature.
-
3. Catalyst Inefficiency:
-
The "Why": If using a heterogeneous catalyst, inefficient stirring may prevent it from being properly suspended, reducing the available active sites. For homogeneous catalysts, poor mixing can lead to localized high concentrations and potential deactivation.
-
The Solution: Combine effective overhead stirring with PAT tools. For instance, in-situ spectroscopy can monitor the concentration of your starting material in real-time, allowing you to see if the reaction is stalling due to catalyst issues.
Below is a logical workflow for troubleshooting this common issue.
Caption: Desired reaction pathway versus common side reactions in DVC synthesis.
Q: I am concerned about the risk of thermal runaway. What are the warning signs and essential preventative measures?
A: Thermal runaway is the most significant safety hazard in these reactions. [9]It occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to an accelerating, uncontrollable increase in temperature and pressure. [10] Warning Signs (in order of severity):
-
The reaction temperature begins to rise above the setpoint, and the cooling system cannot bring it back down.
-
The rate of temperature increase starts to accelerate.
-
Pressure inside the sealed reactor begins to climb rapidly.
-
Visible signs like vigorous, uncontrolled boiling or changes in viscosity.
Essential Preventative Measures:
-
Never Scale Up Blindly: Perform a thorough thermal hazard evaluation using techniques like Accelerating Rate Calorimetry (ARC) or reaction calorimetry. [10][11]This provides critical data on the heat of reaction and the temperature at which a thermal runaway could be triggered.
-
Ensure Adequate Cooling Capacity: Your reactor's cooling system must be rated to handle more than the maximum expected heat output of the reaction.
-
Use Semi-Batch or Continuous Flow: Avoid charging all reactants at once for highly exothermic reactions. A controlled feed of the limiting reagent is the safest approach.
-
Have an Emergency Quench Plan: Identify a chemical quencher that can rapidly terminate the reaction. Have it ready and know how to introduce it safely (e.g., via a dedicated port) in an emergency.
-
Install Safety Relief Systems: The reactor must be equipped with a rupture disc and/or a pressure relief valve vented to a safe location to prevent catastrophic vessel failure.
Frequently Asked Questions (FAQs)
Q1: What type of reactor is best for scaling up this compound reactions from 10L to 100L? A1: For this scale, a jacketed reactor made of glass-lined steel or stainless steel is standard. Key features should include:
-
Jacket: For precise temperature control via a thermal control unit (TCU).
-
Agitation: A powerful overhead motor with a glass-lined or stainless steel agitator (pitched-blade or retreat curve impeller) and baffles.
-
Ports: Multiple ports for adding reagents, inserting probes (temperature, pH), and for safety devices.
-
Condenser: A large condenser to handle solvent vapors, especially if the reaction is run at reflux.
Q2: How do I choose the right solvent for a scaled-up reaction? A2: Solvent selection is a multi-parameter optimization problem. [12]Beyond just dissolving the reactants, consider the following: [3][13]
| Parameter | Causality and Scale-Up Consideration |
|---|---|
| Boiling Point | Determines the maximum reaction temperature at atmospheric pressure. A higher boiling point provides a wider operating window and can help absorb thermal spikes. [3] |
| Heat Capacity | A higher heat capacity means the solvent can absorb more energy for a given temperature rise, providing a better thermal buffer against exotherms. |
| Polarity & Type | Must be compatible with your reactants and catalyst. Aprotic solvents are often preferred to avoid side reactions with organometallics or other sensitive reagents. [13] |
| Viscosity | Lower viscosity solvents improve mixing and heat transfer. High viscosity can impede thermal dissipation and require more powerful agitation. [3] |
| Safety | Consider the flash point, toxicity, and environmental impact. Always consult the Safety Data Sheet (SDS). [4][14] |
| Downstream Processing | The solvent must be easily removable from the product, typically by distillation. Avoid azeotropes with your product if possible. |
Q3: What are the most critical safety precautions when handling multi-liter quantities of DVC and its reaction mixtures? A3: Safety is paramount.
-
Grounding and Bonding: DVC and many organic solvents can generate static electricity during transfer. [5]Ensure all metal containers and the reactor itself are properly grounded and bonded to prevent a static spark, which could ignite flammable vapors. [4]2. Ventilation: All operations should be conducted in a walk-in fume hood or a ventilated enclosure designed for kilo-lab scale work.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: For sensitive reagents, ensure the reactor is purged with an inert gas like nitrogen or argon to exclude oxygen and moisture.
-
Emergency Preparedness: Ensure clear access to safety showers, eyewash stations, and appropriate fire extinguishers (e.g., CO2, dry chemical). Everyone in the lab must be trained on the emergency shutdown procedure. [15] Q4: How can Process Analytical Technology (PAT) justify its cost for scale-up? A4: PAT provides real-time process understanding, which is crucial for de-risking scale-up. [2]* Prevents Batch Failures: By monitoring reactant consumption in real-time with an in-situ FTIR or Raman probe, you can detect if a reaction has stalled or is proceeding too quickly and take corrective action before the entire batch is lost. * Ensures Consistency: PAT helps ensure that critical quality attributes (CQAs) of the final product are met for every batch by monitoring the critical process parameters (CPPs) that affect them. [2]* Improves Safety: Real-time monitoring of concentration can help prevent the dangerous accumulation of unreacted energetic reagents.
-
Optimizes Cycle Time: Knowing precisely when a reaction is complete avoids unnecessarily long reaction times, increasing throughput.
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of a DVC Derivative (Semi-Batch Method)
This protocol outlines a generic, safety-focused approach for scaling up a DVC reaction. Note: This is a template; all temperatures, concentrations, and addition times must be determined from prior lab-scale experiments and thermal hazard analysis.
Caption: Schematic of a typical semi-batch reactor setup for controlled scale-up.
Methodology:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Assemble all peripherals: overhead stirrer, temperature probe, condenser, and addition funnel/pump line.
-
Inert the vessel by purging with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Initial Charge:
-
Charge the reactor with this compound (DVC) and the chosen solvent via the bottom outlet valve or a large port.
-
Begin agitation to ensure the contents are well-mixed.
-
Start the cooling system and bring the reactor contents to the initial temperature (e.g., 0 °C).
-
-
Semi-Batch Addition:
-
Prepare a solution of the second reagent (e.g., catalyst or initiator) in a separate vessel.
-
Using a calibrated dosing pump, add the reagent solution to the reactor at a slow, controlled rate.
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than 1-2 °C above the setpoint. If the temperature begins to climb, stop the addition immediately until the cooling system brings it back under control.
-
-
Reaction and Monitoring:
-
Once the addition is complete, allow the reaction to stir at the set temperature.
-
Monitor the reaction's progress by taking small, quenched samples periodically for analysis (e.g., GC, HPLC, or TLC). If using PAT, monitor the relevant spectral peaks in real-time.
-
-
Work-up and Quenching:
-
Once the reaction is deemed complete, cool the mixture to a safe temperature (e.g., <10 °C).
-
Slowly add a quenching solution to neutralize any remaining reactive species. This step may be exothermic; monitor the temperature carefully.
-
-
Product Isolation:
Protocol 2: Purification by Kilo-Scale Flash Column Chromatography
This method is suitable for purifying 100g - 1kg quantities of crude product. [16]
-
Column and Sorbent Selection:
-
Choose a glass column with an appropriate diameter for your sample size (a typical rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Select silica gel with an appropriate particle size (e.g., 40-63 µm).
-
-
Solvent System Selection:
-
Determine the optimal eluent system using analytical Thin Layer Chromatography (TLC). The target Rf for your product should be around 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
In a separate container, prepare a slurry of the silica gel in the initial, nonpolar eluent.
-
Place the column in a vertical position. With the stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Use a gentle flow of compressed air or nitrogen on top of the column to pack the silica bed firmly and evenly. Never let the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the packed silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure to begin eluting the column at a steady flow rate.
-
Collect fractions in appropriately sized containers. Monitor the eluting fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a large-scale rotary evaporator, ensuring the bath temperature is well below any decomposition temperature of your product.
-
References
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
Elsevier. (2005). Method for Selection of Solvents for Promotion of Organic Reactions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexane. Retrieved from [Link]
-
AIST. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Retrieved from [Link]
-
Chemius. (n.d.). Cyclohexane Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Cyclohexane. Retrieved from [Link]
-
RSC Publishing. (2020). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Retrieved from [Link]
-
TA Instruments. (n.d.). Analytical Solutions for Polymer, Additive, & Product Characterization. Retrieved from [Link]
-
YouTube. (2014). Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Carl Roth. (2025). SAFETY DATA SHEET - Cyclohexane. Retrieved from [Link]
-
CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
YouTube. (2021). Solvent Selection. Retrieved from [Link]
-
OSTI.GOV. (2006). Detailed Chemical Kinetic Modeling of Cyclohexane Oxidation. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Modeling of Liquid Phase Oxidation of Cyclohexane. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
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MDPI. (n.d.). SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Retrieved from [Link]
-
RWTH Publications. (n.d.). A detailed kinetic model for aromatics formation from small hydrocarbon and gasoline surrogate fuel combustion. Retrieved from [Link]
-
ResearchGate. (2024). Asymmetric Synthesis of Full Substituted Cyclohexa‐1,3‐dienes via Organocatalyzed Cascade Michael‐Cyclization of α, α‐Dicyanoalkenes with Nitroolefins. Retrieved from [Link]
-
ResearchGate. (2025). Investigation on suppressed thermal runaway of Li-ion battery by hyper-branched polymer coated on cathode. Retrieved from [Link]
-
University of Galway Research. (2020). A detailed chemical kinetic modeling and experimental investigation of the low- and high-temperature chemistry of n-butylcyclohexane. Retrieved from [Link]
-
Scribd. (n.d.). Thermal Hazard Evaluation of Runaway Polymerizatio. Retrieved from [Link]
-
ResearchGate. (2020). Review of polymers in the prevention of thermal runaway in lithium-ion batteries. Retrieved from [Link]
-
OSTI.GOV. (2020). A detailed chemical kinetic modeling and experimental investigation of the low and high temperature chemistry of n-butylcyclohexane. Retrieved from [Link]
-
ChemRxiv. (2025). Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. Retrieved from [Link]
-
Elsevier. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
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MDPI. (n.d.). Research on the Thermal Runaway Behavior and Flammability Limits of Sodium-Ion and Lithium-Ion Batteries. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]
-
YouTube. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. Retrieved from [Link]
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troubleshooting issues of polymer blooming and migration with divinylcyclohexane
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Polymer Blooming and Migration
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the complexities and nuances of polymer chemistry. This guide is designed to provide you with in-depth, field-proven insights into the challenges of polymer blooming and migration, with a specific focus on formulations incorporating divinylcyclohexane (DVC). Our goal is to equip you with the knowledge and practical steps to diagnose, troubleshoot, and prevent these common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are polymer blooming and migration?
A: Polymer blooming is the visible manifestation of additive migration, where a substance within the polymer matrix moves to the surface, often forming a crystalline, hazy, or oily layer. Migration is the broader process of a substance moving from the polymer into a surrounding medium, such as a solvent or biological fluid.[1]
Q2: Why would this compound, a reactive monomer, be a concern for blooming or migration?
A: While this compound is intended to act as a crosslinker, incomplete polymerization can leave residual, unreacted monomer or low molecular weight oligomers within the polymer matrix.[2][3] These non-crosslinked molecules are not chemically bound to the polymer network and can therefore migrate.[4]
Q3: What are the common signs of this compound blooming?
A: Suspect blooming if you observe a hazy or crystalline deposit on the polymer surface, a greasy or oily feel, or changes in the material's surface properties such as hydrophobicity. These visual cues are often the first indication of an underlying formulation or processing issue.
Q4: What factors can influence the migration of this compound?
A: Several factors can contribute to the migration of residual this compound, including:
-
Concentration: Higher initial concentrations of DVC can lead to a greater amount of unreacted monomer.
-
Polymer Compatibility: The solubility of DVC in the polymer matrix plays a crucial role.[2] Poor compatibility can drive migration to the surface.
-
Curing Conditions: Inadequate curing time, temperature, or initiator concentration can result in incomplete polymerization.
-
Environmental Factors: Elevated temperatures and exposure to certain solvents can increase the rate of diffusion and migration.[5][6]
Q5: What are the potential consequences of this compound migration in our applications?
A: In research and drug development, unintended migration of substances like DVC can have significant consequences, including:
-
Altered Surface Properties: Blooming can change the intended surface chemistry, affecting cell adhesion, protein binding, or other surface-dependent assays.
-
Cytotoxicity: Leached monomers from materials like dental resins have been shown to have cytotoxic effects.[1]
-
Contamination: In drug delivery systems or medical devices, leached components can contaminate the therapeutic agent or interact with biological systems.[7][8]
-
Inaccurate Experimental Results: The presence of leached DVC can interfere with analytical measurements or biological assays, leading to unreliable data.
In-Depth Troubleshooting Guides
Issue 1: Visible Blooming on the Polymer Surface
Symptoms: A white, crystalline powder, a hazy film, or an oily residue appears on the surface of your polymer after curing or during storage.
Causality Analysis: This is a classic sign of additive blooming, likely due to unreacted this compound or its oligomers reaching a supersaturation point within the polymer and precipitating on the surface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible blooming.
Step-by-Step Guidance:
-
Confirm the Bloomed Substance:
-
ATR-FTIR: Perform Attenuated Total Reflectance Fourier-transform infrared spectroscopy directly on the polymer surface. Look for characteristic peaks of this compound that are more pronounced on the surface compared to the bulk material.
-
SEM: Scanning Electron Microscopy can reveal the morphology of the bloomed substance, which is often crystalline.
-
-
Review and Optimize Polymerization:
-
Curing Time and Temperature: Ensure that the curing time and temperature are sufficient for complete polymerization. Refer to the technical data sheet for your specific initiator and monomer system.
-
Initiator Concentration: An insufficient amount of initiator can lead to incomplete conversion of the monomer.
-
Mixing: Ensure thorough mixing of all components before polymerization to avoid localized high concentrations of this compound.
-
-
Formulation Adjustments:
-
Reduce this compound Concentration: If possible, experiment with lower concentrations of DVC to see if the blooming is eliminated.
-
Improve Compatibility: Consider the addition of a compatibilizer or modifying the polymer backbone to improve the solubility of this compound.
-
-
Post-Curing Treatments:
-
Solvent Washing: Gently wash the surface of the polymer with a solvent that dissolves this compound but does not significantly swell or damage the polymer matrix (e.g., isopropanol, hexane).
-
Thermal Annealing: Heating the polymer to a temperature below its degradation point but above its glass transition temperature can sometimes help to diffuse the bloomed substance back into the bulk material.
-
Issue 2: Suspected Migration into Surrounding Media
Symptoms: You observe unexpected results in your experiments, such as cell death in a culture, altered drug release profiles, or interference in analytical measurements.
Causality Analysis: Unreacted this compound or other low molecular weight species may be leaching from the polymer and interacting with your experimental system.
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating migration.
Step-by-Step Guidance:
-
Perform a Migration Study:
-
Immerse the polymer in a simulant fluid that is relevant to your application (e.g., cell culture medium, phosphate-buffered saline, ethanol/water mixtures).[7]
-
Incubate under conditions that mimic your experimental setup (e.g., temperature, duration).
-
-
Extraction and Analysis of the Simulant:
-
Follow a validated extraction protocol to isolate potential migrants from the simulant fluid. A common technique is liquid-liquid extraction with a solvent like hexane or dichloromethane.
-
Analyze the extract using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10]
-
-
Quantify Migrated this compound:
-
Develop a calibration curve using this compound standards to quantify the amount of migrated monomer.
-
-
Mitigation Strategies:
-
Optimize Polymerization: As with blooming, ensure complete polymerization to minimize the amount of leachable monomer.
-
Pre-leaching/Extraction: Before use in a critical application, consider pre-leaching the polymer in a suitable solvent to remove residual monomer.
-
Barrier Coatings: In some applications, a biocompatible and inert barrier coating can be applied to the polymer surface to prevent migration.
-
Experimental Protocols
Protocol 1: Surface Analysis of Bloomed Polymer using ATR-FTIR
-
Sample Preparation: No special preparation is needed for the bloomed polymer sample. A non-bloomed sample should be used as a control.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Press the bloomed surface of the polymer firmly against the ATR crystal.
-
Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Repeat the measurement on a non-bloomed area of the same sample or a control sample.
-
-
Data Analysis: Compare the spectra of the bloomed and non-bloomed surfaces. Look for the appearance or significant intensification of peaks corresponding to the vinyl groups (around 1640 cm⁻¹) and C-H bonds of the cyclohexane ring of this compound in the spectrum from the bloomed surface.
Protocol 2: Quantification of Migrated this compound by GC-MS
-
Migration Experiment:
-
Place a known surface area of the polymer sample in a sealed vial with a defined volume of the relevant simulant fluid (e.g., 10 mL of 95% ethanol for a non-polar migrant).
-
Incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[7]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Transfer the simulant fluid to a separatory funnel.
-
Add 5 mL of n-hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper hexane layer.
-
Repeat the extraction two more times with fresh hexane.
-
Combine the hexane extracts and concentrate to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column such as a DB-5ms is suitable.
-
Injection: 1 µL of the concentrated extract.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Scan in full scan mode to identify this compound based on its retention time and mass spectrum. Use selected ion monitoring (SIM) for quantification for higher sensitivity.
-
-
Quantification:
-
Prepare a series of this compound standards in hexane.
-
Analyze the standards using the same GC-MS method to create a calibration curve.
-
Calculate the concentration of this compound in the sample extract based on the calibration curve.
-
Data Presentation
Table 1: Factors Influencing this compound Migration and Recommended Actions
| Influencing Factor | Potential Cause | Recommended Troubleshooting Action |
| Formulation | High concentration of this compound. | Reduce the concentration of DVC to the minimum required for desired crosslinking. |
| Poor compatibility with the polymer matrix. | Introduce a compatibilizing co-monomer or modify the polymer backbone. | |
| Processing | Incomplete polymerization (low conversion). | Optimize curing time, temperature, and initiator concentration. |
| Poor mixing of components. | Ensure homogeneous mixing before initiating polymerization. | |
| Environment | Elevated storage or use temperature. | Store and use the polymer at lower temperatures if possible. |
| Exposure to aggressive solvents. | Select solvents with low solubility for this compound for cleaning or processing. |
Conclusion
Troubleshooting blooming and migration issues related to this compound requires a systematic approach that combines careful observation, analytical characterization, and optimization of both the polymer formulation and processing conditions. By understanding the underlying causes and implementing the strategies outlined in this guide, researchers and professionals can mitigate these challenges and ensure the reliability and performance of their polymer-based systems.
References
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Schweighuber, A., Himmelsbach, M., Buchberger, W., & Klamp, C. W. (2019). Analysis of polycyclic aromatic hydrocarbons migrating from polystyrene/divinylbenzene-based food contact materials. Monatshefte für Chemie - Chemical Monthly, 150(4), 793–800. [Link]
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Michelsen, V. B., Lersch, M., & Wagner, M. (2021). Identification of chemicals leaching from dental resin-based materials after in vitro chemical and salivary degradation. Dental Materials, 38(1), 19-32. [Link]
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Alonso, D. E., Binkley, J., & Patrick, J. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO Corporation. [Link]
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Ochs, J., Pagnacco, C. A., & Barroso-Bujans, F. (2022). Macrocyclic polymers: Synthesis, purification, properties and applications. Progress in Polymer Science, 134, 101606. [Link]
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Khamis, E. A., Al-Shamrani, S. M., & Al-Shehri, A. H. (2016). Release and toxicity of dental resin composite. Journal of Oral and Maxillofacial Pathology, 20(2), 279. [Link]
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Pop, C. R., Socol, M., & Socol, I. (2023). Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity). Polymers, 15(3), 627. [Link]
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Vollmer, I., & Jenke, D. (2021). Recycling of Post-Consumer Polystyrene Packaging Waste into New Food Packaging Applications—Part 1: Direct Food Contact. Polymers, 13(16), 2649. [Link]
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Arvanitoyannis, I. S., & Bosnea, L. (2004). Migration of Substances from Food Packaging Materials to Foods. Critical Reviews in Food Science and Nutrition, 44(2), 63–76. [Link]
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SIELC Technologies. (n.d.). Separation of Cyclohexane, ethylidene- on Newcrom R1 HPLC column. [Link]
-
Till, D. E., Ehntholt, D. J., Reid, R. C., & Sidman, K. R. (1982). Migration of styrene from polystyrene foam food-contact articles. Food and Chemical Toxicology, 20(2), 167–173. [Link]
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ResearchGate. (2012). Determination of residual monomers in polymer water treatment chemicals using high performance liquid chromatography. [Link]
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Chemistry For Everyone. (2025, July 25). How Is GC-MS Used In Polymer Analysis? [Video]. YouTube. [Link]
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Liu, K. J., & Long, J. S. (1977). Diffusion of residual monomer in polymer resins. Journal of the Air Pollution Control Association, 27(10), 994–996. [Link]
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Genualdi, S., Nyman, J., & Begley, T. (2014). Updated evaluation of the migration of styrene monomer and oligomers from polystyrene food contact materials to foods and food simulants. Food Additives & Contaminants: Part A, 31(4), 723–733. [Link]
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SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column. [Link]
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Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. [Link]
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Bisphenol A Information & Resources. (n.d.). Migration of Substances from Food Packaging Materials to Foods. [Link]
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Chen, J. H., Liu, C. C., & Liu, P. L. (2001). Leached components from dental composites in oral simulating fluids and the resultant composite strengths. Journal of Oral Rehabilitation, 28(11), 1032–1038. [Link]
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Shodex. (n.d.). GPC/MS Analysis of Polymer Additives. [Link]
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Sandler, S. R., & Karo, W. (1992). Polymer Synthesis. ResearchGate. [Link]
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Methacrylate Producers Association. (n.d.). Levels of Residual Monomer(s) in Acrylic Polymers. [Link]
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Hermabessiere, L., Dehaut, A., Paul-Pont, I., & Duflos, G. (2020). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archives of Environmental Contamination and Toxicology, 79(4), 481–498. [Link]
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Lipej, B., Slugovc, C., & Gescheidt, G. (2022). Water as a monomer: synthesis of an aliphatic polyethersulfone from divinyl sulfone and water. Chemical Science, 13(28), 8279–8285. [Link]
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Davy, K. W., & Braden, M. (1991). Residual monomer in acrylic polymers. Biomaterials, 12(6), 540–544. [Link]
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Araujo, P. H. H., Sayer, C., Poco, J. G. R., & Giudici, R. (2002). Techniques for reducing residual monomer content in polymers: A review. Polymer Engineering & Science, 42(7), 1442–1468. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
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University of Southampton. (n.d.). The Synthesis and Application of Novel Resins and Solid Supported Reagents. [Link]
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Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914–919. [Link]
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Validation & Comparative
The Aliphatic Contender vs. The Aromatic Champion: A Comparative Guide to Divinylcyclohexane and Divinylbenzene as Crosslinking Agents
In the intricate world of polymer network design, the choice of a crosslinking agent is a critical determinant of the final material's performance. It is a decision that dictates properties ranging from mechanical robustness and thermal stability to swelling behavior and ultimate application. For researchers and professionals in polymer synthesis and drug development, two noteworthy crosslinking agents often come into consideration: the aliphatic divinylcyclohexane (DVCH) and the aromatic divinylbenzene (DVB). This guide provides an in-depth, objective comparison of these two molecules, delving into their fundamental structural differences and the consequent impact on polymer network properties, supported by available scientific insights.
While direct, head-to-head experimental comparisons in a single polymer system are not extensively documented in current literature, a robust comparative analysis can be constructed from the well-established principles of polymer chemistry and the existing data on each crosslinker. This guide will synthesize this information to provide a clear understanding of their respective strengths and weaknesses, empowering you to make an informed decision for your specific application.
At a Glance: Key Performance Differences
| Property | This compound (DVCH) | Divinylbenzene (DVB) | Rationale |
| Flexibility | High | Low | The flexible aliphatic cyclohexane ring in DVCH allows for greater chain mobility compared to the rigid aromatic ring of DVB. |
| Thermal Stability | Moderate | High | The aromatic structure of DVB imparts exceptional thermal stability due to the high energy required to break the stable benzene rings within the polymer network.[1][2] |
| Mechanical Strength | Lower Modulus, Higher Toughness | High Modulus, Higher Brittleness | The rigidity of the DVB crosslinks leads to stiffer, more brittle polymers, while the flexibility of DVCH can contribute to increased toughness.[1] |
| Swelling Behavior | Higher Swelling Capacity | Lower Swelling Capacity | The more flexible network formed by DVCH can accommodate more solvent, leading to a higher degree of swelling.[3][4] |
| Reactivity | Prone to Cyclopolymerization | Efficient Crosslinking | Under certain conditions, DVCH can undergo cyclopolymerization to form soluble, linear polymers with cyclic units, which competes with the formation of a crosslinked network.[5] DVB is a standard and efficient crosslinker in styrenic systems.[1] |
| Applications | Flexible coatings, tougher composites, specialty hydrogels | Ion-exchange resins, chromatography media, rigid polymer foams | The distinct properties imparted by each crosslinker dictate their primary areas of application.[6][7] |
The Tale of Two Structures: A Fundamental Divide
The core of the performance disparity between DVCH and DVB lies in their molecular architecture. DVB is an aromatic compound with two vinyl groups attached to a benzene ring, while DVCH is its aliphatic counterpart, featuring two vinyl groups on a cyclohexane ring.
Caption: Chemical structures of Divinylbenzene (DVB) and this compound (DVCH).
This fundamental difference—aromatic versus aliphatic—is the primary driver for the distinct properties they impart to a polymer network. The planar and rigid nature of the benzene ring in DVB leads to a more constrained and tightly packed polymer network. In contrast, the cyclohexane ring in DVCH is non-planar and conformationally flexible, resulting in a more dynamic and less restricted network structure.
Mechanistic Insights: Crosslinking vs. Cyclopolymerization
The polymerization behavior of these two difunctional monomers also presents a key point of comparison. Both can participate in chain-growth polymerization to form a three-dimensional network. However, the spatial arrangement of the vinyl groups in DVCH makes it susceptible to an alternative reaction pathway known as cyclopolymerization.
Caption: Competing polymerization pathways for divinyl monomers.
In cyclopolymerization, both vinyl groups of a single monomer molecule react to form a cyclic unit within the main polymer chain, leading to a soluble, linear polymer instead of an insoluble, crosslinked network.[5] This tendency is more pronounced with DVCH due to the flexibility of the cyclohexane ring, which can more readily adopt a conformation that facilitates intramolecular cyclization. For DVB, while some intramolecular reactions can occur, the rigidity of the aromatic ring generally favors intermolecular crosslinking, leading to efficient network formation.
Performance Deep Dive: A Property-by-Property Comparison
Thermal Stability
The incorporation of aromatic structures into a polymer backbone is a well-established strategy for enhancing thermal stability.[8] The rigid benzene rings in DVB-crosslinked polymers restrict the thermal motion of polymer chains, and the high bond energy of the aromatic C-C bonds requires more energy for thermal degradation.[1] Consequently, polymers crosslinked with DVB typically exhibit higher decomposition temperatures and greater char yields at elevated temperatures.[2]
Conversely, the aliphatic nature of DVCH results in a polymer network with lower thermal stability. The C-C bonds in the cyclohexane ring are less stable than those in an aromatic ring, making the polymer more susceptible to thermal degradation at lower temperatures.
Mechanical Properties
The rigidity of the crosslinking agent directly translates to the mechanical properties of the resulting polymer. DVB, with its rigid aromatic structure, creates a stiff and highly crosslinked network, leading to polymers with a high Young's modulus and good tensile strength.[1] However, this rigidity often comes at the cost of brittleness.
DVCH, on the other hand, introduces flexible aliphatic crosslinks. This flexibility can result in polymers with a lower modulus but potentially greater toughness and impact resistance. The ability of the cyclohexane ring to undergo conformational changes allows for better dissipation of energy under stress.
Swelling Behavior
The degree of swelling in a solvent is inversely related to the crosslink density and the rigidity of the polymer network. The tight, rigid network formed by DVB restricts the ingress of solvent molecules, resulting in a lower degree of swelling.[3][7] This property is advantageous in applications where dimensional stability in the presence of solvents is crucial, such as in chromatography media and ion-exchange resins.
In contrast, the more flexible and less compact network formed by DVCH can accommodate a larger volume of solvent, leading to a higher swelling ratio.[3][4] This characteristic can be beneficial in applications like the development of highly absorbent hydrogels for drug delivery or agricultural applications.
Experimental Protocols: A Framework for Comparative Analysis
To conduct a direct comparative study of DVCH and DVB, a well-defined experimental workflow is essential. Below is a representative protocol for the synthesis and characterization of crosslinked polystyrene microspheres.
Synthesis of Crosslinked Polystyrene Microspheres
-
Monomer Preparation: Prepare two separate monomer mixtures.
-
Mixture A (DVB): Styrene (e.g., 95 parts by weight) and Divinylbenzene (e.g., 5 parts by weight).
-
Mixture B (DVCH): Styrene (e.g., 95 parts by weight) and this compound (e.g., 5 parts by weight).
-
-
Initiator Addition: Dissolve a free-radical initiator, such as benzoyl peroxide or AIBN (e.g., 1% by weight of total monomers), in each monomer mixture.
-
Suspension Polymerization:
-
Prepare an aqueous phase containing a suspending agent (e.g., polyvinyl alcohol or gelatin) in deionized water.
-
Add each monomer mixture to a separate reactor containing the aqueous phase under constant agitation to form a stable suspension of monomer droplets.
-
Heat the reactors to the desired polymerization temperature (e.g., 70-90 °C) and maintain for a specified period (e.g., 8-12 hours) to achieve high conversion.
-
-
Purification: After polymerization, filter the resulting polymer microspheres, wash extensively with water and a suitable organic solvent (e.g., methanol) to remove unreacted monomers and other impurities, and dry under vacuum.
Caption: A streamlined workflow for the comparative evaluation of DVCH and DVB.
Characterization of Polymer Properties
-
Thermal Stability: Perform Thermogravimetric Analysis (TGA) to determine the onset of decomposition and char yield. Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
-
Mechanical Properties: For bulk polymer samples, conduct tensile testing to determine Young's modulus, tensile strength, and elongation at break.
-
Swelling Behavior: Immerse a known weight of the dry polymer in a suitable solvent (e.g., toluene for polystyrene) and measure the weight gain at equilibrium to calculate the swelling ratio.
-
Morphology: Use Scanning Electron Microscopy (SEM) to examine the size, shape, and surface morphology of the polymer microspheres.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and divinylbenzene as a crosslinking agent is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the desired properties of the final polymer.
Choose Divinylbenzene (DVB) when:
-
High thermal stability is a primary requirement.
-
A rigid, high-modulus material is needed.
-
Low swelling in organic solvents is critical.
-
The application is in areas such as ion-exchange resins, chromatography packing materials, or rigid foams.[6][7]
Choose this compound (DVCH) when:
-
Increased flexibility and toughness are desired.
-
A higher degree of swelling is acceptable or beneficial.
-
The application involves flexible coatings, impact-modified composites, or specialty hydrogels.
-
The potential for cyclopolymerization can be controlled or leveraged to create unique polymer architectures.[5]
By understanding the fundamental chemical and structural differences between these two crosslinking agents, researchers and drug development professionals can more effectively tailor the properties of their polymer networks to meet the demanding requirements of their specific applications.
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Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. (2020). Polymers (Basel). [Link]
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CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. (1969). DTIC. [Link]
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Effects of Polymeric Crosslinker on Network Structure, Morphology, and Properties of Liquid Isoprene Rubber. (2022). MDPI. [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). MDPI. [Link]
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Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. (2018). Polymers (Basel). [Link]
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Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. (2019). Macromolecules. [Link]
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Topological Polymers:Cyclopolymers Of Divinyl Monomers And Hyperbranched Coupling Structures. (2018). Globe Thesis. [Link]
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Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers. (2013). Polymer Chemistry. [Link]
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Influence of Network Structure on Glass Transition Temperature of Elastomers. (2016). Polymers (Basel). [Link]
- A Comparative Guide to Crosslinking Agents: Tetraallylsilane vs.
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Irreversible Swelling Behavior and Reversible Hysteresis in Chemically Crosslinked Poly(vinyl alcohol) Gels. (2018). Polymers (Basel). [Link]
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Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. (1962). Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry. [Link]
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Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. (2021). MDPI. [Link]
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The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. (2004). e-Publications@Marquette. [Link]
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An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. (2018). NSF Public Access Repository. [Link]
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Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. (2004). DTIC. [Link]
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Synthesis and characterization of divinyl monomers for styrene-based reaction injection molding. (2003). Semantic Scholar. [Link]
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The thermal stability of cross-linked polymers: methyl methacrylate with divinylbenzene and styrene with dimethacrylates. (2004). University of Strathclyde. [Link]
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Cationic cyclopolymerization of new divinyl ethers: The effect of ether and ester neighboring functional groups on their cyclopolymerization tendency. (2003). Semantic Scholar. [Link]
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Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis.. (2015). Semantic Scholar. [Link]
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- Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. (2025).
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-
Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures. (2022). MethodsX. [Link]
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Comparison of poly(styrene-divinylbenzene)-based monolithic and bead-based methodologies used in NANOFLOW LCMS for proteomic studies. (2013). Analytical Methods. [Link]
- Effects of percent weight of divinylbenzene as crosslinking agent on the properties of eugenol–divinylbenzene copolymers. (2020).
- Synthesis and Characterization of Poly(styrene-co-divinylbenzene) Microspheres with Polystyrene Brushes Containing Trimercaptotriazine Obtained from Surface Initiation with Bromoacetyl and Chloromethyl Groups. (2025).
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Divinylbenzene – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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-
Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. (2025). MDPI. [Link]
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Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. (2019). CORE. [Link]
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A Comparative Guide to the Polymerization of Divinylcyclohexane Isomers for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinylcyclohexane (DVCH) stands as a pivotal monomer and cross-linking agent in polymer science, offering a non-aromatic alternative to divinylbenzene for creating robust, three-dimensional polymer networks. The cyclohexane ring imparts unique thermal and mechanical properties to the resulting materials, making them suitable for a range of applications, from specialized resins and chromatographic media to advanced matrices for drug delivery systems. DVCH is commercially available as a mixture of three primary isomers: 1,2-, 1,3-, and 1,4-divinylcyclohexane. The spatial arrangement of the two vinyl groups on the aliphatic ring is not a trivial distinction; it profoundly dictates the monomer's reactivity, its propensity to form either soluble or insoluble polymers, and ultimately, the architecture and properties of the final material. A nuanced understanding of the distinct polymerization behaviors of each isomer is therefore paramount for researchers aiming to precisely engineer polymer networks with tailored characteristics. This guide provides a comparative analysis of the 1,2-, 1,3-, and 1,4-divinylcyclohexane isomers in various polymerization reactions, supported by mechanistic insights and experimental data to inform rational monomer selection and reaction design.
The Decisive Role of Isomerism in Divinyl Polymerization
The polymerization of divinyl monomers is a complex process governed by a competition between two primary pathways: intermolecular cross-linking and intramolecular cyclization. The chosen pathway is heavily influenced by the monomer's isomeric structure, the polymerization mechanism, and the reaction conditions.
-
Intermolecular Cross-linking: In this process, the two vinyl groups of a single monomer unit are incorporated into two different growing polymer chains. This leads to the formation of covalent bonds between chains, resulting in an infinite network or a gel. This is a desirable outcome for applications requiring high mechanical strength and solvent resistance.
-
Intramolecular Cyclization (Cyclopolymerization): Here, both vinyl groups of a single monomer react with the same growing chain, forming a cyclic unit as part of the polymer backbone. This process yields soluble, non-cross-linked polymers, often with unique thermal and physical properties.
The relative position of the vinyl groups in the DVCH isomers directly impacts the favorability of these competing reactions. For instance, the proximity of the vinyl groups in the 1,2-isomer makes it a prime candidate for cyclopolymerization, whereas the more distant vinyl groups in the 1,4-isomer are more likely to engage in intermolecular cross-linking.
Comparative Polymerization Behavior of this compound Isomers
The reactivity of the this compound isomers is highly dependent on the chosen polymerization method. While direct comparative studies on DVCH isomers are not abundant in the literature, valuable insights can be drawn from the behavior of the analogous divinylbenzene (DVB) isomers and the fundamental principles of polymer chemistry.
Anionic Polymerization
Anionic polymerization, known for its ability to produce well-defined polymers with controlled molecular weights and narrow polydispersity, offers a fascinating landscape for differentiating the DVCH isomers.[1][2][3] The reactivity in anionic polymerization is governed by the stability of the propagating carbanion.
-
1,4-Divinylcyclohexane: This isomer is expected to be the most reactive in anionic polymerization. The para-substitution allows for effective stabilization of the negative charge. Studies on the analogous 1,4-divinylbenzene have shown it to be more reactive than the 1,3-isomer in copolymerization with styrene.[1] This higher reactivity, combined with the separation of the vinyl groups, makes the 1,4-isomer a potent cross-linking agent in anionic systems. Under controlled "living" conditions, it's possible to polymerize one vinyl group, leaving the other pendant and available for subsequent reactions, leading to the formation of well-defined branched or star-shaped polymers.[1][4]
-
1,3-Divinylcyclohexane: The meta-position of the vinyl groups in this isomer leads to a lower reactivity compared to the 1,4-isomer.[1] While still an effective cross-linker, the polymerization is generally slower.
-
1,2-Divinylcyclohexane: The ortho-isomer presents significant steric hindrance, which can impede the approach of the bulky anionic initiator and the growing polymer chain. This steric hindrance, coupled with the proximity of the vinyl groups, makes it more prone to cyclopolymerization rather than extensive cross-linking.
The general mechanism for anionic polymerization involves initiation by a strong nucleophile, followed by propagation where the carbanionic chain end attacks further monomer units.
Simplified workflow of anionic polymerization leading to cross-linking.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used technique that is less sensitive to impurities compared to ionic methods.[5][6] It is applicable to all three DVCH isomers and typically leads to highly cross-linked materials. The key steps are initiation, propagation, and termination.[7]
-
Reactivity: In free-radical polymerization, the differences in reactivity between the isomers are generally less pronounced than in ionic polymerizations. However, steric factors can still play a role, potentially leading to slightly slower polymerization rates for the 1,2-isomer.
-
Cross-linking and Gelation: The primary differentiator for the isomers in free-radical polymerization is the efficiency and nature of the cross-linking.
-
1,4- and 1,3-Isomers: These isomers are highly effective cross-linkers, readily forming insoluble gels even at low monomer conversions. The resulting networks are often heterogeneous.
-
1,2-Isomer: Due to the close proximity of its vinyl groups, the 1,2-isomer has a higher tendency to undergo cyclopolymerization, which competes with cross-linking. This can delay the onset of gelation and result in a polymer network with a higher proportion of cyclic structures and potentially lower cross-link density compared to polymers from the other isomers under identical conditions.
-
The process involves the generation of free radicals, which then attack the vinyl groups of the monomer to initiate a chain reaction.
Key stages in free-radical polymerization of divinyl monomers.
Cationic Polymerization
Cationic polymerization is initiated by electrophilic species, such as strong acids or Lewis acids, and proceeds via a carbocationic propagating species. This method is generally suitable for monomers with electron-donating groups that can stabilize the positive charge.
-
Reactivity: The vinyl groups on the cyclohexane ring are not strongly electron-donating, making DVCH less reactive in cationic polymerization compared to monomers like isobutylene or vinyl ethers. However, polymerization can be achieved under appropriate conditions. The relative reactivity of the isomers would depend on the stability of the resulting secondary carbocation and steric accessibility. It is plausible that the 1,4- and 1,3-isomers would exhibit similar reactivity, while the 1,2-isomer might be slightly less reactive due to steric hindrance.
-
Cross-linking: Similar to free-radical polymerization, cationic polymerization of DVCH isomers will lead to cross-linked networks. The extent of cross-linking is expected to be high for all isomers, with the potential for cyclopolymerization competing in the case of the 1,2-isomer.
Comparative Summary of Polymer Properties
The choice of this compound isomer has a direct and predictable impact on the properties of the resulting polymer. The following table summarizes these differences.
| Property | Poly(1,2-divinylcyclohexane) | Poly(1,3-divinylcyclohexane) | Poly(1,4-divinylcyclohexane) |
| Primary Structure | High tendency for intramolecular cyclization, leading to a significant number of cyclic units in the polymer backbone. | A mix of linear propagation with pendant vinyl groups and cross-linking. | Primarily linear propagation with pendant vinyl groups at low conversion, leading to efficient cross-linking at higher conversions. |
| Solubility | Can form soluble polymers at low conversions and under conditions favoring cyclopolymerization. | Tends to form insoluble gels readily. | Readily forms insoluble, highly cross-linked gels. |
| Cross-link Density | Potentially lower due to competing cyclopolymerization. | High. | Very high, leading to rigid networks. |
| Thermal Stability | The thermal properties will be influenced by the degree of cyclization versus cross-linking. | Expected to have good thermal stability due to the formation of a robust network. | Generally exhibits the highest thermal stability due to the formation of a dense and regular cross-linked network. |
| Glass Transition (Tg) | The Tg will be highly dependent on the polymer structure (cyclic vs. cross-linked). | High Tg is expected due to the rigid cross-linked structure. | Typically exhibits the highest Tg among the isomers due to the high cross-link density restricting chain mobility. |
Experimental Protocol: Free-Radical Suspension Polymerization of 1,4-Divinylcyclohexane
This protocol describes a representative method for producing cross-linked poly(1,4-divinylcyclohexane) beads via suspension polymerization. This method is self-validating as the formation of solid, insoluble beads confirms the successful polymerization and cross-linking of the divinyl monomer.
I. Materials and Reagents
-
1,4-Divinylcyclohexane (monomer, inhibitor removed by passing through a column of activated alumina)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent/stabilizer)
-
Toluene (porogen/solvent)
-
Deionized water
-
Methanol (for washing)
II. Experimental Workflow
Workflow for suspension polymerization of 1,4-divinylcyclohexane.
III. Step-by-Step Procedure
-
Aqueous Phase Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of poly(vinyl alcohol) in 200 mL of deionized water. Heat gently to aid dissolution and then cool to room temperature.
-
Organic Phase Preparation: In a separate beaker, dissolve 0.5 g of benzoyl peroxide in a mixture of 50 mL of purified 1,4-divinylcyclohexane and 50 mL of toluene. Causality: Toluene acts as a porogen, creating a porous structure within the final polymer beads, which is crucial for applications like chromatography.
-
Suspension Formation: Begin stirring the aqueous phase vigorously (300-400 rpm). Slowly add the organic phase to the flask. A stable suspension of monomer droplets in water should form. Causality: The poly(vinyl alcohol) acts as a stabilizer, preventing the oil-like monomer droplets from coalescing.
-
Polymerization Reaction: Purge the system with nitrogen for 15-20 minutes. Heat the flask in a water bath to 75°C to initiate the polymerization. Maintain the temperature and stirring for 8 hours. Causality: Heating causes the thermal decomposition of benzoyl peroxide into free radicals, which initiates the polymerization. The nitrogen atmosphere prevents oxygen from inhibiting the radical reaction.
-
Product Isolation and Purification: Cool the reactor to room temperature. The product will be in the form of solid beads. Filter the contents of the flask using a Buchner funnel.
-
Wash the collected beads thoroughly with 500 mL of hot deionized water to remove the poly(vinyl alcohol).
-
Subsequently, wash the beads with 200 mL of methanol to remove any unreacted monomer and toluene.
-
Drying: Dry the polymer beads in a vacuum oven at 60°C overnight or until a constant weight is achieved.
-
Characterization: The resulting cross-linked poly(1,4-divinylcyclohexane) beads can be characterized by Fourier-transform infrared spectroscopy (FT-IR) to confirm the disappearance of the vinyl C=C stretch, differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg), and scanning electron microscopy (SEM) to observe the bead morphology and porosity.
Conclusion and Future Directions
The isomeric structure of this compound is a critical parameter that dictates its polymerization behavior and the properties of the resulting polymer networks. The 1,4-isomer is a highly efficient cross-linking agent, particularly in anionic and free-radical systems, leading to rigid, thermally stable materials. The 1,3-isomer behaves similarly but with slightly attenuated reactivity. In contrast, the 1,2-isomer shows a significant propensity for cyclopolymerization, which competes with cross-linking and can be exploited to produce soluble polymers or networks with unique cyclic architectures.
For professionals in materials science and drug development, a deliberate choice of isomer allows for the rational design of materials with specific properties. For instance, the high cross-link density achievable with the 1,4-isomer is ideal for creating robust stationary phases for chromatography or rigid, slow-degrading scaffolds. The cyclopolymerization tendency of the 1,2-isomer could be harnessed to create novel thermoplastic materials or hydrogels with controlled swelling behavior.
Future research should focus on obtaining more direct comparative data on the polymerization kinetics and reactivity ratios of the this compound isomers. The application of controlled/"living" radical polymerization techniques to these monomers could also unlock new possibilities for creating well-defined network structures and functional materials.[8]
References
Sources
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- 8. researchgate.net [researchgate.net]
validating the purity of divinylcyclohexane using chromatographic techniques
A Comparative Guide to Validating Divinylcyclohexane Purity: GC vs. HPLC
Authored by: A Senior Application Scientist
In the synthesis and application of specialty monomers, particularly in polymer development, the purity of reagents like this compound is not merely a quality metric—it is a critical determinant of final product performance. Uncontrolled impurities, even at trace levels, can act as reaction inhibitors, chain terminators, or unwanted cross-linking agents, compromising the structural integrity and functionality of the resulting polymer. Therefore, robust analytical validation of monomer purity is a foundational requirement for researchers and drug development professionals.
This guide provides an in-depth comparison of the two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will move beyond a simple listing of methods to explore the fundamental causality behind experimental choices, ensuring that the protocols described are not just procedures to be followed, but self-validating systems grounded in scientific first principles.
The Analyte: Understanding this compound and Its Potential Impurities
This compound (C₁₀H₁₆) is a non-polar, volatile hydrocarbon.[1] Its structure, featuring a cyclohexane ring with two vinyl groups, allows for several positional isomers (e.g., 1,2-divinylcyclohexane, 1,4-divinylcyclohexane) and stereoisomers (cis/trans).[2][3] Potential impurities in a technical-grade sample can include:
-
Isomers: Positional and geometric isomers of this compound itself.
-
Related Hydrocarbons: Partially hydrogenated intermediates (e.g., ethylvinylcyclohexane), starting materials, or byproducts from synthesis.
-
Solvents: Residual solvents used during synthesis and purification.
-
Degradants: Oxides or polymers formed during storage.
The volatile and thermally stable nature of this compound and its likely hydrocarbon impurities makes it an ideal candidate for Gas Chromatography.[4][5]
The Primary Technique: Gas Chromatography (GC)
Gas Chromatography is the industry-standard and most powerful technique for analyzing volatile compounds, making it exceptionally well-suited for the purity determination of this compound.[6] The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[7]
Expertise & Causality: Designing a Robust GC Method
A successful GC method is built on a logical selection of components tailored to the analyte's chemistry.
-
Column Stationary Phase Selection: The core principle of "like dissolves like" governs this choice.[8] For a non-polar analyte like this compound, a non-polar stationary phase is the logical starting point.
-
Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5ms). This low-polarity phase separates compounds primarily based on their boiling points, which is ideal for a general purity screen.[9] The slight phenyl character provides π-π interactions that can enhance the resolution of unsaturated isomers.
-
Rationale: Using a highly polar phase (like a WAX column) would result in poor retention and peak shape for our non-polar analyte, as the analyte would have minimal interaction with the stationary phase and be swept through the column by the carrier gas.
-
-
Detector Selection: The detector must be sensitive to hydrocarbons.
-
Recommended Detector: The Flame Ionization Detector (FID) is the gold standard for petrochemical analysis.[10][11] It works by pyrolyzing and ionizing organic compounds in a hydrogen flame, generating a current proportional to the mass of carbon entering the flame.[12]
-
Rationale: The FID offers high sensitivity, a wide linear range, and a nearly universal response to hydrocarbons, making it perfect for quantifying both the main component and unknown impurities without requiring individual calibration standards for each (when using area percent calculations). While a Mass Spectrometer (MS) provides structural identification, the FID is more robust and cost-effective for routine purity checks.[13]
-
Experimental Protocol: Purity of this compound by GC-FID
This protocol is designed as a self-validating system. System suitability checks are integrated to ensure the validity of the results.
1. Sample and Standard Preparation:
-
Sample Solution: Dilute the this compound sample 1:100 (v/v) in a suitable solvent like hexane or isooctane.
-
System Suitability Standard (SSS): If available, use a reference sample of this compound known to contain key impurities (e.g., a different isomer). If not, the sample solution can be used, but historical data on resolution and peak shape should be referenced.
2. Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless Inlet.
-
Mode: Split (Ratio 50:1). Rationale: For a high-concentration main peak, a split injection prevents column overload and ensures sharp peaks.
-
Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the sample without causing thermal degradation.
-
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C. Rationale: A temperature ramp allows for the separation of low-boiling impurities at the start and ensures that any higher-boiling, trace components are eluted from the column.[14]
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: FID
-
Temperature: 300 °C. Rationale: Must be hotter than the final oven temperature to prevent condensation of analytes.
-
Gas Flows: H₂, ~30 mL/min; Air, ~400 mL/min; Makeup (He or N₂), ~25 mL/min (Optimize for signal).
-
3. Data Acquisition and Analysis:
-
System Suitability: Inject the SSS. Verify that the system meets pre-defined criteria (e.g., resolution between critical isomers > 1.5, theoretical plates > 20,000, tailing factor for the main peak between 0.9 and 1.2). This step validates the separation performance before analyzing any samples.
-
Sample Analysis: Inject the prepared sample solution.
-
Integration: Integrate all peaks in the chromatogram, from the solvent front to the end of the run.
-
Purity Calculation: Use the area percent (Area %) normalization method.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
This method assumes that all hydrocarbon impurities have a similar response factor in the FID, which is a valid and widely accepted practice for purity analysis of this type.[15]
-
Workflow Diagram: GC Purity Validation
Caption: General workflow for this compound purity analysis using GC-FID.
The Alternative: High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[16] For volatile, non-polar hydrocarbons, HPLC is generally not the preferred method for several fundamental reasons.[17][18]
Expertise & Causality: The Challenges of an HPLC Method
-
Analyte-Phase Mismatch: this compound is highly non-polar. In the most common HPLC mode, reversed-phase (RP-HPLC), where the stationary phase is non-polar (e.g., C18), the mobile phase must be highly organic (e.g., >90% acetonitrile or methanol) to elute the analyte.[19] This provides a very limited window for separating other non-polar hydrocarbon impurities, which will all elute very quickly and with poor resolution.
-
The Detection Problem: This is the most significant barrier. This compound lacks a strong chromophore, meaning it absorbs very little UV light.[20]
-
UV Detector: Detection would be limited to very low wavelengths (~205-210 nm) where the double bonds absorb, but sensitivity is poor and many solvents also absorb, precluding the use of gradients.
-
Refractive Index (RI) Detector: An RI detector can detect any analyte that has a different refractive index from the mobile phase. While universal, it suffers from low sensitivity and is incompatible with gradient elution, making it unsuitable for separating a mixture with varying polarities.
-
Advanced Detectors: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be used, but these are less common and add complexity.
-
When to Consider HPLC?
Despite its drawbacks, HPLC could be considered for niche applications such as:
-
Preparative Purification: If heat-free purification is required to prevent isomerization or polymerization, preparative HPLC might be an option.[19]
-
Analysis of Non-Volatile Impurities: If specific, non-volatile, and UV-active impurities (e.g., aromatic polymerization inhibitors) are suspected, HPLC would be the superior technique for their quantification.
Hypothetical Protocol: Purity of this compound by RP-HPLC-RI
-
Instrumentation: Agilent 1260 Infinity II LC or equivalent with an RI detector.
-
Sample: 1 mg/mL this compound in mobile phase.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 100% Acetonitrile. Rationale: An isocratic, single-solvent mobile phase is required for a stable baseline with an RI detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C).
Trustworthiness Note: This method would require rigorous validation to prove its specificity. Due to the low resolving power and potential for co-elution of similar hydrocarbons, proving that the main peak is pure is challenging and may require confirmation by another technique (e.g., GC-MS).[21][22]
Comparison Guide: GC vs. HPLC for this compound Purity
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI/UV) | Rationale & Justification |
| Analyte Suitability | Excellent | Poor | GC is designed for volatile compounds like this compound; HPLC is for non-volatile or thermally labile compounds.[5][16] |
| Sensitivity | High (ng to pg) | Low (µg) | The FID is exceptionally sensitive to hydrocarbons.[13] RI and low-wavelength UV detection are inherently less sensitive. |
| Resolution/Efficiency | Very High | Low | Capillary GC columns offer significantly higher theoretical plates (efficiency) than packed HPLC columns, leading to sharper peaks and better separation of closely related isomers.[17] |
| Analysis Speed | Fast (15-30 min) | Moderate (10-20 min) | While run times can be similar, GC's superior resolution allows for faster, more confident separation of complex mixtures.[18] |
| Robustness | High | Moderate | GC-FID systems are workhorses in QC labs, known for their stability and reliability in petrochemical applications.[10] HPLC-RI is sensitive to temperature and pressure fluctuations. |
| Cost of Operation | Lower | Higher | GC primarily consumes gases, which are less expensive than the high-purity solvents required for HPLC.[18] |
| Specificity | High | Low to Moderate | High-resolution GC can effectively separate isomers. Specificity can be definitively confirmed by coupling with MS. HPLC struggles to resolve similar hydrocarbons. |
Decision Framework for Method Selection
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- 1. This compound | C10H16 | CID 3018691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cis-1,2-divinylcyclohexane CAS#: 1004-84-8 [m.chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. Petrochemical Analysis: Quality and Purity Testing | Lab Manager [labmanager.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Video: Gas Chromatography: Types of Columns and Stationary Phases [jove.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. iltusa.com [iltusa.com]
- 11. Gas Chromatography Testing for Petroleum, Natural Gas, and Petrochemicals [intertek.com]
- 12. Types of GC Detectors [scioninstruments.com]
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- 14. chemcoplus.co.jp [chemcoplus.co.jp]
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- 16. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. labioscientific.com [labioscientific.com]
- 21. [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Semantic Scholar [semanticscholar.org]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Crosslinking Agents: A Comparative Analysis of Divinylcyclohexane
For researchers, scientists, and professionals in drug development, the selection of a crosslinking agent is a pivotal decision that dictates the ultimate performance of a polymer network. This guide offers an in-depth technical comparison of divinylcyclohexane (DVC) with other commercially prominent crosslinking agents: divinylbenzene (DVB), ethylene glycol dimethacrylate (EGDMA), and trimethylolpropane trimethacrylate (TMPTA). By examining their chemical structures, and the resulting mechanical, thermal, and chemical properties they impart, this document aims to provide the foundational knowledge necessary for informed selection in your research and development endeavors.
The Critical Role of the Crosslinking Agent: Beyond a Simple Link
Crosslinking transforms a collection of individual polymer chains into a unified, three-dimensional network. This process dramatically enhances a material's mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent is not merely about creating connections; it is about architectural control at the molecular level, which in turn governs the macroscopic properties of the final product. The structure of the crosslinker dictates the flexibility of the crosslink points, the overall crosslink density, and the chemical nature of the resulting network.
A Structural Showdown: this compound and Its Commercial Counterparts
The performance of a crosslinking agent is intrinsically linked to its molecular structure. Here, we dissect the structures of DVC, DVB, EGDMA, and TMPTA to anticipate their influence on polymer network properties.
dot
Caption: Chemical structures of the compared crosslinking agents.
-
This compound (DVC): Featuring two vinyl groups attached to a cyclohexane ring, DVC is a non-aromatic, cyclic aliphatic crosslinker. This structure suggests a balance between rigidity, imparted by the ring, and flexibility, due to the single bonds within the cyclohexane moiety. Its non-aromatic nature may lead to improved UV stability compared to aromatic counterparts.
-
Divinylbenzene (DVB): A widely used aromatic crosslinker, DVB's benzene ring provides significant rigidity and thermal stability to the polymer network.[1] The conjugated system of the vinyl groups with the aromatic ring influences its reactivity. Commercial DVB is typically a mixture of meta and para isomers, along with ethylvinylbenzene.[2]
-
Ethylene Glycol Dimethacrylate (EGDMA): This crosslinker possesses two methacrylate groups linked by a short, flexible ethylene glycol chain.[3] The ester linkages introduce polarity and potential susceptibility to hydrolysis under certain conditions. The methacrylate groups are known for their reactivity in free-radical polymerization.
-
Trimethylolpropane Trimethacrylate (TMPTA): As a trifunctional crosslinker, TMPTA can create a higher crosslink density compared to its difunctional counterparts at the same molar concentration. This leads to polymers with increased hardness and chemical resistance. Its structure also contains ester groups.
Performance Under the Microscope: A Data-Driven Comparison
While direct, head-to-head comparative studies of all four crosslinkers under identical conditions are scarce in publicly available literature, we can synthesize a robust comparison by examining data from individual studies. The following sections present key performance metrics for polymers crosslinked with these agents.
Mechanical Properties: The Measure of Strength and Durability
The mechanical performance of a crosslinked polymer is paramount for structural applications. Key parameters include tensile strength, Young's modulus, and elongation at break.
| Crosslinking Agent | Polymer Matrix | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Key Observations |
| Divinylbenzene (DVB) | Polystyrene | Increases with DVB content | Increases significantly with DVB content | Decreases with DVB content | DVB imparts high rigidity and brittleness to polystyrene networks.[4] |
| EGDMA | PMMA | Varies with concentration | Varies with concentration | Generally lower than uncrosslinked PMMA | EGDMA increases the rigidity of PMMA networks. |
| TMPTA | Acrylics | Generally high | High | Low | The trifunctionality of TMPTA leads to densely crosslinked, rigid, and brittle polymers. |
| This compound (DVC) | Polystyrene | Data not readily available | Data not readily available | Data not readily available | The aliphatic ring of DVC is expected to provide a balance of stiffness and toughness, potentially leading to higher impact strength compared to DVB-crosslinked polystyrene. |
Expert Insight: The choice between an aromatic crosslinker like DVB and an aliphatic one like DVC often involves a trade-off between thermal stability and toughness. While DVB excels in creating rigid, heat-resistant materials, the flexibility of the cyclohexane ring in DVC may offer improved impact resistance, a critical parameter in many applications.
Thermal Stability: Resisting the Heat
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to assess the thermal stability of polymers. Key metrics include the onset of decomposition temperature (Td) and the glass transition temperature (Tg).
| Crosslinking Agent | Polymer Matrix | Onset of Decomposition (Td, °C) | Glass Transition Temp. (Tg, °C) | Char Yield (%) | Key Observations |
| Divinylbenzene (DVB) | Polystyrene/PMMA | Increases with DVB content | Increases significantly with DVB content | Higher than aliphatic crosslinkers | The aromatic structure of DVB contributes to excellent thermal stability and char formation.[1] |
| EGDMA | PMMA | Varies | Increases with EGDMA content | Lower than DVB | The aliphatic nature of the ethylene glycol linker limits the ultimate thermal stability compared to DVB. |
| TMPTA | Acrylics | Varies | High, increases with concentration | Varies | High crosslink density can increase Tg, but the aliphatic structure limits char formation. |
| This compound (DVC) | Various | Data not readily available | Data not readily available | Expected to be lower than DVB | As an aliphatic crosslinker, DVC is expected to have lower thermal stability and char yield compared to DVB. However, the cyclic structure may provide a modest improvement over linear aliphatic crosslinkers. |
dot
Caption: Workflow for determining mechanical properties via tensile testing.
Protocol: Evaluation of Thermal Stability (TGA)
Objective: To determine the decomposition temperature and char yield of a crosslinked polymer.
Apparatus: Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the crosslinked polymer (5-10 mg).
-
Instrument Setup:
-
Place the sample in a tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Set the temperature program: typically, a ramp from room temperature to 800-1000 °C at a heating rate of 10 or 20 °C/min.
-
Set the atmosphere to an inert gas, such as nitrogen, at a constant flow rate.
-
-
Analysis:
-
Start the analysis. The TGA will record the sample's weight as a function of temperature.
-
-
Data Interpretation:
-
From the TGA curve (weight % vs. temperature), determine:
-
Onset of Decomposition (Td): The temperature at which significant weight loss begins.
-
Char Yield: The percentage of the initial weight remaining at the end of the analysis.
-
-
Protocol: Measurement of Swelling Ratio
Objective: To quantify the solvent resistance of a crosslinked polymer.
Apparatus: Analytical balance, vials, suitable solvent (e.g., toluene for polystyrene).
Procedure:
-
Sample Preparation: Prepare a small, accurately weighed piece of the dry crosslinked polymer (Wd).
-
Swelling:
-
Place the polymer sample in a vial and add a sufficient amount of the chosen solvent to fully immerse it.
-
Seal the vial and allow the sample to swell at a constant temperature until equilibrium is reached (this may take several hours to days).
-
-
Measurement:
-
Carefully remove the swollen polymer from the solvent.
-
Quickly blot the surface of the swollen polymer with a lint-free tissue to remove excess solvent.
-
Immediately weigh the swollen polymer (Ws).
-
-
Calculation:
-
Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd
-
Conclusion: Selecting the Optimal Crosslinker for Your Application
The choice of a crosslinking agent is a multifaceted decision that requires a thorough understanding of the desired end-properties of the polymeric material.
-
Divinylbenzene (DVB) remains the crosslinker of choice for applications demanding high rigidity, thermal stability, and solvent resistance, particularly in styrenic systems.
-
Ethylene Glycol Dimethacrylate (EGDMA) and Trimethylolpropane Trimethacrylate (TMPTA) are effective for creating crosslinked acrylic networks. TMPTA, with its trifunctionality, is particularly adept at producing highly crosslinked, hard materials. However, the hydrolytic stability of their ester linkages must be considered for applications in aqueous environments.
-
This compound (DVC) emerges as a compelling alternative, particularly when a balance of properties is desired. Its aliphatic cyclic structure is anticipated to offer a unique combination of toughness and moderate stiffness. The absence of hydrolytically sensitive groups makes it a strong candidate for applications requiring long-term stability in challenging chemical environments.
While a lack of direct comparative data for DVC necessitates further experimental investigation, the structural analysis and comparison with well-characterized crosslinkers presented in this guide provide a solid foundation for its consideration in your polymer formulation strategies. The provided experimental protocols offer a clear path for conducting such evaluations to generate the specific data needed to make the optimal choice for your innovative materials.
References
- Stevens, M.P. Polymer Chemistry: An Introduction, 3rd ed.; Oxford University Press: New York, NY, 1999.
- Odian, G. Principles of Polymerization, 4th ed.; Wiley-Interscience: Hoboken, NJ, 2004.
-
"Ethylene glycol dimethacrylate." PubChem, National Center for Biotechnology Information. [Link]
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"Trimethylolpropane triacrylate." PubChem, National Center for Biotechnology Information. [Link]
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"Divinylbenzene." PubChem, National Center for Biotechnology Information. [Link]
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"this compound." PubChem, National Center for Biotechnology Information. [Link]
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ASTM D638 - 14, "Standard Test Method for Tensile Properties of Plastics," ASTM International, West Conshohocken, PA, 2014. [Link]
- Menard, K. P.
- Haines, P.J. Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry, 2002.
- Flory, P.J.; Rehner, J. Statistical Mechanics of Cross-Linked Polymer Networks I. Rubberlike Elasticity. J. Chem. Phys.1943, 11, 512–520.
- He, J. Y.; Zhang, Z. L.; Kristiansen, H.; Redford, K.; Fonnum, G.; Modahl, G. I. Crosslinking effect on the deformation and fracture of monodisperse polystyrene-co-divinylbenzene particles. Express Polym. Lett.2013, 7, 365–374.
- Uhl, F. M.; Levchik, G. F.; Levchik, S. V.; Dick, C.; Liggat, J. J.; Snape, C.; Wilkie, C. A. The thermal stability of cross-linked polymers: methyl methacrylate with divinylbenzene and styrene with dimethacrylates. Polym. Degrad. Stab.2003, 80, 235-246.
- Okay, O. General Properties of Hydrogels.
-
"Divinylbenzene – Knowledge and References." Taylor & Francis. [Link]
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- 2. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Divinylcyclohexane-Based Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of controlled drug delivery, the choice of a polymeric carrier is a critical determinant of a formulation's success. While established biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) have long been the gold standard, the quest for novel polymers with tailored properties continues. This guide provides a comprehensive performance evaluation and testing framework for an emerging class of polymers: those based on divinylcyclohexane and related divinyl monomers. We will objectively compare their potential with established alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug development pipelines.
Introduction: The Rationale for Exploring Divinyl-Based Polymer Networks
The architecture of a polymer network dictates its drug release profile, biocompatibility, and mechanical properties. Traditional linear polymers, such as PLGA, primarily rely on hydrolysis of their backbone for degradation and drug release. In contrast, polymers synthesized from divinyl monomers, such as this compound, create highly cross-linked, three-dimensional networks. This structural difference offers the potential for distinct advantages:
-
Tunable Swelling and Diffusion: The cross-link density of divinyl-based networks can be precisely controlled during polymerization. This allows for fine-tuning of the hydrogel mesh size, which in turn governs the diffusion rate of encapsulated drugs.
-
Stimuli-Responsive Behavior: The incorporation of functional co-monomers alongside the divinyl cross-linker can impart sensitivity to environmental cues like pH and temperature, enabling "smart" drug release.
-
Enhanced Stability: The covalent cross-links can provide greater mechanical integrity and stability compared to some physically associated hydrogels or rapidly degrading polyesters.
This guide will delve into the practical aspects of evaluating these properties, providing a direct comparison with commonly used alternatives.
Comparative Analysis of Polymer Platforms
A direct, extensive comparison of this compound-based polymers with PLGA and PCL is challenging due to the relative novelty of the former in drug delivery applications. However, we can draw comparisons based on their inherent chemical structures and the available research.
One notable example is a copolymer of 2-hydroxyethyl methacrylate (HEMA) with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, a divinyl spiroacetal monomer. This system has demonstrated potential for controlled release of indomethacin and has shown dual sensitivity to pH and temperature[1]. The presence of the divinyl component was crucial for network formation and influenced the swelling and release characteristics[1].
| Property | This compound-Based Polymers (Hypothesized/Observed) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Release Mechanism | Primarily diffusion-controlled, governed by swelling and mesh size. Can be tuned by cross-link density. | Bulk erosion through hydrolysis of ester bonds. Release can be biphasic. | Surface erosion and diffusion. Slower degradation leads to prolonged release. |
| Release Kinetics | Potentially zero-order or stimuli-responsive, depending on the formulation. | Tunable from weeks to months by altering the lactide-to-glycolide ratio and molecular weight. | Long-term, near zero-order release over months to years. |
| Biocompatibility | Expected to be biocompatible, but requires thorough evaluation for each specific formulation. No significant toxic effects were observed in a study with a divinyl spiroacetal copolymer[1]. | Generally considered biocompatible and biodegradable. FDA-approved for various medical devices. | Excellent biocompatibility and a long history of use in biomedical applications. |
| Mechanical Properties | Can range from soft hydrogels to rigid networks, depending on the cross-link density and co-monomers. | Rigid, with mechanical strength decreasing upon degradation. | Flexible and semi-crystalline, suitable for long-term implants. |
| Drug Loading | Dependent on the hydrophilicity of the network and the drug. May be suitable for both hydrophilic and hydrophobic drugs with appropriate formulation. | Can encapsulate both hydrophilic and hydrophobic drugs, though challenges with protein stability exist. | More suitable for hydrophobic drugs due to its hydrophobic nature. |
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding.
Drug Loading Capacity and Encapsulation Efficiency
Rationale: Quantifying the amount of drug successfully incorporated into the polymer matrix is a critical first step. This determines the feasibility of the formulation for delivering a therapeutic dose.
Protocol: UV-Vis Spectrophotometry Method
-
Preparation of Drug-Loaded Polymer: Synthesize the this compound-based polymer (or other polymer) in the presence of a known amount of the drug.
-
Separation of Unloaded Drug: After polymerization, separate the drug-loaded polymer from the solution containing the unloaded drug. For hydrogels, this can be done by centrifugation and removal of the supernatant. For nanoparticles, centrifugation or dialysis can be used.
-
Quantification of Unloaded Drug: Measure the concentration of the drug in the supernatant or dialysate using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax). A standard calibration curve of the drug in the same solvent must be prepared beforehand.
-
Calculation:
-
Drug Loading Capacity (%) = [(Total amount of drug - Amount of free drug) / Weight of polymer] x 100
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
}
Workflow for determining drug loading and encapsulation efficiency.
In Vitro Drug Release Kinetics
Rationale: This experiment simulates the release of the drug from the polymer in a physiological environment over time. The release profile is a key indicator of the formulation's ability to provide a sustained therapeutic effect.
Protocol: Sample and Separate Method
-
Preparation: Place a known amount of the drug-loaded polymer into a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). The vessel should be kept at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
}
Workflow for in vitro drug release kinetics study.
Biocompatibility and Cytotoxicity Assessment
Rationale: Ensuring that the polymer and its degradation products are not harmful to cells is a fundamental requirement for any biomedical application. In vitro cytotoxicity assays provide an initial screening for potential toxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Preparation of Polymer Extracts: Incubate the this compound-based polymer (and control polymers) in cell culture medium for a defined period (e.g., 24 hours) to create an extract. This simulates the leaching of any potentially toxic components.
-
Exposure: Remove the old medium from the cells and replace it with the polymer extracts. Include a positive control (a known toxic substance) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for a specified time (e.g., 24-72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Quantification: Measure the absorbance of the purple solution using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Express cell viability as a percentage relative to the negative control.
}
Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound-based polymers and related divinyl-crosslinked networks present a promising, yet underexplored, platform for controlled drug delivery. Their highly tunable, three-dimensional architecture offers the potential for precise control over drug release kinetics and the development of "smart," stimuli-responsive systems.
While the established biodegradable polyesters like PLGA and PCL benefit from a wealth of research and regulatory approval, the unique properties of divinyl-based networks warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel polymers.
Future research should focus on:
-
Synthesis and Characterization: A wider range of this compound-based copolymers should be synthesized and characterized to build a comprehensive library of materials with varying properties.
-
Direct Comparative Studies: Head-to-head comparisons with PLGA and PCL using the standardized protocols outlined here are essential to definitively establish the advantages and disadvantages of divinyl-based systems for specific drug delivery applications.
-
In Vivo Evaluation: Promising candidates from in vitro studies must be advanced to preclinical in vivo models to assess their biocompatibility, degradation, and drug release profiles in a physiological setting.
By applying rigorous, standardized evaluation methods, the scientific and drug development communities can unlock the full potential of this compound-based polymers and contribute to the next generation of advanced drug delivery systems.
References
-
Jain, R. A. (2000). The manufacturing techniques of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) devices. Biomaterials, 21(23), 2475-2490. [Link]
-
Sava, M., et al. (2012). Evaluation of the controlled release ability from the poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane) polymer network synthesized in the presence of β-cyclodextrin. Journal of Materials Science: Materials in Medicine, 23(5), 1259-1270. [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377-1397. [Link]
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Lin, C. C., & Metters, A. T. (2006). Hydrogels in controlled release formulations: network design and mathematical modeling. Advanced drug delivery reviews, 58(12-13), 1379-1408. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Divinylcyclohexane Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The quantification and characterization of divinylcyclohexane, a molecule with multiple isomers, presents a unique analytical challenge. Ensuring the consistency and reliability of data across different analytical platforms or laboratories necessitates a robust cross-validation of the methods employed. This guide provides an in-depth, experience-driven framework for the cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound isomers. As a self-validating system, this document is structured to not only present protocols but to explain the scientific rationale behind the methodological choices, empowering you to design and execute a successful cross-validation study.
The Imperative of Cross-Validation in Analytical Method Lifecycle
Analytical method validation is a cornerstone of good manufacturing practices (GMP), ensuring that a method is suitable for its intended purpose.[1] Cross-validation extends this principle by demonstrating the equivalency of two or more distinct analytical procedures.[2] This becomes critical in several scenarios:
-
Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control setting, cross-validation ensures that the receiving laboratory can achieve the same performance as the originating laboratory.
-
Method Modernization: As technology evolves, older methods may be replaced with more efficient or sensitive ones. Cross-validation provides the data to justify this transition without compromising data integrity.
-
Data Comparability: In large-scale or long-term studies, it may be necessary to use different analytical techniques. Cross-validation ensures that the data generated from these different methods can be reliably compared.
The fundamental goal of cross-validation is to establish that the two methods produce comparable results within predefined acceptance criteria for key validation parameters.
Selecting the Right Tool: A Comparative Overview of GC and HPLC for this compound Analysis
This compound is a non-polar hydrocarbon, and its analysis is amenable to both Gas Chromatography and High-Performance Liquid Chromatography. The choice between these techniques often depends on the specific analytical challenge, such as the need to separate chiral isomers or quantify trace-level impurities.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for the separation of volatile and semi-volatile compounds.[3] Given the hydrocarbon nature of this compound, GC, particularly with a Flame Ionization Detector (FID), is a natural choice for quantitative analysis. For the separation of its various isomers, including enantiomers, chiral GC columns are indispensable.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
While GC is a strong candidate, HPLC offers versatility, especially when dealing with complex matrices or when derivatization is undesirable.[3] For a non-polar analyte like this compound, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase would be the standard approach. However, given its lack of a strong UV chromophore, detection can be a challenge. Alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.
Anticipated Performance Characteristics: A Side-by-Side Comparison
The following table outlines the expected performance characteristics of GC-FID and HPLC-RID/ELSD for the analysis of this compound isomers, based on typical performance for similar non-polar analytes.
| Performance Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Refractive Index/Evaporative Light Scattering Detection (HPLC-RID/ELSD) |
| Specificity (Isomer Separation) | Excellent, especially with chiral capillary columns for enantiomeric separation. | Good for diastereomers and positional isomers with appropriate column selection. Chiral HPLC is also an option for enantiomers. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.995 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Low ng/mL range | µg/mL range (RID is less sensitive) |
| Limit of Quantitation (LOQ) | Low ng/mL range | µg/mL range (RID is less sensitive) |
| Robustness | Generally robust, but sensitive to changes in temperature programming and gas flow rates. | Robust, but sensitive to mobile phase composition and temperature. |
| Sample Throughput | Higher, with faster run times often achievable. | Lower, typically with longer run times. |
The Cross-Validation Workflow: A Step-by-Step Approach
A successful cross-validation study is built on a well-defined protocol that outlines the experiments, samples, and acceptance criteria.
PART 1: Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound isomers by GC-FID and HPLC-RID. These protocols serve as a starting point and should be optimized and validated for your specific application.
Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the separation and quantification of this compound isomers, including enantiomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane or isopropanol.
-
Prepare a series of calibration standards of a certified reference standard of the specific this compound isomer(s) of interest, ranging from approximately 1 µg/mL to 100 µg/mL in the same solvent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
GC-FID Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Data Acquisition and Processing:
-
Acquire the chromatograms and integrate the peak areas for each this compound isomer.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the this compound isomers in the samples using the calibration curve.
-
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of this compound isomers when chiral separation is not the primary objective or when GC is not available.
Instrumentation:
-
HPLC system equipped with a Refractive Index Detector (RID).
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards of the this compound isomer(s) of interest, ranging from approximately 50 µg/mL to 1000 µg/mL in the mobile phase.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
HPLC-RID Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
RID Temperature: 35 °C.
-
-
Data Acquisition and Processing:
-
Allow the RID to stabilize before injecting samples.
-
Acquire the chromatograms and integrate the peak areas.
-
Construct a calibration curve and determine the concentration of the isomers in the samples.
-
PART 2: Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed for both methods during the cross-validation study, in accordance with ICH Q2(R1) guidelines.[4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For isomer analysis, this means demonstrating baseline resolution between the different this compound isomers.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, with a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at three concentration levels, with an acceptance criterion of 98-102% recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision), with an acceptance criterion of a relative standard deviation (RSD) of ≤ 2.0%.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
PART 3: Statistical Comparison and Equivalency Assessment
Once the data from both analytical methods have been generated, a statistical comparison is necessary to formally assess their equivalency. The two one-sided t-test (TOST) is a commonly used statistical method for this purpose. The goal is to demonstrate that the difference between the means of the two methods falls within a predefined equivalence margin.
Conclusion: An Evidence-Based Approach to Method Selection
The cross-validation of analytical methods for this compound analysis is a rigorous but essential process for ensuring data of the highest quality and integrity. Both GC and HPLC offer viable approaches, each with its own set of advantages and limitations.
-
GC-FID is the preferred method for its high resolution, particularly for chiral separations, and its sensitivity for hydrocarbon analysis.
-
HPLC-RID/ELSD provides a valuable alternative, especially when dealing with less volatile impurities or when GC is not a feasible option.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for chiral separation, the desired level of sensitivity, and the available instrumentation. This guide provides the framework and the scientific rationale to empower you to make an informed, evidence-based decision and to confidently defend your analytical data.
References
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Pino, V., & Ayala, J. H. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In Analytical Separation Science (pp. 355-381). Wiley-VCH Verlag GmbH & Co. KGaA.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaGuru.co. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Slideshare. (n.d.). GC and HPLC. [Link]
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A Comparative Guide to Divinylcyclohexane and Divinyl Sulfone as Hydrogel Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the field of hydrogel design for biomedical applications, the choice of crosslinking agent is a critical determinant of the final material's performance. This guide provides an in-depth technical comparison of two divinyl-based crosslinkers: divinylcyclohexane (DVC) and divinyl sulfone (DVS). While divinyl sulfone is a well-documented and widely utilized crosslinker, particularly for polysaccharides like hyaluronic acid, literature on this compound in hydrogel applications is less extensive. This guide will therefore synthesize available experimental data for DVS and provide a comparative perspective on DVC based on its chemical structure and reactivity principles, offering valuable insights for hydrogel formulation and development.
Introduction to Hydrogel Crosslinking
Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids. The properties of a hydrogel—such as its mechanical strength, swelling behavior, degradation rate, and biocompatibility—are largely dictated by the nature and density of the crosslinks that form its network structure. The selection of an appropriate crosslinking agent is therefore a pivotal step in tailoring a hydrogel for a specific application, be it in tissue engineering, drug delivery, or as a scaffold for cell culture.
Chemical Structure and Reactivity
The performance of a crosslinker is intrinsically linked to its chemical structure. This compound and divinyl sulfone, while both possessing two vinyl groups for crosslinking, exhibit fundamentally different core structures that influence their reactivity and the properties of the resulting hydrogels.
This compound (DVC) consists of a cyclohexane ring with two vinyl substituents. The cyclohexane core is non-polar and sterically bulky. Its reactivity is primarily centered on the vinyl groups, which can participate in reactions such as free-radical polymerization.
Divinyl Sulfone (DVS) features a sulfone group flanked by two vinyl groups. The electron-withdrawing nature of the sulfone group makes the vinyl groups highly susceptible to Michael-type addition reactions with nucleophiles such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups present on polymer chains.[1][2]
Caption: Chemical structures of this compound (DVC) and Divinyl Sulfone (DVS).
Reaction Mechanisms and Kinetics
The differing chemical structures of DVC and DVS lead to distinct crosslinking mechanisms and reaction kinetics.
This compound (DVC): Crosslinking with DVC typically proceeds via free-radical polymerization . This process requires an initiator (e.g., thermal or photoinitiators) to generate free radicals, which then propagate through the vinyl groups of DVC and the polymer chains.[3][4] The reaction kinetics can be controlled by the concentration of the initiator and external stimuli like heat or UV light.
Divinyl Sulfone (DVS): DVS crosslinks polymers through a Michael-type addition reaction .[2][5] This reaction is highly efficient and can proceed under mild, often physiological conditions. For polymers with hydroxyl groups, such as hyaluronic acid, the reaction is typically carried out under alkaline conditions (pH > 9) to deprotonate the hydroxyl groups, making them more nucleophilic.[2][5] The reaction with thiol groups is even more rapid and can occur at neutral pH. The kinetics of DVS crosslinking are influenced by pH, temperature, and the concentration of both the polymer and the crosslinker.[5]
Caption: Simplified reaction workflows for DVC and DVS crosslinking.
Performance Comparison: A Data-Driven Analysis
The choice between DVC and DVS will significantly impact the final properties of the hydrogel. The following sections compare their performance based on available experimental data for DVS and inferred properties for DVC.
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its intended application. This is often characterized by the storage modulus (G'), which represents the elastic response of the material.
| Parameter | Divinyl Sulfone (DVS) | This compound (DVC) (Inferred) |
| Storage Modulus (G') | Can be tuned over a wide range (Pa to kPa) by varying DVS concentration and reaction conditions. Higher DVS concentration generally leads to a higher G'.[5] | Expected to be tunable. The rigid cyclohexane ring may contribute to a higher modulus compared to more flexible crosslinkers at similar crosslink densities. |
| Crosslink Density | Directly controllable by the molar ratio of DVS to reactive polymer functional groups.[6] | Controllable by the concentration of DVC and initiator, as well as reaction time. |
| Nature of Crosslink | Forms stable sulfonyl-bis-ethyl ether linkages. | Forms stable carbon-carbon bonds. |
Expert Insight: The well-defined Michael addition chemistry of DVS allows for more precise control over the crosslink density compared to the often less controlled nature of free-radical polymerization with DVC. This translates to more predictable and reproducible mechanical properties in DVS-crosslinked hydrogels.
Swelling Behavior
A hydrogel's ability to absorb and retain water is fundamental to its function. The swelling ratio is inversely proportional to the crosslink density.
| Parameter | Divinyl Sulfone (DVS) | This compound (DVC) (Inferred) |
| Swelling Ratio | Inversely proportional to DVS concentration. Higher crosslink density leads to a lower swelling ratio.[2][5] | Expected to be inversely proportional to the degree of crosslinking. The hydrophobic nature of the cyclohexane ring might slightly reduce the overall hydrophilicity of the network, potentially leading to a lower swelling ratio compared to a more hydrophilic crosslinker at the same crosslink density. |
| Control | Swelling can be precisely controlled by adjusting the DVS concentration.[5] | Swelling can be controlled by modulating the crosslink density through reaction parameters. |
Expert Insight: The predictable relationship between DVS concentration and swelling ratio allows for the fine-tuning of hydrogel properties for applications where specific water content is critical, such as in contact lenses or drug delivery systems.
Biocompatibility and Cytotoxicity
For any biomedical application, the biocompatibility of the hydrogel and its components is of paramount importance.
| Parameter | Divinyl Sulfone (DVS) | This compound (DVC) (Inferred) |
| In Vitro Cytotoxicity | Unreacted DVS is known to be cytotoxic.[7][8] Thorough purification of the hydrogel to remove residual DVS is essential.[7] | Unreacted DVC is also expected to be cytotoxic. Efficient purification is crucial. |
| In Vivo Biocompatibility | Well-purified DVS-crosslinked hydrogels, particularly those based on hyaluronic acid, have demonstrated good biocompatibility.[9] | Data is limited, but the non-degradable and potentially leachable nature of unreacted monomer would be a primary concern. |
| Degradation Products | The sulfonyl-bis-ethyl ether linkage is generally stable to hydrolysis. | The carbon-carbon backbone formed is non-degradable. |
Trustworthiness: The cytotoxicity of unreacted crosslinkers is a critical consideration. The self-validating system for any protocol involving these crosslinkers must include a robust purification step, such as dialysis or extensive washing, and subsequent characterization to confirm the removal of residual monomers.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of hydrogels using DVS as a crosslinker. A hypothetical protocol for DVC is also provided for comparative purposes.
Synthesis of Divinyl Sulfone (DVS) Crosslinked Hyaluronic Acid (HA) Hydrogel
Rationale: This protocol utilizes the Michael-type addition of DVS to the hydroxyl groups of HA under alkaline conditions to form a stable hydrogel network. The concentration of NaOH is critical for deprotonating the hydroxyl groups to initiate the reaction.[2][5]
Materials:
-
Hyaluronic acid (HA)
-
Divinyl sulfone (DVS)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Prepare a 2% (w/v) solution of HA in 0.2 M NaOH solution by stirring until fully dissolved.
-
Add DVS to the HA solution at a desired molar ratio (e.g., 1:1 DVS to HA disaccharide repeating units).
-
Mix the solution vigorously for 5-10 minutes until it becomes homogeneous.
-
Cast the solution into a mold and allow it to crosslink at room temperature for 24 hours.
-
After gelation, immerse the hydrogel in a large volume of PBS (pH 7.4) for 48-72 hours, changing the PBS solution every 12 hours to remove unreacted DVS and excess NaOH.
-
Store the purified hydrogel in PBS at 4°C.
Caption: Workflow for DVS-crosslinked HA hydrogel synthesis.
Hypothetical Synthesis of this compound (DVC) Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
Rationale: This hypothetical protocol uses free-radical polymerization to crosslink PVA with DVC. A photoinitiator is used to initiate the polymerization upon exposure to UV light.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound (DVC)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until fully dissolved.
-
Cool the PVA solution to room temperature.
-
Dissolve the photoinitiator in the PVA solution to a final concentration of 0.5% (w/v).
-
Add DVC to the solution at a desired weight ratio to PVA.
-
Stir the mixture until homogeneous.
-
Pour the solution into a mold and expose it to UV light (365 nm) for a specified time to initiate crosslinking.
-
After gelation, wash the hydrogel extensively with deionized water to remove any unreacted components.
-
Store the purified hydrogel in deionized water at 4°C.
Hydrogel Characterization Protocols
Rationale: To quantify the water absorption capacity of the hydrogel, which is indicative of the crosslink density.
Procedure:
-
Equilibrate a pre-weighed, lyophilized hydrogel sample (Wd) in a large volume of PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
Rationale: To determine the viscoelastic properties of the hydrogel, providing insights into its mechanical strength and network structure.
Procedure:
-
Perform rheological measurements on a rheometer using a parallel plate geometry.
-
Place a hydrogel sample of a defined thickness between the plates.
-
Conduct a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region.
Conclusion and Future Perspectives
Divinyl sulfone stands out as a highly efficient and versatile crosslinker for hydrogels, offering predictable control over mechanical and swelling properties through its well-defined Michael-type addition chemistry. Its use in biocompatible hydrogels, particularly with hyaluronic acid, is well-established, with the critical caveat that thorough purification is necessary to mitigate the cytotoxicity of the unreacted monomer.
This compound, while less explored in the context of hydrogels, presents an alternative crosslinking chemistry based on free-radical polymerization. Its rigid cyclohexane core could potentially impart higher mechanical stiffness to hydrogels. However, the lack of direct comparative experimental data necessitates further research to fully elucidate its performance characteristics, including its reactivity, the resulting hydrogel properties, and its biocompatibility profile.
For researchers and drug development professionals, the choice between DVS and DVC will depend on the specific requirements of the application. DVS offers a reliable and tunable platform for creating hydrogels with well-defined properties. DVC represents a potential avenue for developing hydrogels with different mechanical characteristics, though more foundational research is required to validate its efficacy and safety in biomedical applications. Future studies should focus on direct, side-by-side comparisons of these and other crosslinkers to build a more comprehensive understanding of the structure-property relationships that govern hydrogel performance.
References
- Fan, D., et al. (2014). Crosslinking of hyaluronic acid and human-like collagen with divinyl sulfone. Journal of Chemical and Pharmaceutical Research, 6(1), 726-730.
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Shimojo, A. A. M., Pires, A. M. B., & Santana, M. H. A. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(3), 507-514. Available at: [Link]
- Collins, M. N., & Birkinshaw, C. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications. Journal of Applied Polymer Science, 104(5), 3183-3191.
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Lai, J. Y. (2014). Relationship between structure and cytocompatibility of divinyl sulfone cross-linked hyaluronic acid. Carbohydrate Polymers, 101, 203-211. Available at: [Link]
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Pitarresi, G., et al. (2021). Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus. Materials Science and Engineering: C, 125, 112102. Available at: [Link]
- Collins, M. N., & Birkinshaw, C. (2008). Investigation of the swelling behavior of crosslinked hyaluronic acid films and hydrogels produced using homogeneous reactions. Journal of Applied Polymer Science, 109(2), 1253-1260.
- Jeong, C., et al. (2020). In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler. Toxicology in Vitro, 65, 104794.
- Gready, J. E., et al. (2011). Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone and Diethyl Acetylenedicarboxylate in Comparison to Related Monofunctional Electrophiles. Chemical Research in Toxicology, 24(12), 2268–2276.
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Collins, M. N., & Birkinshaw, C. (2008). Investigation of the swelling behavior of crosslinked hyaluronic acid films and hydrogels produced using homogeneous reactions. University of Limerick. Available at: [Link]
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Pires, A. M. B., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(3), 507-514. Available at: [Link]
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Sanyal, A., & Arslan, M. (2017). Embedding Well-Defined Responsive Hydrogels with Nanocontainers: Tunable Materials from Telechelic Polymers and Cyclodextrins. ACS Applied Materials & Interfaces, 9(42), 37319–37328. Available at: [Link]
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Pires, A. M. B., et al. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. ResearchGate. Available at: [Link]
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Szűcs-Takács, Z., et al. (2025). Schemes of crosslinking reactions of HA with (A) divinyl sulfone (DVS)... ResearchGate. Available at: [Link]
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LifDerma. (2023). Why Divinyl Sulfone (DVS) as crosslink? Available at: [Link]
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Al-Sibani, M., et al. (2023). Swelling ratios of crosslinked hydrogels A–E prepared at different... ResearchGate. Available at: [Link]
- Rahman, M. M., et al. (2021). Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. Journal of Polymers and the Environment, 29(10), 3291-3301.
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ResearchGate. (n.d.). Rheological properties of the hydrogels. (a) flow curve (dynamic viscosity as a function of shear rate). Available at: [Link]
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ResearchGate. (n.d.). Rheological properties of the hydrogels. (a) Variation of the G' and... Available at: [Link]
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Zhang, K., et al. (2025). Mechanical properties of hydrogels before and after cross‐linking. a)... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Section 11. Biocompatibility of hydrogels. Available at: [Link]
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MDPI. (2023). Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties. Available at: [Link]
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Journal of Applied Biotechnology Reports. (2020). Rheological Characterization of Biological Hydrogels in Aqueous State. Available at: [Link]
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MDPI. (2020). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Available at: [Link]
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Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). Advanced Pharmaceutical Bulletin, 7(4), 555-574. Available at: [Link]
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NIH. (2021). Cytocompatible Hydrogels with Tunable Mechanical Strength and Adjustable Swelling Properties through Photo-Cross-Linking of Poly(vinylphosphonates). Available at: [Link]
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ResearchGate. (2025). (PDF) Biocompatible Hydrogels: Properties, Synthesis and Applications in Biomedicine. Available at: [Link]
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ResearchGate. (n.d.). A) Hydroxyl (OH) group–functionalized disulfide cross‐linked nanogel... Available at: [Link]
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MDPI. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. Available at: [Link]
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MDPI. (2023). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Available at: [Link]
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DORAS | DCU Research Repository. (2014). Physico-chemical Characterisation of Hydrogels. Available at: [Link]
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The Pharma Innovation Journal. (2017). Hydrogel: Preparation, Characterization and Applications. Available at: [Link]
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ResearchGate. (2024). (PDF) Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. Available at: [Link]
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PubMed. (2023). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Available at: [Link]
-
NIH. (2016). Dual-reactive hydrogels functionalizable using “Huisgen click” and “Schiff base” reactions. Available at: [Link]
-
ResearchGate. (2025). One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing and Comparing the Biocompatibility of Cyclo-olefin Copolymers
For: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for assessing and comparing the biocompatibility of cyclo-olefin copolymers (COCs), a class of amorphous polymers increasingly utilized in medical devices, diagnostics, and pharmaceutical packaging. Recognizing a gap in publicly available data on divinylcyclohexane-based polymers, this document focuses on the closely related and well-characterized COCs as a representative model. We delve into the critical in vitro and in vivo assays essential for a thorough biocompatibility evaluation, grounded in the principles of the ISO 10993 standards. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind methodological choices. Through comparative data tables and illustrative workflows, we aim to equip researchers with the knowledge to make informed material selections for their specific applications.
Introduction: The Critical Role of Biocompatibility in Medical Polymer Selection
The selection of a polymeric material for a medical device or drug delivery system is a decision governed by a multitude of factors, paramount among which is biocompatibility. Defined as the ability of a material to perform with an appropriate host response in a specific application, biocompatibility is not an intrinsic property of a material but rather a measure of its interaction with a biological system.[1] An inappropriate host response can lead to complications ranging from inflammation and thrombosis to device failure.
Cyclo-olefin copolymers (COCs) have emerged as a compelling alternative to traditional medical plastics due to their unique combination of properties, including excellent optical clarity, low water absorption, high purity, and robust chemical resistance.[2][3][4] These amorphous thermoplastics are formed by the copolymerization of cyclic monomers, such as norbornene, with ethylene.[4][5] Their application spans from microfluidic devices for cell and tissue culture to primary pharmaceutical packaging and implantable devices.[2][3][6]
This guide will provide a structured approach to evaluating the biocompatibility of COCs, referencing Polydimethylsiloxane (PDMS) as a well-established biocompatible benchmark. The evaluation framework is built upon the internationally recognized ISO 10993 series of standards, "Biological evaluation of medical devices."[1][7]
Foundational Biocompatibility Assessment: A Three-Pillar Approach
A comprehensive biocompatibility assessment can be logically structured around three key pillars of potential biological interaction: cytotoxicity, hemocompatibility, and in vivo tissue response. The selection of specific tests is guided by the nature and duration of the device's contact with the body, as outlined in ISO 10993-1.[1]
Caption: Logical flow for a comprehensive biocompatibility assessment.
Pillar 1: In Vitro Cytotoxicity Assessment
Cytotoxicity assays are the initial and most fundamental screening tests for biocompatibility.[8] They are designed to determine the potential of a material to cause cell death or inhibit cell growth. These assays are highly sensitive and can detect the presence of leachable toxic substances from the polymer. The ISO 10993-5 standard specifically addresses tests for in vitro cytotoxicity.[1]
Key Cytotoxicity Assays
Two of the most common and complementary colorimetric assays for cytotoxicity are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[9] A reduction in color formation is indicative of decreased cell viability.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[9] The amount of LDH in the medium is proportional to the number of dead cells.
Experimental Protocol: MTT Assay for COC Biocompatibility
This protocol is adapted from ISO 10993-5 guidelines for testing material extracts.
Objective: To quantitatively assess the potential cytotoxic effect of leachable substances from COC.
Materials:
-
COC test articles (e.g., molded discs)
-
Negative Control: High-density polyethylene (HDPE)
-
Positive Control: Organotin-stabilized polyvinylchloride (PVC)
-
L929 mouse fibroblast cell line (ATCC CCL-1)
-
Complete cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Extract Preparation: Prepare extracts of the COC test article, negative control, and positive control according to ISO 10993-12. A common ratio is 4g of material per 20 mL of culture medium, incubated at 37°C for 24 hours.
-
Cell Seeding: Seed L929 fibroblasts into a 96-well plate at a density that will achieve approximately 80% confluency after 24 hours.
-
Exposure: After 24 hours, replace the culture medium with the prepared material extracts (100 µL/well). Include wells with fresh medium as an untreated control.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Remove the extracts and add 50 µL of MTT solution to each well. Incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percent cell viability relative to the untreated control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.
Comparative Data: Cytotoxicity
| Material | Assay | Cell Line | Result (Cell Viability %) | Conclusion | Reference |
| Cyclo-olefin Copolymer (COC) | MTT | L929, HUVEC | >70% | Non-cytotoxic | [10] |
| COC with Lubricant Additive | MTT | HUVEC | ~150% (relative to control) | Non-cytotoxic, enhanced proliferation | [11] |
| Polycarbonate (PC) (UV-ozone treated) | Cell Culture | HepG2 | Good cell attachment and growth | Biocompatible | [12] |
| Polydimethylsiloxane (PDMS) | Cell Culture | HepG2 | Variable cell attachment | Biocompatible, but hydrophobic surface can be problematic | [12][13] |
Note: The results for COC with a lubricant additive showing viability over 100% suggest the material or its leachables may enhance cell proliferation under the tested conditions.
Pillar 2: Hemocompatibility Assessment
For any material intended for direct or indirect contact with blood, a thorough hemocompatibility assessment is mandatory. These tests evaluate the material's potential to cause adverse reactions in the blood, such as hemolysis (red blood cell rupture), thrombosis (clot formation), and platelet activation. The guiding standard for these evaluations is ISO 10993-4.
Key Hemocompatibility Assays
-
Hemolysis Test (ASTM F756): This is one of the most critical hemocompatibility tests.[14] It quantifies the amount of hemoglobin released from red blood cells upon contact with the material.[11] A high hemolytic index indicates damage to red blood cells. The test can be performed via direct contact with the material or with a material extract.[14]
-
Platelet Adhesion and Activation: This assay assesses the tendency of platelets to adhere to the material surface and become activated, which is a key initiating step in thrombosis. P-selectin expression is a common marker for platelet activation.[10][11]
-
Coagulation Assays: Tests like the activated partial thromboplastin time (aPTT) and prothrombin time (PT) can be used to evaluate the material's effect on the intrinsic and extrinsic coagulation cascades.
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
This protocol is based on the ASTM F756 standard.[14]
Objective: To determine the hemolytic properties of COC when in direct contact with blood.
Materials:
-
COC test articles
-
Negative Control: HDPE
-
Positive Control: Deionized water
-
Freshly collected human or rabbit blood with an anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer
Workflow:
Caption: Step-by-step workflow for the direct contact hemolysis assay.
Procedure:
-
Blood Preparation: Prepare a diluted blood suspension in PBS.
-
Incubation: Place the COC test articles and controls into separate tubes. Add the diluted blood suspension to each tube and incubate at 37°C for a specified time (e.g., 3 hours).
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains any released hemoglobin.
-
Measurement: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percent hemolysis for the test material relative to the positive control (which represents 100% hemolysis). According to ASTM F756, materials are typically classified based on their hemolytic index. A hemolytic index below 2% is generally considered non-hemolytic.[14]
Comparative Data: Hemocompatibility
| Material | Assay | Result | Conclusion | Reference |
| Cyclo-olefin Copolymer (COC) | Platelet Adhesion | Fewer platelets adhered compared to glass | Favorable | [11] |
| Cyclo-olefin Copolymer (COC) | Platelet Activation (P-selectin) | Some activation detected | Requires further risk assessment | [10][11] |
| COC with Lubricant Additive | Hemolysis | Reduced hemolysis | Favorable, additive improves hemocompatibility | [10][11] |
| COC with Lubricant Additive | Platelet Activation | Reduced platelet activation | Favorable | [10][11] |
| PET Copolymers | Hemolysis | Hemolytic index < 2% | Non-hemolytic | [14] |
Pillar 3: In Vivo Implantation Studies
While in vitro tests are excellent for initial screening, in vivo implantation studies provide critical information on the tissue response to a material over time in a physiological environment.[15] These studies are essential for devices intended for implantation. The ISO 10993-6 standard provides guidance on tests for local effects after implantation.
Rationale and Approach
In a typical implantation study, the test material is surgically placed into a relevant tissue site (e.g., muscle, subcutaneous tissue, or bone) in an animal model, commonly rabbits or rats.[15] The tissue response is evaluated at various time points (e.g., 1, 4, and 12 weeks). The evaluation involves macroscopic observation of the implant site and microscopic (histopathological) analysis of the surrounding tissue.
Key parameters assessed include:
-
Inflammation (presence of inflammatory cells like lymphocytes, macrophages)
-
Fibrosis (formation of a fibrous capsule around the implant)
-
Tissue integration
-
Necrosis or tissue degeneration
-
Systemic effects
Experimental Protocol: Muscle Implantation Study
This protocol provides a general overview of an in vivo implantation study. All animal studies must be conducted in compliance with ethical guidelines and regulations.
Objective: To evaluate the local tissue response to COC following implantation in muscle tissue.
Materials:
-
Sterilized COC implants (e.g., rods or discs)
-
Negative control implants (e.g., HDPE)
-
Animal model (e.g., New Zealand White rabbits)
-
Surgical instruments
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Stains (e.g., Hematoxylin and Eosin - H&E)
Workflow:
Caption: General workflow for an in vivo muscle implantation study.
Procedure:
-
Implantation: Under anesthesia, surgically implant the sterile COC and control materials into the paravertebral muscles of the rabbits.
-
Observation: Monitor the animals for the duration of the study for any adverse reactions.
-
Tissue Collection: At predefined time points, euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histopathology: Fix the tissue in formalin, process it through graded alcohols and xylene, and embed it in paraffin. Thin sections are then cut and stained with H&E.
-
Evaluation: A qualified pathologist examines the stained tissue sections to grade the local biological response according to the criteria in ISO 10993-6.
Comparative Data: In Vivo Response
While specific quantitative data from in vivo studies on unmodified COCs is limited in the provided search results, their widespread use and regulatory approvals imply favorable outcomes.
| Material | Study Type | Observation | Conclusion | Reference |
| Cyclo-olefin Copolymer (COC) | General Compliance | Meets USP Class VI and ISO 10993 standards for implantable devices | Generally considered biocompatible for in vivo use | [4] |
| Surface-Grafted COC | In vivo (Rabbit Femoral Bone) | Direct bone contact observed; mineralized tissue percentage similar to control | Good bone integration | [16] |
| Generic Polymers | In vivo Implantation | Grading of acute and subacute tissue reactions | Establishes a reproducible method for screening | [15] |
Conclusion and Future Outlook
The assessment of biocompatibility is a multi-faceted, risk-based process that is fundamental to the development of safe and effective medical devices. Cyclo-olefin copolymers have demonstrated a strong biocompatibility profile across key in vitro and in vivo evaluations, positioning them as a promising material for a wide range of medical and pharmaceutical applications.
This guide has outlined a systematic approach to evaluating COCs, grounded in the ISO 10993 standards. The provided protocols for cytotoxicity, hemocompatibility, and in vivo testing serve as a practical starting point for researchers. The comparative data indicates that while COCs are generally biocompatible, factors such as additives (e.g., lubricants) can influence specific biological interactions, such as hemocompatibility. This highlights the critical importance of evaluating the final, processed form of the material as it will be used in the intended application.
For researchers and drug development professionals, a thorough understanding of these assessment methodologies is crucial. It enables not only the selection of appropriate materials but also facilitates a smoother regulatory approval process, ultimately accelerating the delivery of innovative and safe healthcare solutions to patients.
References
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Bernard, A., et al. (2017). Biocompatibility assessment of cyclic olefin copolymers: Impact of two additives on cytotoxicity, oxidative stress, inflammatory reactions and hemocompatibility. Journal of Biomedical Materials Research Part A, 105(12), 3333-3349. [Link]
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Cesaria, M., et al. (2024). Cyclic olefin copolymer (COC) as a promising biomaterial for affecting bacterial colonization: investigation on Vibrio campbellii. International Journal of Biological Macromolecules, 271(Pt 1), 132550. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Divinylcyclohexane
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized reagents like divinylcyclohexane demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a framework for understanding the why behind each procedural step, ensuring that our safety protocols are both robust and intuitive. This compound is a highly flammable liquid that is also very toxic to aquatic life, necessitating a disposal plan that mitigates both immediate fire risk and long-term environmental contamination.[1]
This document provides the essential operational and logistical information for the proper disposal of this compound, grounded in established safety standards and regulatory requirements.
Hazard Profile and Immediate Safety Precautions
Before handling this compound waste, a clear understanding of its hazard profile is paramount. This knowledge informs every subsequent action, from the selection of personal protective equipment (PPE) to the choice of storage location.
Core Hazards: this compound is classified as a highly flammable liquid and vapor (Category 2).[1] It causes skin irritation and may lead to drowsiness or dizziness.[1] Critically, it is very toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[1][2] Aspiration of the liquid may be fatal if swallowed and it enters the airways.[1]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound waste is non-negotiable. The goal is to create a complete barrier between the individual and the chemical.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). This combination protects against splashes and vapors.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Skin and Body Protection: A complete suit protecting against chemicals or a flame-retardant lab coat is required. Ensure all skin is covered.
-
Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1][3] If vapors or aerosols are generated outside of a hood, respiratory protection is required.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour.[1] |
| Skin irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation.[1] |
| Aspiration hazard (Category 1) | स्वास्थ्य खतरा | Danger | H304: May be fatal if swallowed and enters airways.[1] |
| Aquatic Hazard (Acute & Chronic, Category 1) | पर्यावरण | Danger | H410: Very toxic to aquatic life with long lasting effects.[1] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins the moment a material is designated as waste. This compound waste must be treated as hazardous waste due to its flammability and ecotoxicity.[5][6]
Causality of Segregation: The primary reason for meticulous segregation is to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents.[7] Accidental mixing can lead to vigorous reactions, fire, or an explosion. Therefore, this compound waste must be stored separately from chemicals like nitrates, peroxides, and perchlorates.[7][8][9]
Experimental Protocol: Waste Collection in the Laboratory
-
Container Selection: Choose a clean, chemically compatible container made of a material that will not react with this compound (e.g., glass or appropriate plastic). The container must have a secure, tight-fitting lid.[5]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[3][5] The label must also clearly state "This compound " (no formulas or abbreviations) and list any other components in the waste stream with their approximate percentages.[5]
-
Accumulation: Place the labeled container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[5] This area must be under the control of the laboratory personnel.
-
Closure: Keep the waste container closed at all times except when adding waste.[5] Do not leave a funnel in the container. This practice is crucial to prevent the release of flammable vapors, which could find an ignition source.[1]
-
Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[10]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for managing this compound from generation to final disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
